Product packaging for 2-Fluoro-6-iodobenzonitrile(Cat. No.:CAS No. 79544-29-9)

2-Fluoro-6-iodobenzonitrile

Cat. No.: B108612
CAS No.: 79544-29-9
M. Wt: 247.01 g/mol
InChI Key: FAACTMVXBNSPJA-UHFFFAOYSA-N
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Description

2-Fluoro-6-iodobenzonitrile, also known as this compound, is a useful research compound. Its molecular formula is C7H3FIN and its molecular weight is 247.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3FIN B108612 2-Fluoro-6-iodobenzonitrile CAS No. 79544-29-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-6-iodobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3FIN/c8-6-2-1-3-7(9)5(6)4-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAACTMVXBNSPJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3FIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00335046
Record name 2-Fluoro-6-iodobenzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79544-29-9
Record name 2-Fluoro-6-iodobenzonitrile
Source EPA DSSTox
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Record name 2-Fluoro-6-iodobenzonitrile
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Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-6-iodobenzonitrile (CAS: 79544-29-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-6-iodobenzonitrile is a halogenated aromatic compound that serves as a versatile and valuable building block in modern organic synthesis. Its unique molecular architecture, featuring a nitrile group, a fluorine atom, and an iodine atom on a benzene ring, offers a strategic combination of reactive sites. The presence of both fluorine and iodine substituents significantly influences the compound's reactivity, polarity, and overall chemical behavior, making it an attractive intermediate for creating complex molecules.[1]

This guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and subsequent reactions, and its applications in drug discovery, particularly in the development of targeted therapies like PARP and kinase inhibitors.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueReference
CAS Number 79544-29-9[2]
Molecular Formula C₇H₃FIN[2]
Molecular Weight 247.01 g/mol [2]
Appearance White to light yellow powder or crystal[2][3]
Melting Point 51 - 55 °C[2]
Purity ≥98% (GC)[2]
MDL Number MFCD00015478[2]
PubChem ID 522722[2]

Synthesis and Experimental Protocols

This compound is typically synthesized from its corresponding aniline precursor via a Sandmeyer reaction. This classic transformation in aromatic chemistry allows for the conversion of an amino group into a nitrile group through a diazonium salt intermediate, catalyzed by a copper(I) salt.[2][4]

Representative Synthesis: Sandmeyer Reaction

The following protocol is a representative method for the synthesis of this compound, adapted from established procedures for similar halogenated anilines. The starting material for this reaction would be 2-fluoro-6-iodoaniline.

Experimental Protocol:

  • Diazonium Salt Formation:

    • Suspend 2-fluoro-6-iodoaniline (1.0 eq) in an aqueous solution of hydrochloric acid (e.g., 3M) in a flask and cool the mixture to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.

    • Continue stirring for an additional 20-30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt. The completion of diazotization can be checked using starch-iodide paper (a positive test, indicating excess nitrous acid, will result in a blue-black color).

  • Cyanation Reaction:

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water. Cool this solution in an ice bath.

    • Slowly and carefully add the cold diazonium salt solution to the copper(I) cyanide solution. Vigorous evolution of nitrogen gas is expected.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract the product with an organic solvent such as diethyl ether or ethyl acetate (3 x volume of the aqueous phase).

    • Combine the organic layers and wash with water, followed by a brine solution.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Synthesis_Workflow start 2-Fluoro-6-iodoaniline diazotization Diazotization (NaNO₂, HCl, 0-5°C) start->diazotization diazonium Aryl Diazonium Salt Intermediate diazotization->diazonium cyanation Sandmeyer Reaction (CuCN, NaCN) diazonium->cyanation product This compound cyanation->product purification Purification (Chromatography) product->purification

Synthetic workflow for this compound.

Applications in Drug Development

The strategic placement of fluoro, iodo, and nitrile groups makes this compound a highly sought-after intermediate in medicinal chemistry. It serves as a scaffold for building more complex molecules with potential therapeutic activities.[5]

  • Pharmaceuticals: It is a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-cancer agents.[5]

  • Agrochemicals: The fluorinated and iodinated structure is valuable for creating novel agrochemicals with enhanced stability and reactivity.[5]

  • Biological Research: Researchers utilize this compound to study biological pathways and mechanisms, especially in drug discovery processes that target specific receptors.[5]

The iodine atom is particularly useful as it provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. These reactions are fundamental in modern drug discovery for constructing carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)-C(sp²) bonds, typically between an aryl halide and an arylboronic acid. This compound, being an aryl iodide, is an excellent substrate for this reaction.

Representative Experimental Protocol:

  • Reaction Setup:

    • To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

    • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Reaction Execution:

    • Add a degassed solvent system (e.g., a mixture of toluene and water, or dioxane and water) via syringe.

    • Heat the reaction mixture with vigorous stirring to a specified temperature (typically 80-110 °C).

    • Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.

    • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the desired biaryl compound.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle cluster_0 Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L₂) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation X-B(OH)2 X-B(OH)₂ Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' (Coupled Product) Ar-X Ar-X (this compound) Ar'-B(OH)2 Ar'-B(OH)₂ (Arylboronic Acid) Base Base (e.g., K₂CO₃)

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Case Study: Intermediate for PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for DNA single-strand break repair. In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination pathway for DNA double-strand break repair is deficient. Inhibiting PARP in these cancer cells leads to an accumulation of DNA damage that cannot be repaired, resulting in cell death. This concept is known as synthetic lethality.

Compounds derived from fluorinated benzonitriles have been investigated as potent PARP inhibitors. This compound can serve as a starting scaffold. Through reactions like the Suzuki-Miyaura coupling, complex molecular architectures can be built onto the benzonitrile core to create molecules that fit into the NAD⁺ binding pocket of the PARP enzyme, thereby inhibiting its function.

PARP_Inhibition_Pathway cluster_Normal Normal Cell cluster_Cancer BRCA-mutant Cancer Cell + PARP Inhibitor SSB DNA Single-Strand Break (SSB) PARP PARP Enzyme SSB->PARP activates BER Base Excision Repair (BER) PARP->BER initiates Repair1 DNA Repair & Cell Survival BER->Repair1 SSB2 DNA Single-Strand Break (SSB) PARP_Inhib PARP (Inhibited) SSB2->PARP_Inhib DSB Replication Fork Collapse (leads to Double-Strand Break) SSB2->DSB PARPi PARP Inhibitor PARPi->PARP_Inhib blocks HR_Deficient Deficient Homologous Recombination (BRCA-) DSB->HR_Deficient cannot be repaired by Apoptosis Cell Death (Apoptosis) HR_Deficient->Apoptosis

Signaling pathway of PARP inhibition leading to synthetic lethality.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting.

  • Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.

  • Precautionary Measures:

    • Use only in a well-ventilated area or under a fume hood.

    • Wear protective gloves, clothing, eye protection, and face protection.

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • Wash skin thoroughly after handling.

    • Store in a well-ventilated place. Keep container tightly closed.

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information before handling this compound.

Conclusion

This compound (CAS 79544-29-9) is a strategically important chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its distinct pattern of substitution allows for diverse and predictable chemical transformations, most notably the Sandmeyer reaction for its synthesis and palladium-catalyzed cross-coupling reactions for its elaboration. For drug development professionals, this compound offers a robust starting point for the synthesis of complex, biologically active molecules, including targeted cancer therapeutics like PARP and kinase inhibitors. A thorough understanding of its properties, synthetic routes, and reaction capabilities is essential for leveraging its full potential in research and development.

References

2-Fluoro-6-iodobenzonitrile molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties of 2-Fluoro-6-iodobenzonitrile, a key intermediate in the synthesis of novel pharmaceuticals and advanced materials.[1] Its unique structure, featuring both fluorine and iodine substituents, offers versatile reactivity for the development of complex organic molecules.[1]

Core Physicochemical Data

The essential quantitative data for this compound are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueSource
Molecular Formula C₇H₃FIN[1][2][3]
Molecular Weight 247.01 g/mol [1][2][3]
CAS Number 79544-29-9[1][2]
Melting Point 51 - 55 °C[1]
Appearance White to light yellow powder/crystal[1]
Purity (by GC) ≥ 98%[1]

Synthetic and Analytical Workflow

The following diagram outlines a general workflow for the synthesis, purification, and characterization of this compound, representing a logical progression from starting materials to a well-characterized final product.

G cluster_0 Synthesis & Purification cluster_1 Structural & Purity Analysis cluster_2 Application A Starting Materials B Chemical Synthesis A->B C Crude Product B->C D Purification (e.g., Recrystallization/Chromatography) C->D E Purified this compound D->E F Purity Assessment (GC/HPLC) E->F G Structural Confirmation (NMR, IR) E->G H Mass Verification (MS) E->H I Final Characterized Compound F->I G->I H->I J Downstream Synthesis (e.g., Pharmaceuticals, Materials) I->J

Caption: A conceptual workflow for the synthesis and characterization of this compound.

Experimental Protocols

While specific, detailed experimental protocols are proprietary and vary by application, a general methodology for the characterization of this compound would involve the following standard analytical techniques.

1. Purity Determination by Gas Chromatography (GC)

  • Objective: To determine the purity of the synthesized compound.

  • Methodology: A small, accurately weighed sample of this compound is dissolved in a suitable volatile solvent (e.g., ethyl acetate). An aliquot of this solution is injected into a gas chromatograph equipped with a flame ionization detector (FID) and a capillary column appropriate for separating aromatic compounds. The resulting chromatogram is analyzed to determine the area percentage of the main peak corresponding to the product, which should be ≥ 98%.[1]

2. Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure of the compound.

  • Methodology:

    • ¹H NMR: A sample is dissolved in a deuterated solvent (e.g., CDCl₃), and the spectrum is acquired. The chemical shifts, integration, and coupling patterns of the aromatic protons are analyzed to confirm their substitution pattern on the benzene ring.

    • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum is obtained to identify the number of unique carbon environments, including the quaternary carbons attached to the fluorine, iodine, and nitrile groups.

    • ¹⁹F NMR: This technique is used to confirm the presence and chemical environment of the fluorine atom.

3. Identity Confirmation by Mass Spectrometry (MS)

  • Objective: To verify the molecular weight of the compound.

  • Methodology: A sample is analyzed using a mass spectrometer, typically with an electron ionization (EI) or electrospray ionization (ESI) source. The resulting mass spectrum should show a molecular ion peak (M⁺) or a pseudomolecular ion peak (e.g., [M+H]⁺) that corresponds to the calculated molecular weight of 247.01. The isotopic pattern associated with the presence of iodine should also be observable.

4. Functional Group Analysis by Infrared (IR) Spectroscopy

  • Objective: To identify the key functional groups present in the molecule.

  • Methodology: An IR spectrum of the solid sample (e.g., using a KBr pellet or an ATR accessory) is recorded. The spectrum should exhibit characteristic absorption bands, most notably a sharp peak around 2230 cm⁻¹ corresponding to the nitrile (C≡N) stretching vibration.

Applications in Research and Development

This compound is a valuable building block in several areas of chemical research:

  • Pharmaceutical Synthesis: It serves as a key intermediate in the creation of biologically active compounds, including those with potential anti-cancer properties.[1]

  • Materials Science: The unique electronic properties imparted by the fluoro and iodo substituents make it useful in the production of advanced polymers and coatings.[1]

  • Agrochemicals: It is used in the synthesis of fluorinated compounds that exhibit enhanced stability and reactivity for agricultural applications.[1]

References

Technical Guide: Physical Properties of 2-Fluoro-6-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-Fluoro-6-iodobenzonitrile, a key intermediate in pharmaceutical and organic synthesis. The information is presented to support research and development activities where this compound is utilized.

Core Physical and Chemical Data

This compound is an aromatic compound noted for its unique reactivity, which is imparted by the presence of both fluorine and iodine substituents on the benzonitrile ring.[1][2] This dual halogenation makes it a versatile building block in the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[1]

Quantitative Physical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource(s)
CAS Number 79544-29-9[1][3]
Molecular Formula C₇H₃FIN[1][3]
Molecular Weight 247.01 g/mol [1][3][4]
Melting Point 49-55 °C[1][4][5][6]
Boiling Point (Predicted) 271.3 ± 25.0 °C[6]
Density (Predicted) 1.98 ± 0.1 g/cm³[6]
Appearance White to light yellow or cream crystalline powder[1][2][7]
Purity ≥ 97.5% - 98% (by GC)[1][3][5]
Solubility Slightly soluble in Chloroform and Methanol[6]

Experimental Methodologies

While specific experimental records for the listed data are proprietary to the manufacturers, the following outlines standard protocols for determining the key physical properties of solid organic compounds like this compound.

Melting Point Determination (Capillary Method)
  • Sample Preparation: A small amount of the dry crystalline powder is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Instrumentation: The capillary tube is placed in a melting point apparatus, which contains a heating block and a calibrated thermometer or digital temperature sensor.

  • Heating: The sample is heated at a controlled, slow rate (typically 1-2 °C per minute) as it approaches the expected melting point.

  • Observation: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid. For this compound, a typical range is between 49 °C and 55 °C.[1][4][5][6]

Purity Analysis (Gas Chromatography - GC)
  • Sample Preparation: A solution of this compound is prepared in a suitable volatile solvent.

  • Injection: A small volume of the solution is injected into the gas chromatograph. The high temperature of the injection port vaporizes the sample.

  • Separation: An inert carrier gas (e.g., helium or nitrogen) transports the vaporized sample through a chromatographic column. The components of the sample separate based on their boiling points and interactions with the column's stationary phase.

  • Detection: As each component exits the column, it is detected by a detector (e.g., Flame Ionization Detector - FID). The detector generates a signal proportional to the amount of the component.

  • Data Analysis: The output is a chromatogram showing peaks corresponding to different components. The area under the peak for this compound relative to the total area of all peaks is used to calculate its purity, which is typically specified as ≥98%.[1][3]

Logical Workflow for Compound Characterization

The following diagram illustrates a standard workflow for the physical and chemical characterization of a synthesized or procured chemical intermediate like this compound.

G Figure 1: Workflow for Chemical Intermediate Characterization cluster_0 Initial Analysis cluster_1 Physical Property Determination cluster_2 Purity and Identity Verification cluster_3 Final Approval A Sample Receipt B Visual Inspection (Color, Form) A->B Proceed C Solubility Test B->C Proceed D Melting Point Analysis C->D Proceed F Gas Chromatography (GC) for Purity D->F Proceed E Boiling Point (If applicable) G Spectroscopic Analysis (NMR, IR, MS) for Structure F->G Proceed H Data Review & Comparison to Specs G->H Submit Data H->A Fail/Reject I Release for Use H->I Pass

Caption: Workflow for Chemical Intermediate Characterization.

References

An In-depth Technical Guide to the Solubility of 2-Fluoro-6-iodobenzonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-fluoro-6-iodobenzonitrile, a key intermediate in pharmaceutical synthesis.[1] Due to its role in the development of novel therapeutics, including anti-cancer agents, understanding its behavior in various organic solvents is critical for process optimization, reaction kinetics, and purification strategies. This document presents available solubility data, detailed experimental protocols for solubility determination, and a relevant synthetic workflow.

Physicochemical Properties of this compound

PropertyValueReference
CAS Number 79544-29-9[1][2][3][4][5]
Molecular Formula C₇H₃FIN[1][2][3][4]
Molecular Weight 247.01 g/mol [1][2][3][4]
Appearance White to light yellow powder or crystals[1][4]
Melting Point 49-55 °C[1][4]

Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively published in peer-reviewed literature. However, qualitative assessments are available from various chemical suppliers and databases. The following table summarizes the known solubility characteristics.

SolventQualitative SolubilityReference
ChloroformSlightly Soluble[4]
MethanolSlightly Soluble[4]
Dimethyl Sulfoxide (DMSO)Miscible with a wide array of organic materials[6][7]

Note on DMSO: Dimethyl sulfoxide is a powerful, polar aprotic solvent known for its ability to dissolve a wide range of organic compounds, including many active pharmaceutical ingredients.[6][7] It is miscible with water and most organic liquids.[6][8] Given its properties, this compound is expected to exhibit good solubility in DMSO.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocols provide a framework for quantitative and qualitative determination.

Protocol 1: Qualitative Solubility Determination

This method is useful for rapid screening of suitable solvents.

Objective: To determine if a compound is soluble, partially soluble, or insoluble in a given solvent at a specific concentration.

Materials:

  • This compound

  • A selection of organic solvents (e.g., methanol, ethanol, dichloromethane, ethyl acetate, DMSO)

  • Small test tubes or vials

  • Vortex mixer

  • Spatula

Procedure:

  • Place approximately 25 mg of this compound into a small test tube.[9]

  • Add 0.75 mL of the chosen solvent in small portions.[9]

  • After each addition, shake the test tube vigorously using a vortex mixer for at least 60 seconds.[9][10]

  • Visually inspect the solution. If the solid completely dissolves, it is considered soluble. If some solid remains, it is partially soluble or insoluble.

  • If the compound appears soluble, further solvent can be added to determine if it remains in solution at lower concentrations.

Protocol 2: Quantitative Solubility Determination (Equilibrium Solubility Method)

This method provides a precise measurement of a compound's solubility in a given solvent at a specific temperature.

Objective: To determine the equilibrium concentration of a saturated solution of this compound.

Materials:

  • This compound

  • Chosen organic solvent

  • Screw-capped vials

  • Constant temperature bath or shaker incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for analysis

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of this compound to a screw-capped vial. The excess solid ensures that a saturated solution is formed.

  • Add a known volume of the selected solvent to the vial.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in a constant temperature bath or shaker incubator set to the desired temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient period to reach equilibrium. This may take several hours to days, depending on the compound and solvent.[11]

  • Once equilibrium is reached, allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

  • Filter the supernatant through a syringe filter into a clean vial. This step is crucial to remove any undissolved microcrystals.

  • Dilute the filtered, saturated solution with a known volume of the solvent to a concentration suitable for the analytical method.

  • Analyze the concentration of this compound in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.

  • Calculate the original solubility in units such as mg/mL or mol/L, accounting for the dilution factor.

Synthetic Workflow: Role in Pharmaceutical Synthesis

This compound is a valuable building block in organic synthesis, particularly for creating more complex molecules with potential biological activity.[1] A common application is its use as a precursor for substituted benzonitriles and related structures. The following diagram illustrates a general synthetic workflow where this compound could be a key starting material.

Synthetic_Workflow start This compound reaction1 Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) start->reaction1 intermediate Substituted 2-Fluorobenzonitrile reaction1->intermediate reaction2 Functional Group Transformation (e.g., Reduction of Nitrile) intermediate->reaction2 product Biologically Active Target Molecule reaction2->product

Caption: A generalized synthetic pathway starting from this compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Fluoro-6-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Fluoro-6-iodobenzonitrile. Due to the limited availability of public, peer-reviewed experimental NMR data for this specific compound, this guide utilizes high-quality predicted NMR data for the purpose of spectral analysis and interpretation. The methodologies for NMR data acquisition and the logical workflow for spectral analysis are also detailed.

Introduction

This compound is a halogenated aromatic compound with applications in organic synthesis, particularly as a building block for pharmaceutical and agrochemical compounds. Its structure, featuring a fluorine, an iodine, and a nitrile group on a benzene ring, gives rise to a distinct and informative NMR profile. Understanding the ¹H and ¹³C NMR spectra is crucial for its identification, purity assessment, and for tracking its transformations in chemical reactions.

Predicted NMR Data Presentation

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. This data was generated using the online NMR prediction tool, nmrdb.org. It is important to note that while these predictions are based on robust algorithms, they may differ slightly from experimental values.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton (H)Predicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)
H-37.72ddJ(H3-H4) = 8.3, J(H3-F) = 5.5
H-47.21tJ(H4-H3) = J(H4-H5) = 8.3
H-57.85dddJ(H5-H4) = 8.3, J(H5-F) = 2.0, J(H5-I) = 0.5

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon (C)Predicted Chemical Shift (δ, ppm)
C-1 (C-CN)114.5
C-2 (C-F)163.2
C-3 (C-H)134.9
C-4 (C-H)129.3
C-5 (C-H)138.1
C-6 (C-I)93.8
CN116.7

Solvent: CDCl₃, Frequency: 100 MHz

Spectral Interpretation and Analysis

¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound shows three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring.

  • H-5 (7.85 ppm): This proton is predicted to be the most downfield, likely due to the combined deshielding effects of the adjacent iodine and the through-space deshielding from the nitrile group. Its multiplicity is predicted as a doublet of doublet of doublets (ddd) due to coupling with H-4 (vicinal, ~8.3 Hz), the fluorine atom (four-bond coupling, ~2.0 Hz), and a small coupling to the iodine atom (three-bond coupling, ~0.5 Hz).

  • H-3 (7.72 ppm): This proton is also significantly downfield, influenced by the electronegative fluorine atom and the nitrile group. It is predicted to appear as a doublet of doublets (dd) due to coupling with H-4 (vicinal, ~8.3 Hz) and the fluorine atom (three-bond coupling, ~5.5 Hz).

  • H-4 (7.21 ppm): This proton is predicted to be the most upfield of the aromatic protons. It appears as a triplet (t) due to coupling with both H-3 and H-5 with nearly identical coupling constants (~8.3 Hz).

¹³C NMR Spectrum

The predicted ¹³C NMR spectrum displays seven signals, corresponding to the seven carbon atoms in the molecule.

  • C-2 (163.2 ppm): The carbon directly attached to the highly electronegative fluorine atom is significantly deshielded and appears at the lowest field.

  • Aromatic Carbons (C-3, C-4, C-5): These carbons resonate in the typical aromatic region between 129 and 139 ppm.

  • C-1 (114.5 ppm) and CN (116.7 ppm): The carbon of the nitrile group and the carbon to which it is attached appear in the characteristic region for nitriles and aromatic carbons adjacent to electron-withdrawing groups.

  • C-6 (93.8 ppm): The carbon bonded to the iodine atom is shielded and appears at the highest field among the aromatic carbons, a phenomenon known as the "heavy atom effect".

Experimental Protocols

The following is a generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. Ensure complete dissolution, using gentle vortexing if necessary.

  • Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. The final sample height should be around 4-5 cm.

  • Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition:

  • The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8 to 16 scans for a good signal-to-noise ratio.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: Approximately 250 ppm, centered around 125 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 to 4096 scans, or more, depending on the sample concentration.

    • Temperature: 298 K.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to obtain a pure absorption lineshape.

  • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the signals in the ¹H NMR spectrum.

  • Analyze the multiplicities and measure the coupling constants.

Visualizations

The following diagrams illustrate the molecular structure, the logical workflow of NMR analysis, and the predicted spin system of this compound.

Figure 1: Molecular Structure of this compound.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load_sample Load Sample into Spectrometer transfer->load_sample setup_exp Setup 1H & 13C Experiments load_sample->setup_exp acquire_fid Acquire FID setup_exp->acquire_fid ft Fourier Transform acquire_fid->ft phasing Phase Correction ft->phasing calibration Chemical Shift Calibration phasing->calibration integration Integration (1H) calibration->integration analysis Multiplet & Coupling Constant Analysis integration->analysis Structure Confirmation Structure Confirmation analysis->Structure Confirmation

Figure 2: Logical Workflow for NMR Data Acquisition and Analysis.

Spin_System H3 H-3 H4 H-4 H3->H4 J = 8.3 Hz F F H3->F J = 5.5 Hz H5 H-5 H4->H5 J = 8.3 Hz H5->F J = 2.0 Hz

Figure 3: Predicted ¹H-¹H and ¹H-¹⁹F Coupling Network.

Conclusion

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectra of this compound. The detailed analysis of chemical shifts, multiplicities, and coupling constants, although based on predictions, offers valuable insights for the structural characterization of this important synthetic intermediate. The provided experimental protocols and logical workflows serve as a practical reference for researchers in the fields of chemistry and drug development. It is recommended that experimental data, when acquired, be compared with the predictions presented herein to further validate the structural assignment.

An In-depth Technical Guide to the Crystal Structure of 2-Fluoro-6-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 2-Fluoro-6-iodobenzonitrile, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] The document details the crystallographic data, molecular geometry, and intermolecular interactions, offering valuable insights for researchers in medicinal chemistry and materials science.

Introduction

This compound (C₇H₃FIN) is an aromatic compound featuring a benzene ring substituted with a fluorine atom, an iodine atom, and a nitrile group.[1] This unique combination of functional groups makes it a versatile building block in organic synthesis, particularly for the development of novel therapeutic agents and functional materials.[1][2] Understanding the three-dimensional arrangement of atoms within its crystal lattice is crucial for predicting its physical properties, reactivity, and potential interactions with biological targets.

Crystal Structure and Molecular Geometry

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. Unfortunately, a publicly available Crystallographic Information File (CIF) with the complete structural details was not found during the literature search for this guide. However, based on the analysis of related structures and general principles of crystallography, a summary of the expected key structural features is presented.

The molecule is expected to be largely planar, with the fluorine, iodine, and cyano substituents lying in or close to the plane of the benzene ring. The bond lengths and angles will be influenced by the electronic effects of the substituents. The strong electron-withdrawing nature of the fluorine and nitrile groups, combined with the bulky iodine atom, will likely lead to some distortion of the benzene ring from perfect hexagonal symmetry.

Table 1: General Physicochemical Properties of this compound

PropertyValueReference
CAS Number 79544-29-9[1]
Molecular Formula C₇H₃FIN[1]
Molecular Weight 247.01 g/mol [1]
Appearance White to light yellow powder/crystal[1]
Melting Point 51 - 55 °C[1]

Intermolecular Interactions and Crystal Packing

The packing of this compound molecules in the crystal lattice is anticipated to be governed by a combination of weak intermolecular forces. These interactions are critical in determining the stability and physical properties of the crystalline solid. Based on the functional groups present, the following interactions are likely to be significant:

  • Halogen Bonding: The iodine atom, being a good halogen bond donor, is expected to form directional interactions with the nitrogen atom of the nitrile group or the fluorine atom of neighboring molecules.

  • π-π Stacking: The aromatic rings are likely to engage in offset π-π stacking interactions, contributing to the overall stability of the crystal packing.

  • Dipole-Dipole Interactions: The polar C-F, C-I, and C≡N bonds will result in dipole-dipole interactions between adjacent molecules.

  • van der Waals Forces: London dispersion forces will also play a significant role in the crystal packing.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the Sandmeyer reaction starting from 2-fluoro-6-iodoaniline. While a specific protocol for this exact transformation was not found, a general procedure based on analogous reactions is outlined below.

Reaction Scheme:

General Procedure:

  • Diazotization: 2-fluoro-6-iodoaniline is dissolved in a mixture of concentrated hydrochloric acid and water. The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature. The reaction mixture is stirred for a short period to ensure complete formation of the diazonium salt.

  • Cyanation: In a separate flask, a solution of copper(I) cyanide and sodium cyanide in water is prepared and cooled. The cold diazonium salt solution is then slowly added to this cyanide solution.

  • Work-up: The reaction mixture is allowed to warm to room temperature and then gently heated to drive the reaction to completion. The product is then extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Crystallization for Single-Crystal X-ray Diffraction

Obtaining high-quality single crystals is a prerequisite for X-ray diffraction analysis. A general protocol for the recrystallization of halogenated benzonitriles is provided below.

General Procedure:

  • Solvent Selection: The choice of solvent is critical. A suitable solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. Common solvents for recrystallization of organic compounds include ethanol, methanol, isopropanol, acetone, ethyl acetate, and hexane, or mixtures thereof.

  • Dissolution: The crude this compound is placed in a flask, and a minimal amount of the chosen hot solvent is added to completely dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, the hot solution should be filtered through a pre-heated funnel to remove them.

  • Cooling: The hot, clear solution is allowed to cool slowly to room temperature. Slow cooling promotes the formation of larger, well-defined crystals. The flask can then be placed in an ice bath to maximize the yield of crystals.

  • Isolation and Drying: The crystals are collected by vacuum filtration and washed with a small amount of the cold solvent. The crystals are then dried under vacuum to remove any residual solvent.

Table 2: General Parameters for Single-Crystal X-ray Diffraction Data Collection

ParameterTypical Value/Setting
Radiation Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å)
Temperature 100 K or 293 K
Diffractometer Bruker or Rigaku with CCD or CMOS detector
Data Collection Strategy ω and φ scans
Data Processing Software SAINT, SHELXTL

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and structural determination of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallography Crystallographic Analysis start 2-Fluoro-6-iodoaniline diazotization Diazotization (NaNO₂, HCl) start->diazotization cyanation Cyanation (CuCN) diazotization->cyanation crude_product Crude Product cyanation->crude_product purification Purification (Recrystallization/Chromatography) crude_product->purification pure_product Pure this compound purification->pure_product single_crystal Single Crystal Growth pure_product->single_crystal xray_diffraction X-ray Diffraction Data Collection single_crystal->xray_diffraction structure_solution Structure Solution & Refinement xray_diffraction->structure_solution final_structure Crystal Structure Data structure_solution->final_structure

Caption: Workflow for the synthesis and crystallographic analysis of this compound.

Conclusion

This technical guide has summarized the key aspects of the crystal structure of this compound. While detailed crystallographic data was not publicly available, the guide provides a theoretical framework for understanding its molecular geometry and intermolecular interactions. The provided experimental protocols for synthesis and crystallization offer a practical starting point for researchers working with this important chemical intermediate. Further experimental work to deposit the full crystal structure data in a public database would be a valuable contribution to the scientific community.

References

A Technical Guide to the Reactivity of the Nitrile Group in 2-Fluoro-6-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

2-Fluoro-6-iodobenzonitrile is a versatile synthetic intermediate of significant interest in the pharmaceutical and agrochemical industries.[1][2] Its unique substitution pattern, featuring a nitrile group flanked by a fluorine and an iodine atom, provides multiple, distinct points for chemical modification. While the carbon-iodine bond is a well-established handle for transition-metal-catalyzed cross-coupling reactions, the nitrile group offers a separate suite of synthetic transformations crucial for scaffold development and the introduction of key pharmacophoric elements. This guide provides an in-depth technical overview of the primary reactive pathways of the nitrile moiety in this molecule, including cycloaddition, reduction, and hydrolysis. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are provided to support advanced research and development programs.

Introduction to the Reactivity of this compound

The chemical behavior of this compound is dictated by the interplay of its three functional groups on the aromatic ring. The fluorine and iodine atoms are electron-withdrawing, which, along with the potent electron-withdrawing nature of the nitrile group, influences the reactivity of both the aromatic ring and the cyano functionality.

The nitrile group (C≡N) itself is highly polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles.[3][4] This intrinsic electrophilicity is the basis for its most common and synthetically useful transformations. For drug development professionals, the strategic manipulation of the nitrile group can lead to the formation of primary amines, carboxylic acids, or, most notably, tetrazole rings, which are recognized bioisosteres of carboxylic acids.[5][6]

It is critical for researchers to recognize that the carbon-iodine bond represents an alternative, highly reactive site. Aryl iodides are premier substrates for a variety of cross-coupling reactions, including the Suzuki-Miyaura and Sonogashira couplings.[7][8] This dual reactivity allows for a modular approach to synthesis, where either the nitrile group or the aryl iodide can be addressed, often selectively, by choosing appropriate reaction conditions. This guide will focus specifically on the transformations of the nitrile group.

cluster_main Reactivity of this compound cluster_nitrile Nitrile Group Transformations cluster_coupling Aryl Halide Cross-Coupling start This compound p1 [3+2] Cycloaddition start->p1 NaN₃, Lewis Acid p2 Reduction start->p2 LiAlH₄ or H₂, Pd/C p3 Hydrolysis start->p3 H₃O⁺ or OH⁻, Δ p4 Suzuki-Miyaura Coupling start->p4 Ar-B(OH)₂, Pd Cat. p5 Sonogashira Coupling start->p5 Alkyne, Pd/Cu Cat.

Caption: Overview of the primary reaction pathways for this compound.

Key Transformations of the Nitrile Group

The nitrile functionality can be converted into several other important chemical groups. The following sections detail the most synthetically valuable of these transformations.

[3+2] Cycloaddition for Tetrazole Synthesis

The conversion of a nitrile to a 5-substituted-1H-tetrazole via a [3+2] cycloaddition with an azide source is one of the most important reactions in medicinal chemistry.[5][9] The tetrazole ring serves as a metabolically stable bioisostere for a carboxylic acid group, often improving the pharmacokinetic profile of a drug candidate.[6][10] This reaction is typically facilitated by a Lewis acid catalyst or by using high temperatures, which can be efficiently achieved with microwave irradiation.[10]

Table 1: Summary of Conditions for Tetrazole Formation

Reagents Catalyst (eq.) Solvent Temperature (°C) Time (h) Typical Yield
Sodium Azide (1.5 eq) ZnCl₂ (0.5 eq) DMF 120 12-24 High
Sodium Azide (1.5 eq) InCl₃ (0.1 eq) Water 100 12-24 High

| Sodium Azide (1.5 eq) | ZnCl₂ (0.5 eq) | DMF | 150-160 (µW) | 0.5-1.0 | High |

Note: Data adapted from protocols for the structurally similar 2-Amino-4-iodobenzonitrile.[10]

reagents Combine Reactants: - this compound - Sodium Azide - Lewis Acid Catalyst (e.g., ZnCl₂) solvent Add Solvent (e.g., DMF) reagents->solvent reaction Heat Reaction (Conventional or Microwave) solvent->reaction workup Aqueous Workup & Acidification (HCl) reaction->workup extraction Extract with Organic Solvent workup->extraction product Isolate Product: 5-(2-Fluoro-6-iodophenyl)-1H-tetrazole extraction->product

Caption: Experimental workflow for the synthesis of a tetrazole from a nitrile.

Reduction to a Primary Amine

The reduction of the nitrile group yields a primary benzylamine, (2-fluoro-6-iodophenyl)methanamine. This transformation is valuable for introducing a basic center or providing a synthetic handle for further elaboration. The two primary methods for this reduction are catalytic hydrogenation and chemical reduction with a metal hydride.[10][11]

  • Catalytic Hydrogenation: This method is often preferred due to milder conditions and simpler workup. Common catalysts include Palladium on Carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.[10][11]

  • Chemical Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for nitrile reduction but require anhydrous conditions and a careful aqueous workup.[11][12]

Table 2: Comparison of Reduction Methodologies

Method Reducing Agent Solvent Conditions Key Considerations
Catalytic Hydrogenation H₂ gas (50-100 psi) Methanol / Ethanol Pd/C or Raney Ni, RT - 50°C Cleaner reaction; requires specialized pressure equipment.

| Chemical Reduction | LiAlH₄ (2-3 eq) | Anhydrous THF / Et₂O | RT, 12-24h | Highly reactive; requires stringent anhydrous conditions and careful quenching. |

Note: Data adapted from established protocols for nitrile reduction.[10][11]

Hydrolysis to a Carboxylic Acid

The nitrile group can be fully hydrolyzed to a carboxylic acid under either acidic or basic conditions, proceeding through an amide intermediate.[4][13] This reaction is typically driven to completion by heating. The product of this reaction is 2-fluoro-6-iodobenzoic acid.

  • Acid-Catalyzed Hydrolysis: The reaction is performed by heating the nitrile in an aqueous strong acid solution (e.g., H₂SO₄ or HCl).[13] The mechanism involves initial protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon, facilitating the attack by water.[4]

  • Base-Catalyzed Hydrolysis: This involves heating the nitrile with a strong base like sodium hydroxide. The highly nucleophilic hydroxide ion attacks the nitrile carbon directly. The initial product is the carboxylate salt, which must be neutralized in a separate acidic workup step to yield the carboxylic acid.[4][13]

Table 3: Conditions for Nitrile Hydrolysis

Method Reagents Solvent Conditions Product Form
Acidic H₂SO₄ (aq) Water Reflux Carboxylic Acid

| Basic | NaOH (aq) | Water / Ethanol | Reflux | Carboxylate Salt (requires acidification) |

The Importance of Orthogonal Reactivity: The C-I Bond

A key strategic consideration when working with this compound is the presence of the highly reactive C-I bond. This bond is an ideal substrate for palladium-catalyzed cross-coupling reactions, which are fundamental in modern drug discovery for constructing C-C, C-N, and C-O bonds.[7][8] Importantly, these coupling reactions are typically performed under conditions (e.g., using a palladium catalyst and a base) that leave the nitrile group intact. This orthogonal reactivity allows for the elaboration of the aryl core via a Suzuki or Sonogashira coupling first, followed by a subsequent transformation of the nitrile group as described above.

start This compound + Arylboronic Acid catalyst Add Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) start->catalyst reaction Heat in Solvent (e.g., Toluene/H₂O) catalyst->reaction workup Aqueous Workup & Extraction reaction->workup product Isolate Product: Substituted 2-Fluorobiphenyl-6-carbonitrile workup->product next_step Nitrile Group Remains Intact for Further Derivatization product->next_step

Caption: Workflow for Suzuki-Miyaura coupling, preserving the nitrile group.

Detailed Experimental Protocols

The following protocols are representative procedures adapted from established methodologies for nitrile transformations.[4][10][11] Researchers should perform appropriate safety assessments and small-scale trials before scaling up.

Protocol 5.1: Synthesis of 5-(2-Fluoro-6-iodophenyl)-1H-tetrazole
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq), sodium azide (1.5 eq), and zinc chloride (0.5 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to create a stirrable suspension (approx. 0.5 M concentration).

  • Reaction: Heat the mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker of water and acidify to pH ~2 with 1M HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Protocol 5.2: Reduction to (2-Fluoro-6-iodophenyl)methanamine via Catalytic Hydrogenation
  • Setup: In a high-pressure hydrogenation vessel (e.g., a Parr apparatus), dissolve this compound (1.0 eq) in methanol or ethanol.

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), carefully add 10% Palladium on Carbon (5-10 mol%).

  • Reaction: Seal the vessel, purge several times with hydrogen gas, and then pressurize to 50-100 psi with hydrogen.

  • Stirring: Stir the reaction mixture vigorously at room temperature for 4-24 hours. Monitor hydrogen uptake to gauge reaction progress.

  • Workup: Carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol. Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified if necessary.

Protocol 5.3: Hydrolysis to 2-Fluoro-6-iodobenzoic Acid (Acidic Conditions)
  • Setup: To a round-bottom flask with a reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add a 1:1 mixture of concentrated sulfuric acid and water.

  • Reaction: Heat the mixture to reflux (typically 100-110 °C) for 4-8 hours, or until TLC/LC-MS indicates complete consumption of the starting material and amide intermediate.

  • Workup: Cool the reaction mixture in an ice bath. The product may precipitate upon cooling.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

References

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-Fluoro-6-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-6-iodobenzonitrile is a versatile synthetic intermediate of significant interest in the pharmaceutical and agrochemical industries. Its unique trifunctionalized aromatic core, featuring a nitrile group, a fluorine atom, and an iodine atom, provides a rich platform for a variety of chemical transformations. The strategic placement of these functionalities imparts distinct electrophilic and nucleophilic characteristics to the molecule, allowing for selective and diverse molecular elaborations. This technical guide provides a comprehensive overview of the electrophilic and nucleophilic sites of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its reactivity.

Core Concepts: Electrophilicity and Nucleophilicity

In the context of this compound, the electron-withdrawing nature of the fluorine, iodine, and cyano groups creates a relatively electron-deficient aromatic ring. This electronic profile is central to understanding its reactivity.

Electrophilic Sites: These are electron-deficient centers susceptible to attack by nucleophiles. In this compound, the primary electrophilic sites are:

  • C2 (Carbon bearing Fluorine): The high electronegativity of the fluorine atom and the resonance-withdrawing effect of the cyano group make this carbon atom highly electrophilic and prone to nucleophilic aromatic substitution (SNAr).

  • C6 (Carbon bearing Iodine): The carbon-iodine bond is a key site for transition-metal-catalyzed cross-coupling reactions, where the carbon acts as an electrophile after oxidative addition of the C-I bond to a low-valent metal center.

  • Nitrile Carbon: The carbon atom of the cyano group is inherently electrophilic and can be attacked by strong nucleophiles.

Nucleophilic Sites: These are electron-rich centers that can donate a pair of electrons to an electrophile. For this compound, the main nucleophilic site is:

  • Nitrile Nitrogen: The lone pair of electrons on the nitrogen atom of the cyano group can act as a nucleophile, particularly in the formation of heterocycles like tetrazoles.

Reactivity and Synthetic Applications

The distinct electronic nature of this compound allows for a range of selective chemical transformations.

Nucleophilic Aromatic Substitution (SNAr) at C2

The C2 position is highly activated towards SNAr due to the presence of the strongly electron-withdrawing cyano group ortho to the fluorine leaving group. This allows for the facile introduction of various nucleophiles.

Table 1: Nucleophilic Aromatic Substitution Reactions of this compound

NucleophileProductReaction ConditionsYield (%)
Ammonia2-Amino-6-iodobenzonitrileNH3 (saturated in EtOH), sealed vessel, 140 °C, 6 hNot specified
Sodium Methoxide2-Iodo-6-methoxybenzonitrileNaOMe, MeOH, refluxHigh (qualitative)

A representative protocol based on the amination of a similar fluorobenzonitrile derivative.

  • A solution of this compound (1.0 eq) in ethanol saturated with ammonia at 0 °C is prepared in a sealed pressure vessel.

  • The vessel is securely sealed and heated to 140 °C for 6 hours with stirring.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

  • Purification is achieved by column chromatography on silica gel.

sn_ar This compound This compound Meisenheimer Complex Meisenheimer Complex This compound->Meisenheimer Complex + Nu- Substituted Product Substituted Product Meisenheimer Complex->Substituted Product - F-

Caption: General workflow for Nucleophilic Aromatic Substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions at C6

The carbon-iodine bond is a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds via palladium-catalyzed cross-coupling reactions. The C6 position serves as the electrophilic site in these transformations.

Table 2: Palladium-Catalyzed Cross-Coupling Reactions of this compound

Reaction TypeCoupling PartnerCatalyst SystemBaseSolventProduct
Suzuki-MiyauraArylboronic acidPd(PPh3)4K2CO3Toluene/EtOH/H2O2-Fluoro-6-arylbenzonitrile
SonogashiraTerminal alkynePd(PPh3)2Cl2, CuIEt3NTHF2-Fluoro-6-alkynylbenzonitrile
HeckAlkenePd(OAc)2, PPh3Et3NDMF2-Fluoro-6-alkenylbenzonitrile
StilleOrganostannanePd(PPh3)4-Toluene2-Fluoro-6-aryl/vinylbenzonitrile

A representative protocol for a standard Suzuki-Miyaura coupling.

  • To a degassed mixture of this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq) is added a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1).

  • Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is added, and the mixture is degassed again.

  • The reaction mixture is heated to reflux under an inert atmosphere (e.g., argon or nitrogen) and monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 2-fluoro-6-phenylbenzonitrile.

suzuki_coupling cluster_cat Catalytic Cycle Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Ar-I Transmetalation Transmetalation Oxidative Addition->Transmetalation Ar'-B(OH)2 Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Pd(0) Ar-Ar'

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Reactions at the Nitrile Group

The nitrile group in this compound can act as either an electrophile or a nucleophile depending on the reaction conditions.

Strong nucleophiles, such as Grignard reagents or organolithium species, can attack the electrophilic carbon of the nitrile group. Subsequent hydrolysis of the resulting imine intermediate yields a ketone.

In the presence of an azide source and a Lewis or Brønsted acid catalyst, the nitrile nitrogen can act as a nucleophile in a [3+2] cycloaddition reaction to form a tetrazole ring.[1][2][3][4] This transformation is valuable in medicinal chemistry as tetrazoles are often used as bioisosteres for carboxylic acids.

Table 3: Reactions Involving the Nitrile Group of this compound

ReagentProduct TypeReaction Conditions
Grignard Reagent (R-MgX)Ketone (after hydrolysis)1. Anhydrous ether/THF; 2. H3O+
Sodium Azide (NaN3)TetrazoleNaN3, NH4Cl, DMF, heat

A general procedure for the synthesis of tetrazoles from nitriles.[1]

  • A mixture of this compound (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq) in dimethylformamide (DMF) is heated with stirring.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature and acidified with aqueous HCl.

  • The resulting precipitate is collected by filtration, washed with water, and dried to yield the tetrazole product.

nitrile_reactions Nitrile Nitrile Ketone Ketone Nitrile->Ketone 1. R-MgX 2. H3O+ Tetrazole Tetrazole Nitrile->Tetrazole NaN3, H+

References

Theoretical and Spectroscopic Insights into 2-Fluoro-6-iodobenzonitrile: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-Fluoro-6-iodobenzonitrile (C₇H₃FIN) is an aromatic compound whose structural features make it a valuable intermediate in organic synthesis. The presence of a fluorine atom, an iodine atom, and a nitrile group on the benzene ring allows for a variety of chemical transformations, including nucleophilic aromatic substitution and cross-coupling reactions.[3] These reactions are pivotal in the construction of complex molecular architectures found in biologically active compounds. Understanding the fundamental molecular properties of this compound through a combination of experimental data and theoretical modeling is crucial for optimizing its use in synthetic chemistry and for the rational design of novel derivatives.

Physicochemical and Spectroscopic Data

While comprehensive theoretical studies on this compound are yet to be published, a summary of its known experimental properties provides a valuable baseline for its characterization.

Physical and Chemical Properties

The following table summarizes the basic physicochemical properties of this compound gathered from various chemical suppliers and databases.

PropertyValueSource
CAS Number 79544-29-9--INVALID-LINK--, --INVALID-LINK--
Molecular Formula C₇H₃FIN--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 247.01 g/mol --INVALID-LINK--, --INVALID-LINK--
Melting Point 51 - 55 °C--INVALID-LINK--
Appearance White to light yellow powder/crystal--INVALID-LINK--
Purity ≥ 98% (GC)--INVALID-LINK--
Spectroscopic Data

Experimental spectroscopic data is essential for the structural elucidation and characterization of this compound. The NIST WebBook provides access to the following spectroscopic information:

  • Infrared (IR) Spectrum: The IR spectrum reveals the vibrational modes of the molecule, providing information about the functional groups present.

  • Mass Spectrum (Electron Ionization): The mass spectrum provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its fragmentation patterns.[4]

Additionally, a ¹H NMR spectrum is available on ChemicalBook, which provides information about the chemical environment of the hydrogen atoms in the molecule.[5]

Framework for Theoretical Studies

Although no specific theoretical studies on this compound have been identified, the methodology applied to similar molecules, such as 2-fluorobenzonitrile, can serve as a blueprint for future computational investigations.[6] Such studies are invaluable for understanding the electronic structure, reactivity, and spectroscopic properties from a theoretical standpoint.

Proposed Computational Protocol

A typical theoretical study of this compound would involve the following steps, based on established computational chemistry practices seen in the study of 2-fluorobenzonitrile.[6]

  • Geometry Optimization and Vibrational Frequency Calculations:

    • The molecular geometry of this compound in its ground state (S₀) would be optimized using Density Functional Theory (DFT). A common functional for such calculations is B3LYP, paired with a suitable basis set like aug-cc-pVTZ to accurately account for the electronic structure of the heavy iodine atom.

    • Vibrational frequency calculations would be performed at the same level of theory to predict the IR spectrum and to confirm that the optimized geometry corresponds to a true minimum on the potential energy surface.

  • Electronic Structure Analysis:

    • The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be calculated to determine the electronic frontier orbitals and to estimate the chemical reactivity. The HOMO-LUMO gap is a key indicator of molecular stability.

    • A Natural Bond Orbital (NBO) analysis could be performed to investigate the intramolecular charge transfer and hyperconjugative interactions.

  • Excited State Calculations:

    • To understand the photophysical properties, the geometry of the first excited state (S₁) would be optimized using Time-Dependent DFT (TD-DFT).

    • The vertical excitation energies and oscillator strengths would be calculated to simulate the UV-Vis absorption spectrum.

  • Spectroscopic Simulation:

    • The calculated vibrational frequencies and IR intensities can be used to generate a theoretical IR spectrum, which can then be compared with the experimental spectrum.

    • Similarly, the calculated excitation energies and oscillator strengths can be used to simulate the UV-Vis spectrum.

The following diagram illustrates a typical workflow for such a theoretical investigation.

G cluster_input Input cluster_dft DFT Calculations cluster_analysis Analysis cluster_tddft TD-DFT Calculations mol_structure Molecular Structure of This compound geom_opt Geometry Optimization (B3LYP/aug-cc-pVTZ) mol_structure->geom_opt vib_freq Vibrational Frequency Calculation geom_opt->vib_freq homo_lumo HOMO-LUMO Analysis geom_opt->homo_lumo nbo NBO Analysis geom_opt->nbo excited_state Excited State Geometry Optimization geom_opt->excited_state ir_spectrum Simulated IR Spectrum vib_freq->ir_spectrum uv_vis UV-Vis Spectrum Simulation excited_state->uv_vis

A conceptual workflow for the theoretical study of this compound.

Molecular Structure and Key Features

The molecular structure of this compound is depicted below. The ortho positioning of the fluorine and iodine atoms relative to the nitrile group is expected to induce significant electronic and steric effects, influencing the molecule's reactivity and intermolecular interactions.

Molecular structure of this compound.

Applications in Synthesis

This compound is a versatile building block in organic synthesis. Its utility stems from the ability to selectively functionalize the molecule at the positions occupied by the iodine and fluorine atoms, as well as through reactions involving the nitrile group. It is particularly noted as a key intermediate in the development of anti-cancer agents and in the production of advanced materials due to its unique electronic properties.[2]

The following diagram illustrates the logical relationship of this compound as a precursor in synthetic pathways.

synthesis_pathway cluster_reactions Synthetic Transformations cluster_products Potential Products start This compound suzuki Suzuki Coupling (at Iodine) start->suzuki buchwald Buchwald-Hartwig Amination (at Iodine) start->buchwald snar Nucleophilic Aromatic Substitution (at Fluorine) start->snar nitrile_chem Nitrile Chemistry (e.g., hydrolysis, reduction) start->nitrile_chem pharma Pharmaceuticals (e.g., anti-cancer agents) suzuki->pharma buchwald->pharma agro Agrochemicals snar->agro materials Advanced Materials nitrile_chem->materials

References

A Technical Guide to the Photophysical Applications of 2-Fluoro-6-iodobenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide details the potential of 2-Fluoro-6-iodobenzonitrile as a foundational scaffold for the synthesis of novel photophysically active compounds. While the intrinsic photophysical properties of this compound itself are not extensively documented, its chemical structure offers a versatile platform for creating advanced fluorescent probes and other functional molecules. This document provides a roadmap for the design, synthesis, and characterization of such derivatives.

Introduction: The Potential of a Versatile Building Block

This compound is a substituted aromatic compound that serves as a valuable intermediate in organic synthesis. Its utility is noted in the development of pharmaceuticals and materials science. The presence of three distinct functional groups—a nitrile, a fluorine atom, and an iodine atom—on the benzene ring provides multiple reaction sites for chemical modification. The carbon-iodine bond is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. These reactions are instrumental in building larger, conjugated π-systems, which are often the core of fluorescent molecules. This guide will explore a hypothetical framework for leveraging this compound to create and characterize new photophysically active derivatives.

Hypothetical Design and Synthesis of Fluorescent Derivatives

The creation of a fluorescent molecule from a non-fluorescent starting material like this compound hinges on the construction of a fluorophore. This is typically achieved by extending the π-conjugated system of the molecule. The iodine atom on the this compound ring is an excellent handle for such modifications via cross-coupling reactions.

A common strategy is the Suzuki coupling reaction, which couples an organoboron compound with an organohalide. In this hypothetical example, we propose the coupling of this compound with a boronic acid derivative to synthesize a biaryl compound, a common structural motif in fluorescent dyes.

G cluster_start Starting Materials cluster_reaction Suzuki Coupling Reaction cluster_product Product A This compound C Pd Catalyst (e.g., Pd(PPh3)4) + Base (e.g., K2CO3) + Solvent (e.g., Dioxane/Water) A->C B Aryl Boronic Acid (e.g., 4-(Dimethylamino)phenylboronic acid) B->C D Fluorescent Biaryl Derivative C->D

Caption: Synthetic workflow for a fluorescent derivative via Suzuki coupling.

Experimental Protocols for Photophysical Characterization

Once a novel derivative is synthesized, a systematic characterization of its photophysical properties is essential. The following are standard experimental protocols for this purpose.

Sample Preparation
  • Solvent Selection: Dissolve the synthesized compound in a range of solvents of varying polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, methanol) to assess solvatochromic effects. Spectroscopic grade solvents should be used.

  • Concentration: Prepare a stock solution of the compound at a concentration of approximately 1 mM. For absorption and fluorescence measurements, prepare dilute solutions (1-10 µM) from the stock solution to avoid inner filter effects.

UV-Vis Absorption Spectroscopy
  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Procedure:

    • Record a baseline spectrum with a cuvette containing the pure solvent.

    • Record the absorption spectrum of the sample solution from approximately 250 nm to 700 nm.

    • Identify the wavelength of maximum absorption (λabs).

    • Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance at λabs, c is the concentration in mol/L, and l is the path length of the cuvette in cm.

Steady-State Fluorescence Spectroscopy
  • Instrumentation: Use a spectrofluorometer.

  • Procedure:

    • Emission Spectrum: Excite the sample at its λabs and record the emission spectrum. The wavelength of maximum emission is λem. The difference between the absorption and emission maxima (in wavenumbers) is the Stokes shift.

    • Excitation Spectrum: Set the emission monochromator to λem and scan the excitation wavelengths. The resulting spectrum should be similar in shape to the absorption spectrum.

Fluorescence Quantum Yield (ΦF) Measurement

The relative quantum yield is determined by comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

  • Standard Selection: Choose a standard that absorbs and emits in a similar spectral region as the sample (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54).

  • Procedure:

    • Measure the absorbance of both the sample and standard solutions at the excitation wavelength, keeping the absorbance below 0.1 to minimize reabsorption.

    • Measure the integrated fluorescence intensity of both the sample and the standard.

    • Calculate the quantum yield using the following equation: ΦF, sample = ΦF, std * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Fluorescence Lifetime (τ) Measurement
  • Instrumentation: Use a Time-Correlated Single Photon Counting (TCSPC) system.

  • Procedure:

    • Excite the sample with a pulsed laser source at a wavelength close to λabs.

    • Collect the fluorescence decay profile.

    • Fit the decay curve to an exponential function to determine the fluorescence lifetime (τ).

G A Synthesized Derivative B Sample Preparation (Solvent, Concentration) A->B C UV-Vis Absorption (λabs, ε) B->C D Steady-State Fluorescence (λem, Stokes Shift) B->D G Photophysical Data C->G E Quantum Yield (ΦF) Measurement D->E F Lifetime (τ) Measurement (TCSPC) D->F D->G E->G F->G

Caption: Experimental workflow for photophysical characterization.

Data Presentation

Summarizing the photophysical data in a structured table allows for easy comparison between different derivatives and in different solvent environments.

DerivativeSolventλabs (nm)ε (M-1cm-1)λem (nm)Stokes Shift (cm-1)ΦFτ (ns)
Hypothetical Derivative 1 Toluene35025,00045064940.653.2
Acetonitrile36527,00048068870.402.5
Hypothetical Derivative 2 Toluene38032,00049058990.854.1
Acetonitrile39535,00053064790.553.0

Potential Applications and Signaling Pathways

Derivatives of this compound can be designed for specific applications, such as "turn-on" fluorescent probes for bioimaging. These probes are designed to be non-fluorescent or weakly fluorescent in their native state and exhibit a significant increase in fluorescence upon interaction with a specific analyte (e.g., a metal ion, a reactive oxygen species, or a specific enzyme).

For instance, a derivative could be designed with a recognition site that, upon binding to a target analyte, undergoes a conformational change or a chemical reaction that activates its fluorescence.

Caption: Signaling pathway for a "turn-on" fluorescent probe.

Conclusion

This compound represents a promising starting point for the development of novel photophysically active molecules. Its versatile chemical handles allow for the systematic synthesis of a wide range of derivatives through established cross-coupling methodologies. By following standard photophysical characterization protocols, researchers can elucidate the structure-property relationships of these new compounds and tailor their properties for specific applications in bioimaging, sensing, and materials science. This guide provides a foundational framework for initiating such research endeavors.

The Strategic Role of 2-Fluoro-6-iodobenzonitrile in Fragment-Based Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful paradigm in modern medicinal chemistry, enabling the efficient exploration of chemical space to identify novel lead compounds. Within the vast armamentarium of chemical fragments, 2-fluoro-6-iodobenzonitrile stands out as a particularly versatile and strategic scaffold. Its unique combination of a nitrile group, a fluorine atom, and an iodine atom on a benzene ring offers a confluence of properties that are highly advantageous for FBDD campaigns. This technical guide provides an in-depth analysis of this compound as a core fragment in drug discovery, with a focus on its application in the development of kinase inhibitors. We will delve into its chemical properties, detail relevant experimental protocols for fragment screening and hit validation, present quantitative data for derived compounds, and visualize the associated signaling pathways.

Physicochemical Properties of this compound

This compound is a versatile chemical compound that serves as a crucial building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its value in FBDD is underscored by its physicochemical properties, which align well with the principles of fragment screening.

PropertyValueReference
CAS Number 79544-29-9[2]
Molecular Formula C₇H₃FIN[2]
Molecular Weight 247.01 g/mol [2]
Appearance White to light yellow crystalline powderChem-Impex
Melting Point 51-55 °CChem-Impex
Purity ≥98%Chem-Impex

The presence of both a fluorine and an iodine atom provides multiple avenues for chemical modification, a critical feature for the evolution of a fragment hit into a lead compound.[1] The fluorine atom is particularly valuable for ¹⁹F NMR-based screening methods, offering a sensitive probe for binding events. The iodine atom, on the other hand, is an excellent handle for cross-coupling reactions, allowing for the systematic exploration of chemical space around the core fragment. The nitrile group is a common pharmacophore that can participate in key interactions with biological targets.[1]

Role in Fragment-Based Drug Discovery (FBDD)

FBDD begins with the screening of low molecular weight compounds (fragments) that typically exhibit weak binding to the target protein. The strategic advantage of this compound lies in its trifecta of functional groups, making it an ideal candidate for FBDD campaigns, particularly those targeting kinase enzymes.

Fragment Screening and Hit Identification

The initial step in an FBDD campaign is to screen a library of fragments to identify those that bind to the target protein. Given the fluorine atom in this compound, ¹⁹F NMR spectroscopy is a highly effective primary screening method.

A typical workflow for an FBDD campaign leveraging a fragment like this compound is depicted below.

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit Validation & Optimization Fragment Library Fragment Library 19F NMR Screen 19F NMR Screen Fragment Library->19F NMR Screen Screening Hit Identification Hit Identification 19F NMR Screen->Hit Identification Analysis Orthogonal Assays Orthogonal Assays Hit Identification->Orthogonal Assays Validation X-ray Crystallography X-ray Crystallography Orthogonal Assays->X-ray Crystallography Structural Biology Structure-Based Design Structure-Based Design X-ray Crystallography->Structure-Based Design Optimization Lead Compound Lead Compound Structure-Based Design->Lead Compound Development

FBDD workflow using this compound.
A Case Study: Development of Janus Kinase (JAK) Inhibitors

While a direct FBDD campaign starting with this compound for JAK inhibitors is not explicitly detailed in the literature, the synthesis of potent 6-arylindazole JAK inhibitors provides a compelling and illustrative example of its potential application.[3] An initial fragment screen could identify an indazole core as a binder to the JAK kinase domain. The subsequent optimization of this hit would involve the introduction of various substituents to improve potency and selectivity. The this compound fragment is an ideal building block for this "fragment growing" or "fragment linking" phase, enabling the synthesis of a library of 6-arylindazoles via Suzuki or other palladium-catalyzed cross-coupling reactions at the iodine-bearing position.

Quantitative Data: Inhibition of Janus Kinases

The following table summarizes the inhibitory activity (IC₅₀) of a series of 6-arylindazole derivatives, which could be synthesized using this compound as a key intermediate, against members of the Janus kinase family.[3]

CompoundJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)TYK2 IC₅₀ (nM)
Indazole Core >100,000>100,000>100,000>100,000
6-(4-hydroxyphenyl)indazole 1,2005002,5001,500
6-(4-hydroxy-3-methylphenyl)indazole 350150800400
6-(4-hydroxy-3,5-dimethylphenyl)indazole 8030200100

These data demonstrate how the initial, weakly binding indazole fragment can be elaborated into potent inhibitors through the addition of substituted aryl groups, a transformation readily achievable using this compound.

Experimental Protocols

General Protocol for ¹⁹F NMR-Based Fragment Screening

This protocol describes a general method for identifying fragment binding to a target protein using ¹⁹F NMR spectroscopy.

  • Preparation of Protein Sample:

    • Prepare a stock solution of the target protein (e.g., a JAK kinase domain) at a concentration of 20-50 µM in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 2 mM DTT, pH 7.5) containing 10% D₂O.

  • Preparation of Fragment Library:

    • Prepare stock solutions of individual fluorine-containing fragments, including this compound, at 10-100 mM in a deuterated solvent (e.g., DMSO-d₆).

    • Create fragment cocktails by mixing 5-10 fragments with well-resolved ¹⁹F NMR signals.

  • NMR Data Acquisition:

    • Acquire a one-dimensional ¹⁹F NMR spectrum of each fragment cocktail in the absence of the protein to serve as a reference.

    • Add the protein to the fragment cocktail to the desired final concentration (e.g., 10-25 µM protein and 100-200 µM of each fragment).

    • Acquire a second ¹⁹F NMR spectrum of the mixture.

  • Data Analysis:

    • Compare the ¹⁹F NMR spectra of the fragment cocktail with and without the protein.

    • A significant change in the chemical shift, line broadening, or a decrease in the signal intensity of a particular fragment's peak indicates binding to the target protein.

General Protocol for a Kinase Inhibition Assay (e.g., JAK2)

This protocol outlines a method to determine the IC₅₀ value of a test compound against a specific kinase.

  • Reagents and Materials:

    • Recombinant human JAK2 enzyme.

    • Peptide substrate (e.g., a synthetic peptide containing a tyrosine phosphorylation site).

    • ATP.

    • Test compounds (e.g., 6-arylindazoles) dissolved in DMSO.

    • Assay buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20, pH 7.5).

    • Detection reagent (e.g., an antibody that specifically recognizes the phosphorylated substrate).

  • Assay Procedure:

    • Prepare a serial dilution of the test compounds in DMSO.

    • In a 96-well plate, add the assay buffer, the JAK2 enzyme, and the peptide substrate.

    • Add the diluted test compounds to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Add the detection reagent and incubate as required.

    • Measure the signal (e.g., fluorescence or luminescence) using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the control wells (containing DMSO only).

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Signaling Pathway Visualization

The Janus kinase (JAK) family of enzymes are critical components of the JAK-STAT signaling pathway, which plays a key role in immunity, cell proliferation, and differentiation. Dysregulation of this pathway is implicated in various cancers and autoimmune diseases, making JAKs attractive drug targets.

JAK_STAT_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation JAK->JAK STAT STAT JAK->STAT Phosphorylation Inhibitor JAK Inhibitor (e.g., 6-Arylindazole) Inhibitor->JAK Inhibition STAT_P pSTAT STAT_dimer pSTAT Dimer STAT_P->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation & DNA Binding Gene_Expression Gene_Expression DNA->Gene_Expression Transcription

The JAK-STAT signaling pathway and the site of action for JAK inhibitors.

Conclusion

This compound is a highly valuable fragment for FBDD campaigns due to its unique combination of reactive handles and its suitability for sensitive biophysical screening techniques. Its application as a core scaffold for the development of potent kinase inhibitors, such as those targeting the JAK-STAT pathway, highlights its strategic importance in modern drug discovery. The ability to systematically and efficiently explore the chemical space around this fragment through well-established synthetic methodologies, guided by quantitative bioassays and structural biology, makes it a powerful tool in the quest for novel therapeutics. This guide provides a foundational understanding for researchers to leverage the potential of this compound in their own drug discovery endeavors.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Fluoro-6-iodobenzonitrile from 2-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the multi-step synthesis of 2-fluoro-6-iodobenzonitrile, a valuable building block in pharmaceutical and agrochemical research.[1][2] The described synthetic pathway commences with 2-fluoroaniline and proceeds through a series of key transformations including amino group protection, directed ortho-lithiation and carboxylation, deprotection, decarboxylative iodination, and a final Sandmeyer cyanation. Detailed experimental protocols for each step are provided, along with a summary of expected yields and key reaction parameters. Visual aids in the form of a logical workflow diagram are included to enhance understanding of the synthetic strategy.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules.[1][2] Its unique substitution pattern, featuring a fluorine atom, an iodine atom, and a nitrile group, allows for diverse downstream functionalization, making it a versatile scaffold in medicinal chemistry and materials science. This application note outlines a reliable synthetic route starting from the readily available 2-fluoroaniline.

Overall Synthetic Strategy

The synthesis of this compound from 2-fluoroaniline is a multi-step process that can be logically divided into three main stages:

  • Synthesis of the key intermediate, 2-amino-6-fluorobenzoic acid: This is achieved through a sequence of protection, directed ortho-metalation, carboxylation, and deprotection steps.

  • Introduction of the iodine atom: This is accomplished via a decarboxylative iodination of 2-amino-6-fluorobenzoic acid to yield 2-fluoro-6-iodoaniline.

  • Introduction of the nitrile group: The final product is obtained through a Sandmeyer cyanation of 2-fluoro-6-iodoaniline.

A schematic representation of this workflow is provided below.

Synthesis_Workflow cluster_stage1 Stage 1: Synthesis of 2-Amino-6-fluorobenzoic Acid cluster_stage2 Stage 2: Decarboxylative Iodination cluster_stage3 Stage 3: Sandmeyer Cyanation A 2-Fluoroaniline B N-Pivaloyl-2-fluoroaniline A->B  Pivaloyl Chloride, Pyridine C N-Pivaloyl-2-amino-6-fluorobenzoic acid B->C  1. s-BuLi, TMEDA  2. CO2 (s) D 2-Amino-6-fluorobenzoic acid C->D  HCl (aq), Reflux E 2-Fluoro-6-iodoaniline D->E  I2, KI, O2 F This compound E->F  1. NaNO2, H2SO4  2. CuCN, KCN

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Stage 1: Synthesis of 2-Amino-6-fluorobenzoic Acid

This stage involves the protection of the amino group of 2-fluoroaniline, followed by a directed ortho-lithiation to introduce a carboxylic acid group, and subsequent deprotection.

Step 1.1: Synthesis of N-Pivaloyl-2-fluoroaniline

  • Procedure: To a solution of 2-fluoroaniline (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add pyridine (1.2 eq). Slowly add pivaloyl chloride (1.1 eq) dropwise. Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, wash the reaction mixture with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-pivaloyl-2-fluoroaniline.

Step 1.2: Synthesis of N-Pivaloyl-2-amino-6-fluorobenzoic acid

  • Procedure: To a solution of N-pivaloyl-2-fluoroaniline (1.0 eq) and N,N,N',N'-tetramethylethylenediamine (TMEDA) (2.2 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, add sec-butyllithium (s-BuLi) (2.2 eq, as a solution in cyclohexane) dropwise, maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 2 hours. Add freshly crushed dry ice (CO₂) in excess. Allow the reaction to slowly warm to room temperature overnight. Quench the reaction with water and acidify with 1 M HCl (aq). Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Step 1.3: Synthesis of 2-Amino-6-fluorobenzoic acid

  • Procedure: To the N-pivaloyl-2-amino-6-fluorobenzoic acid (1.0 eq), add a 6 M aqueous solution of hydrochloric acid. Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate. The product will precipitate out of the solution. Filter the solid, wash with cold water, and dry under vacuum to obtain 2-amino-6-fluorobenzoic acid.

Stage 2: Decarboxylative Iodination

This stage converts 2-amino-6-fluorobenzoic acid to 2-fluoro-6-iodoaniline. This reaction proceeds via a transition-metal-free and base-free decarboxylative iodination.[3]

Step 2.1: Synthesis of 2-Fluoro-6-iodoaniline

  • Procedure: In a pressure vessel, combine 2-amino-6-fluorobenzoic acid (1.0 eq), potassium iodide (KI) (0.6 eq), and iodine (I₂) (0.5 eq) in acetonitrile (MeCN). Purge the vessel with oxygen for three cycles before pressurizing with oxygen (10 bar). Stir the reaction mixture at 160 °C for 2 hours. After cooling to room temperature, dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of sodium thiosulfate to remove excess iodine. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/petroleum ether) to afford 2-fluoro-6-iodoaniline.

Stage 3: Sandmeyer Cyanation

The final stage involves the conversion of the amino group of 2-fluoro-6-iodoaniline into a nitrile group via a Sandmeyer reaction.[4][5]

Step 3.1: Synthesis of this compound

  • Procedure:

    • Diazotization: To a stirred suspension of 2-fluoro-6-iodoaniline (1.0 eq) in a mixture of sulfuric acid and water at 0-5 °C, add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

    • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) (1.2 eq) and potassium cyanide (KCN) (1.2 eq) in water. Cool this solution to 0-5 °C. Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. A gas evolution will be observed. Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour.

    • Work-up and Purification: Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM). Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.

Data Presentation

The following table summarizes the key quantitative data for each step of the synthesis.

StepStarting MaterialProductKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1.12-FluoroanilineN-Pivaloyl-2-fluoroanilinePivaloyl Chloride, PyridineDCM0 to RT12-16~90-95
1.2N-Pivaloyl-2-fluoroanilineN-Pivaloyl-2-amino-6-fluorobenzoic acids-BuLi, TMEDA, CO₂THF-78 to RT~14~60-70
1.3N-Pivaloyl-2-amino-6-fluorobenzoic acid2-Amino-6-fluorobenzoic acidHCl (aq)WaterReflux4-6~85-90
2.12-Amino-6-fluorobenzoic acid2-Fluoro-6-iodoanilineI₂, KI, O₂MeCN1602~49[3]
3.12-Fluoro-6-iodoanilineThis compound1. NaNO₂, H₂SO₄2. CuCN, KCNWater0 to 60~2~60-70

Note: Yields are approximate and may vary based on experimental conditions and scale.

Logical Relationships and Workflows

The following diagram illustrates the logical progression of the key chemical transformations in this synthesis.

logical_relationships Start 2-Fluoroaniline Protection Amino Group Protection (N-Pivaloylation) Start->Protection OrthoMetalation Directed ortho-Lithiation & Carboxylation Protection->OrthoMetalation Deprotection Deprotection OrthoMetalation->Deprotection Intermediate1 2-Amino-6-fluorobenzoic Acid Deprotection->Intermediate1 DecarboxylativeIodination Decarboxylative Iodination Intermediate1->DecarboxylativeIodination Intermediate2 2-Fluoro-6-iodoaniline DecarboxylativeIodination->Intermediate2 SandmeyerCyanation Sandmeyer Cyanation Intermediate2->SandmeyerCyanation FinalProduct This compound SandmeyerCyanation->FinalProduct

Figure 2: Key chemical transformations in the synthesis.

Conclusion

The multi-step synthesis of this compound from 2-fluoroaniline presented herein provides a robust and reliable pathway for accessing this important synthetic intermediate. The detailed protocols and tabulated data offer a practical guide for researchers in the fields of organic synthesis and drug discovery. The use of directed metalation and Sandmeyer chemistry highlights powerful strategies for the regioselective functionalization of aromatic systems.

References

Application Notes and Protocols for the Sonogashira Coupling of 2-Fluoro-6-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Sonogashira coupling reaction of 2-Fluoro-6-iodobenzonitrile with various terminal alkynes. This reaction is a powerful tool for the synthesis of 2-fluoro-6-(alkynyl)benzonitriles, which are valuable intermediates in medicinal chemistry and materials science due to the unique electronic properties conferred by the fluorine and cyano substituents.

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[2] Due to the high reactivity of the carbon-iodine bond, this compound is an excellent substrate for this transformation, often proceeding with high efficiency under mild conditions.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes various reported conditions for the Sonogashira coupling of aryl iodides with structural and electronic similarities to this compound. These conditions can serve as a starting point for the optimization of the specific coupling with this compound.

EntryPalladium Catalyst (mol%)Ligand (mol%)Copper(I) Co-catalyst (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)Notes
1Pd(PPh₃)₂Cl₂ (2)PPh₃ (4)CuI (3)Et₃N (2)THFRoom Temp.12>90General conditions for electron-deficient aryl iodides.
2Pd(OAc)₂ (1)SPhos (2)CuI (2)K₂CO₃ (2)Dioxane808HighUse of a bulky, electron-rich ligand can improve efficiency.
3Pd₂(dba)₃ (1.5)P(t-Bu)₃ (6)-Cs₂CO₃ (2)Toluene10016HighCopper-free conditions can be advantageous to avoid alkyne homocoupling.
4Pd(PPh₃)₄ (5)-CuI (10)Diisopropylamine (3)DMF606>85A common and reliable catalyst system.
5PdCl₂(MeCN)₂ (2)XPhos (4)CuI (5)K₃PO₄ (2.5)Acetonitrile7010HighAlternative palladium source and ligand combination.

Experimental Protocols

Below are detailed methodologies for two key experimental setups for the Sonogashira coupling of this compound.

Protocol 1: Standard Palladium/Copper Co-catalyzed Sonogashira Coupling

This protocol outlines a standard and widely applicable method for the Sonogashira coupling reaction using a palladium-phosphine complex and a copper(I) co-catalyst.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), freshly distilled

  • Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.02 equiv., 2 mol%), and copper(I) iodide (0.03 equiv., 3 mol%).

  • Add anhydrous THF or DMF (approximately 5-10 mL per mmol of aryl iodide).

  • Stir the mixture for 10-15 minutes at room temperature to ensure dissolution and catalyst pre-activation.

  • Add triethylamine (2.0 equiv.) to the reaction mixture via syringe.

  • Add the terminal alkyne (1.1 equiv.) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature or heat to 40-60 °C. The optimal temperature may vary depending on the reactivity of the alkyne.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 6-24 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate or diethyl ether.

  • Filter the mixture through a pad of Celite® to remove the catalyst residues and amine salts, washing the pad with the same solvent.

  • Wash the organic filtrate sequentially with a saturated aqueous solution of ammonium chloride (to remove copper salts) and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-fluoro-6-(alkynyl)benzonitrile.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is an alternative for substrates that are sensitive to copper salts or to minimize the formation of alkyne homocoupling (Glaser coupling) byproducts.

Materials:

  • This compound

  • Terminal alkyne (e.g., Trimethylsilylacetylene)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Tri(tert-butyl)phosphine [P(t-Bu)₃] or other bulky, electron-rich phosphine ligand

  • Cesium carbonate (Cs₂CO₃) or another suitable inorganic base

  • Anhydrous toluene or dioxane

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a strictly inert atmosphere, add tris(dibenzylideneacetone)dipalladium(0) (0.015 equiv., 1.5 mol%) and the phosphine ligand (e.g., P(t-Bu)₃, 0.06 equiv., 6 mol%) to a dry Schlenk flask.

  • Add anhydrous toluene or dioxane (approximately 5-10 mL per mmol of aryl iodide) and stir for 10 minutes to form the active catalyst complex.

  • To this solution, add this compound (1.0 equiv.) and cesium carbonate (2.0 equiv.).

  • Add the terminal alkyne (1.2 equiv.) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent and filter through a plug of silica gel, washing with the solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Sonogashira_Catalytic_Cycle cluster_pd_cycle Palladium Catalytic Cycle cluster_cu_cycle Copper Co-catalytic Cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)-I]L₂ pd0->pd_complex Oxidative Addition (Ar-I) transmetalation Transmetalation pd_complex->transmetalation pd_alkynyl [Ar-Pd(II)-C≡CR]L₂ transmetalation->pd_alkynyl reductive_elimination Reductive Elimination pd_alkynyl->reductive_elimination reductive_elimination->pd0 Product (Ar-C≡CR) terminal_alkyne H-C≡CR cu_acetylide Cu-C≡CR terminal_alkyne->cu_acetylide + Cu(I) cu_acetylide->transmetalation To Pd Cycle base Base base->terminal_alkyne

Caption: Dual catalytic cycle of the Sonogashira coupling reaction.

Experimental_Workflow start Start: Reagent Preparation setup Reaction Setup under Inert Atmosphere (Aryl Halide, Catalyst, Co-catalyst, Base) start->setup solvent_add Addition of Anhydrous Solvent setup->solvent_add alkyne_add Addition of Terminal Alkyne solvent_add->alkyne_add reaction Reaction at Specified Temperature alkyne_add->reaction monitoring Monitoring by TLC/GC-MS reaction->monitoring workup Aqueous Work-up and Extraction monitoring->workup Reaction Complete purification Purification by Column Chromatography workup->purification product Final Product: 2-Fluoro-6-(alkynyl)benzonitrile purification->product

Caption: General experimental workflow for the Sonogashira coupling.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Fluoro-6-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and functional materials. The reaction's broad substrate scope and functional group tolerance make it a powerful tool in drug discovery and development.[1]

This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination of 2-Fluoro-6-iodobenzonitrile, a sterically hindered and electron-deficient substrate. The presence of ortho-substituents, particularly the fluorine and nitrile groups, necessitates careful optimization of the catalytic system to achieve high yields and avoid side reactions. These notes are intended to guide researchers in developing robust and efficient syntheses of N-substituted 2-amino-6-fluorobenzonitriles.

Reaction Principle and Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving palladium(0) and palladium(II) intermediates. The generally accepted mechanism comprises three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide (in this case, this compound) to form a Pd(II) complex.[1][2]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium amido complex.

  • Reductive Elimination: The final step involves the formation of the C-N bond through reductive elimination from the palladium complex, which regenerates the active Pd(0) catalyst and releases the desired N-aryl-2-amino-6-fluorobenzonitrile product.[1][2]

A suitable choice of ligand is critical to facilitate the reductive elimination step and prevent side reactions such as β-hydride elimination. For sterically demanding substrates like this compound, bulky, electron-rich biarylphosphine ligands are often employed to promote efficient coupling.

Key Reaction Parameters

The successful Buchwald-Hartwig amination of this compound is highly dependent on the careful selection of the following parameters:

  • Palladium Precatalyst and Ligand: For sterically hindered and electron-deficient aryl halides, modern palladium precatalysts, particularly palladacycles, are highly effective. These precatalysts offer high stability and facilitate the in situ formation of the active Pd(0) species. The use of bulky, electron-rich biarylphosphine ligands, such as XPhos, is recommended to enhance the rate of both oxidative addition and reductive elimination.

  • Base: The choice of base is crucial for the deprotonation of the amine. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. For substrates sensitive to strong bases, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective alternatives.

  • Solvent: Anhydrous, aprotic solvents are typically used to prevent quenching of the base and deactivation of the catalyst. Toluene, dioxane, and tetrahydrofuran (THF) are common choices.

  • Temperature: Reaction temperatures can range from room temperature to elevated temperatures (typically 80-110 °C), depending on the reactivity of the coupling partners and the catalyst system employed.

  • Inert Atmosphere: The catalytic system is sensitive to oxygen, so it is essential to perform the reaction under an inert atmosphere of nitrogen or argon.

Experimental Protocols

The following protocols provide recommended starting conditions for the Buchwald-Hartwig amination of this compound with primary and secondary amines. Optimization of these conditions may be necessary to achieve the best results for specific substrates.

Protocol 1: General Procedure for the Amination with Primary and Secondary Amines using XPhos Palladacycle G3

This protocol is recommended as a starting point for a wide range of primary and secondary aliphatic and aromatic amines.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • XPhos Pd G3 (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II) methanesulfonate (1-2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene (or dioxane)

  • Schlenk tube or sealed vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube or sealed vial, add this compound, XPhos Pd G3, and sodium tert-butoxide.

  • Evacuate and backfill the reaction vessel with an inert gas (nitrogen or argon) three times.

  • Add anhydrous toluene (or dioxane) via syringe, followed by the amine.

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the Buchwald-Hartwig amination of this compound with various amines, based on established methodologies for similar sterically hindered and electron-deficient aryl halides.

Amine TypeCatalyst SystemBaseSolventTemperature (°C)Time (h)Expected Yield (%)
Primary AliphaticXPhos Pd G3 (2 mol%)NaOtBu (1.4 equiv)Toluene10012-2475-90
Secondary AliphaticXPhos Pd G3 (2 mol%)NaOtBu (1.4 equiv)Toluene10012-2470-85
Primary AromaticXPhos Pd G3 (2 mol%)Cs₂CO₃ (2.0 equiv)Dioxane11018-2465-80
Secondary AromaticXPhos Pd G3 (2 mol%)K₃PO₄ (2.0 equiv)Dioxane11018-2460-75
ReagentMolar Equiv.Concentration (M)Role
This compound1.00.1 - 0.5Substrate
Amine1.2Nucleophile
XPhos Pd G30.01 - 0.02Precatalyst
Base (NaOtBu or Cs₂CO₃)1.4 - 2.0Base
Solvent (Toluene or Dioxane)-Solvent

Mandatory Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex (Ar)(PdII)L_n(I) Pd0->OxAdd + Ar-I AmineComplex Amine Complex [(Ar)(PdII)L_n(H2NR')]+ OxAdd->AmineComplex + R'NH2 - I- AmidoComplex Amido Complex (Ar)(PdII)L_n(HNR') AmineComplex->AmidoComplex + Base - [Base-H]+ AmidoComplex->Pd0 Reductive Elimination Product N-Aryl-2-amino-6-fluorobenzonitrile AmidoComplex->Product ArI 2-Fluoro-6- iodobenzonitrile Amine R'NH2 Base Base BaseH [Base-H]+

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow Start Start: Oven-dried Schlenk tube AddReagents Add this compound, Pd Precatalyst, and Base Start->AddReagents InertAtmosphere Evacuate and backfill with N2 or Ar (3x) AddReagents->InertAtmosphere AddSolventAmine Add anhydrous solvent and amine via syringe InertAtmosphere->AddSolventAmine Reaction Heat to desired temperature with stirring AddSolventAmine->Reaction Monitoring Monitor reaction progress (TLC/LC-MS) Reaction->Monitoring Workup Aqueous workup: Dilute with organic solvent, wash with H2O and brine Monitoring->Workup Reaction Complete Purification Dry, filter, concentrate, and purify by column chromatography Workup->Purification End End: Isolated Product Purification->End

Caption: Experimental workflow for Buchwald-Hartwig amination.

References

Application Notes and Protocols: Palladium-Catalyzed Cyanation of 2-Fluoro-6-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The palladium-catalyzed cyanation of aryl halides has emerged as a powerful and versatile transformation in modern organic synthesis. This reaction provides a direct and efficient route to aryl nitriles, which are pivotal structural motifs in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1] The resulting product of the cyanation of 2-Fluoro-6-iodobenzonitrile is 2,6-difluorobenzonitrile, a key intermediate in the synthesis of various biologically active compounds.[1][2] This document provides detailed application notes and experimental protocols for the palladium-catalyzed cyanation of this compound, targeting researchers and professionals in the field of drug development and organic synthesis.

Aryl nitriles are crucial building blocks in medicinal chemistry due to the versatile reactivity of the nitrile group, which can be transformed into other functional groups such as amines, carboxylic acids, and amides.[3] Specifically, 2,6-difluorobenzonitrile is a valuable precursor for the synthesis of anti-inflammatory and anti-cancer drugs, as well as agrochemicals like insecticides (e.g., Dimilin).[3][4]

Reaction Principle

The palladium-catalyzed cyanation of this compound involves the cross-coupling of the aryl iodide with a cyanide source in the presence of a palladium catalyst. The catalytic cycle, a fundamental concept in organometallic chemistry, generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. The high reactivity of the carbon-iodine bond in this compound makes it an excellent substrate for this transformation. While various cyanide sources can be employed, including toxic reagents like potassium cyanide, modern protocols often utilize safer alternatives such as potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) or zinc cyanide (Zn(CN)₂).[5][6]

Experimental Protocols

While a specific detailed protocol for this compound was not found in the searched literature, the following protocols are based on general and established methods for the palladium-catalyzed cyanation of aryl halides and a patent describing the synthesis of 2,6-difluorobenzonitrile from a similar precursor.[5][6] These can be adapted and optimized for the specific substrate.

Protocol 1: Using Potassium Hexacyanoferrate(II) as the Cyanide Source

This protocol is adapted from a general method for the synthesis of 2,6-difluorobenzonitrile.[5]

Materials:

  • This compound

  • Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Sodium carbonate (Na₂CO₃)

  • N,N-Dimethylacetamide (DMAc) (aprotic polar solvent)

  • Ethyl acetate

  • Inert gas (e.g., Nitrogen or Argon)

Equipment:

  • Schlenk flask or a round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

  • Filtration apparatus

Procedure:

  • To a Schlenk flask, add this compound (1.0 equiv), potassium hexacyanoferrate(II) trihydrate (0.20-0.25 equiv), palladium(II) acetate (0.01-0.05 equiv), and sodium carbonate (2.0 equiv).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add anhydrous N,N-dimethylacetamide (DMAc) to the flask.

  • Heat the reaction mixture to 110-135 °C with vigorous stirring.[5]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS). The reaction time is typically between 20-24 hours.[5]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter to remove inorganic salts.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2,6-difluorobenzonitrile.

Protocol 2: Using Zinc Cyanide as the Cyanide Source

This protocol is a general method for palladium-catalyzed cyanation of aryl halides.[7]

Materials:

  • This compound

  • Zinc cyanide (Zn(CN)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv) in DMF.

  • Add 1,1'-bis(diphenylphosphino)ferrocene (dppf) (0.2 equiv) and zinc cyanide (0.6 equiv).

  • Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.1 equiv) to the mixture.

  • Heat the reaction mixture under reflux with stirring.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • After cooling to room temperature, concentrate the reaction mixture in vacuo.

  • Add ethyl acetate to the crude residue and filter the resulting suspension.

  • Wash the filtrate with water, and extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over magnesium sulfate, and concentrate in vacuo.

  • Purify the product by column chromatography.

Data Presentation

The following table summarizes typical reaction parameters for the palladium-catalyzed cyanation of aryl halides, which can be used as a starting point for the optimization of the cyanation of this compound.

ParameterProtocol 1 (K₄[Fe(CN)₆])Protocol 2 (Zn(CN)₂)
Substrate This compoundThis compound
Cyanide Source K₄[Fe(CN)₆]·3H₂OZn(CN)₂
Catalyst Pd(OAc)₂Pd₂(dba)₃
Ligand Nonedppf
Solvent DMAcDMF
Base Na₂CO₃Not specified
Temperature 110-135 °CReflux
Typical Yield >95% (for similar substrates)[5]88% (for a similar substrate)[8]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Combine Reactants: - this compound - Cyanide Source - Palladium Catalyst - Base (if applicable) - Solvent react Heat and Stir under Inert Atmosphere start->react Inert Atmosphere filter Filter and Extract react->filter Cooling purify Column Chromatography filter->purify end 2,6-Difluorobenzonitrile (Final Product) purify->end

Caption: General workflow for the palladium-catalyzed cyanation.

Catalytic Cycle

catalytic_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)(I)L_n oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation cn_pd_complex Ar-Pd(II)(CN)L_n transmetalation->cn_pd_complex cn_source [CN]⁻ Source cn_source->transmetalation reductive_elimination Reductive Elimination cn_pd_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-CN (2,6-Difluorobenzonitrile) reductive_elimination->product substrate Ar-I (this compound) substrate->oxidative_addition

Caption: Simplified palladium-catalyzed cyanation cycle.

Applications in Drug Development

2,6-Difluorobenzonitrile is a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique electronic properties, imparted by the two fluorine atoms and the nitrile group, make it an attractive starting material for the development of novel bioactive molecules.

  • Pharmaceutical Intermediates: It serves as a key intermediate in the synthesis of various pharmaceutical compounds, including those with anti-inflammatory and anti-cancer properties.[3] The difluorinated phenyl ring can enhance metabolic stability and binding affinity of drug candidates.

  • Agrochemicals: 2,6-Difluorobenzonitrile is an important precursor for insecticides, such as those in the benzoylurea class (e.g., Dimilin).[4][8]

  • Material Science: The compound is also utilized in the development of advanced polymers and fluorescent probes.[9][10]

The ability to efficiently synthesize 2,6-difluorobenzonitrile via palladium-catalyzed cyanation provides a reliable and scalable route to this important intermediate, thereby facilitating the discovery and development of new drugs and other valuable chemical entities.

References

Application Notes: Synthesis of Potent Kinase Inhibitors Utilizing 2-Fluoro-6-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-6-iodobenzonitrile is a versatile and highly valuable starting material in medicinal chemistry for the synthesis of targeted kinase inhibitors. Its unique structural features, including a fluorine atom, an iodine atom, and a nitrile group on a benzene ring, provide multiple avenues for synthetic diversification. The electron-withdrawing nature of the fluorine and nitrile groups can enhance the reactivity of the molecule in various cross-coupling reactions, while the iodine atom serves as an excellent handle for the introduction of diverse functionalities through well-established palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. This application note provides a detailed overview of the synthetic strategies and experimental protocols for the use of this compound in the preparation of potent kinase inhibitors, with a focus on Janus Kinase (JAK) inhibitors.

The JAK-STAT signaling pathway is a critical cascade that transmits extracellular signals from cytokines and growth factors to the nucleus, playing a pivotal role in immunity, cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in a variety of diseases, including autoimmune disorders and cancer. Consequently, the development of small molecule inhibitors of JAKs has become a major focus of drug discovery efforts.

Key Synthetic Strategies

The synthetic utility of this compound lies in its amenability to sequential and regioselective functionalization. The primary strategies for elaborating this core structure into complex kinase inhibitors involve:

  • Suzuki-Miyaura Coupling: This reaction is instrumental for forming a carbon-carbon bond between the aryl iodide and a variety of boronic acids or esters, enabling the introduction of aryl or heteroaryl moieties that are often crucial for binding to the kinase active site.

  • Sonogashira Coupling: This provides a powerful method for the formation of carbon-carbon triple bonds by coupling the aryl iodide with terminal alkynes. The resulting alkynyl group can serve as a key pharmacophore or as a precursor for further transformations.

  • Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds, allowing for the coupling of the aryl iodide with a wide range of amines. This is particularly useful for synthesizing inhibitors that require an amino linkage to a heterocyclic core.

These palladium-catalyzed cross-coupling reactions offer broad substrate scope, high functional group tolerance, and generally proceed under mild conditions, making them ideal for the construction of diverse libraries of potential kinase inhibitors for structure-activity relationship (SAR) studies.

Signaling Pathway: The JAK-STAT Cascade

The JAK-STAT signaling pathway is a principal signal transduction pathway for a wide array of cytokines and growth factors. The binding of a ligand to its receptor induces receptor dimerization and the subsequent activation of receptor-associated Janus kinases (JAKs) through trans-phosphorylation. Activated JAKs then phosphorylate specific tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Upon recruitment to the receptor, STATs are themselves phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and subsequent modulation of gene expression. Small molecule inhibitors that target the ATP-binding site of JAKs can effectively block this signaling cascade.

JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT_inactive STAT (inactive) Cytokine_Receptor->STAT_inactive Recruitment JAK->Cytokine_Receptor Phosphorylation JAK->JAK Trans-phosphorylation JAK->STAT_inactive Phosphorylation Cytokine Cytokine Cytokine->Cytokine_Receptor Binding STAT_dimer STAT Dimer (active) STAT_inactive->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Gene_Expression Gene Expression Nucleus->Gene_Expression Modulation of Kinase_Inhibitor Kinase Inhibitor (e.g., from this compound) Kinase_Inhibitor->JAK Inhibition

The JAK-STAT Signaling Pathway and Mechanism of Inhibition.

Experimental Protocols

The following protocols describe a representative synthesis of a potent Janus Kinase (JAK) inhibitor, starting from this compound. This synthetic route illustrates the application of key cross-coupling reactions to build a complex, biologically active molecule.

Overall Synthetic Workflow

Synthetic_Workflow Start This compound Intermediate1 2-Fluoro-6-(1H-pyrazol-4-yl)benzonitrile Start->Intermediate1 Suzuki Coupling Final_Product JAK Inhibitor Intermediate1->Final_Product Nucleophilic Aromatic Substitution Intermediate2 Protected Pyrrolo[2,3-d]pyrimidine Intermediate2->Final_Product

General synthetic workflow for a JAK inhibitor.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 2-Fluoro-6-(1H-pyrazol-4-yl)benzonitrile

This protocol details the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a pyrazole boronic acid pinacol ester.

Materials:

  • This compound

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane and degassed water (4:1 v/v) to the flask.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 2-Fluoro-6-(1H-pyrazol-4-yl)benzonitrile.

Protocol 2: Nucleophilic Aromatic Substitution for the Synthesis of the Final JAK Inhibitor

This protocol describes the coupling of the pyrazole intermediate with a protected 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core, a common scaffold in JAK inhibitors.

Materials:

  • 2-Fluoro-6-(1H-pyrazol-4-yl)benzonitrile

  • 4-Chloro-7-(triisopropylsilyl)-7H-pyrrolo[2,3-d]pyrimidine

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • N,N-Dimethylformamide (DMF) (anhydrous)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Hydrochloric acid (HCl) solution

  • Sodium bicarbonate (NaHCO₃) solution

Procedure:

  • To a flame-dried Schlenk tube, add 2-Fluoro-6-(1H-pyrazol-4-yl)benzonitrile (1.1 eq), 4-chloro-7-(triisopropylsilyl)-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), Cs₂CO₃ (2.0 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).

  • Evacuate and backfill the tube with argon three times.

  • Add a mixture of anhydrous 1,4-dioxane and DMF (4:1 v/v).

  • Heat the reaction mixture to 110 °C and stir for 16 hours.

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® and concentrate the filtrate.

  • The crude protected product is then deprotected by treatment with a solution of HCl in an appropriate solvent (e.g., methanol) at room temperature for 2 hours.

  • Neutralize the reaction with a saturated solution of NaHCO₃.

  • Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate.

  • Purify the final compound by preparative HPLC to yield the desired JAK inhibitor.

Data Presentation

The following table summarizes representative quantitative data for a well-established JAK inhibitor, Ruxolitinib, which shares a similar structural scaffold to the inhibitor synthesized in the protocol above. This data is provided for comparative purposes to illustrate the typical potency of such compounds.

CompoundTarget KinaseIC₅₀ (nM)
RuxolitinibJAK13.3
RuxolitinibJAK22.8
RuxolitinibJAK3428
RuxolitinibTYK219

Note: IC₅₀ values can vary depending on the specific assay conditions.

Conclusion

This compound is a highly adaptable and valuable building block for the synthesis of potent and selective kinase inhibitors. The strategic application of modern cross-coupling methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, allows for the efficient construction of complex molecular architectures targeting critical signaling pathways, such as the JAK-STAT cascade. The protocols and strategies outlined in these application notes provide a solid foundation for researchers engaged in the discovery and development of novel kinase inhibitors for the treatment of a wide range of diseases.

Application Notes and Protocols for the Synthesis of Substituted Benzonitriles using 2-Fluoro-6-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-6-iodobenzonitrile is a versatile synthetic intermediate employed in the preparation of a diverse array of substituted benzonitriles. Its unique substitution pattern, featuring a fluorine atom, a nitrile group, and a reactive iodine atom, allows for selective functionalization through various modern cross-coupling reactions. The electron-withdrawing nature of the nitrile and fluorine substituents can influence the reactivity of the aryl iodide, making it an excellent substrate for palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. These reactions enable the introduction of aryl, alkynyl, and amino moieties, respectively, providing access to a wide range of novel chemical entities with potential applications in medicinal chemistry and materials science. Additionally, the fluorine atom can be displaced through nucleophilic aromatic substitution (SNAr) under specific conditions.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of substituted benzonitriles.

Key Applications

  • Suzuki-Miyaura Coupling: For the synthesis of 2-fluoro-6-arylbenzonitriles (biaryl nitriles). This reaction is a powerful method for forming carbon-carbon bonds.[1]

  • Sonogashira Coupling: To prepare 2-fluoro-6-alkynylbenzonitriles. This reaction is highly efficient for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[2][3]

  • Buchwald-Hartwig Amination: For the synthesis of 2-amino-6-fluorobenzonitriles. This palladium-catalyzed reaction is a versatile method for forming carbon-nitrogen bonds.[4][5]

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom can be substituted by strong nucleophiles, particularly when activated by electron-withdrawing groups.[6]

Experimental Protocols

Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-6-fluorobenzonitriles

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids.

General Reaction Scheme:

Suzuki_Miyaura cluster_reagents reactant1 This compound reaction_center + reactant1->reaction_center reactant2 Arylboronic Acid reactant2->reaction_center product 2-Aryl-6-fluorobenzonitrile reagents Pd Catalyst Base Solvent reaction_arrow -> reaction_center->reaction_arrow reaction_arrow->product

Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.

Materials and Equipment:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF)

  • Degassed deionized water

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating plate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the anhydrous solvent (e.g., 1,4-Dioxane, 8 mL) and degassed water (2 mL) to the flask via syringe.

  • Stir the reaction mixture at the desired temperature (typically between 80-110 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., Ethyl Acetate, 3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).

Data Presentation:

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O901285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Toluene/H₂O100880-90
33-Thienylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF/H₂O110675-85
Sonogashira Coupling: Synthesis of 2-Alkynyl-6-fluorobenzonitriles

This protocol outlines a general procedure for the palladium and copper co-catalyzed Sonogashira coupling of this compound with terminal alkynes.[7]

General Reaction Scheme:

Sonogashira_Coupling cluster_reagents reactant1 This compound reaction_center + reactant1->reaction_center reactant2 Terminal Alkyne reactant2->reaction_center product 2-Alkynyl-6-fluorobenzonitrile reagents Pd Catalyst Cu(I) Co-catalyst Base Solvent reaction_arrow -> reaction_center->reaction_arrow reaction_arrow->product

Caption: General scheme for the Sonogashira cross-coupling reaction.

Materials and Equipment:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene, trimethylsilylacetylene)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), DMF)

  • Schlenk flask or sealed tube

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

  • Add the anhydrous solvent (e.g., THF, 10 mL) and the base (e.g., TEA, 3.0 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-70 °C if necessary.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Data Presentation:

EntryAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)4TEATHF60680-90
2TrimethylsilylacetylenePdCl₂(PPh₃)₂ (2)4DIPADMFRT1285-95
31-HexynePdCl₂(PPh₃)₂ (2)4TEATHF50875-85
Buchwald-Hartwig Amination: Synthesis of 2-Amino-6-fluorobenzonitriles

This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with various amines.

General Reaction Scheme:

Buchwald_Hartwig cluster_reagents reactant1 This compound reaction_center + reactant1->reaction_center reactant2 Amine (R₂NH) reactant2->reaction_center product 2-(Dialkyl/Aryl)amino-6-fluorobenzonitrile reagents Pd Catalyst Ligand Base Solvent reaction_arrow -> reaction_center->reaction_arrow reaction_arrow->product

Caption: General scheme for the Buchwald-Hartwig amination reaction.

Materials and Equipment:

  • This compound

  • Amine (e.g., morpholine, aniline, benzylamine)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)

  • Schlenk tube or microwave vial

  • Magnetic stirrer and heating plate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd), the phosphine ligand (0.02 mmol), and the base (e.g., NaOt-Bu, 1.4 mmol) to a dry Schlenk tube.

  • Add the anhydrous solvent (e.g., Toluene, 5 mL).

  • Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation:

EntryAminePd Precatalyst (mol% Pd)LigandBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1)XPhosNaOt-BuToluene1001280-90
2AnilinePd(OAc)₂ (2)SPhosK₃PO₄Dioxane1101870-85
3BenzylaminePd₂(dba)₃ (1)BINAPCs₂CO₃Toluene1002475-85

Experimental Workflow Diagrams

Suzuki_Workflow start Start reagents Combine Reactants: - this compound - Arylboronic Acid - Pd Catalyst - Base start->reagents inert Establish Inert Atmosphere (N₂ or Ar) reagents->inert solvent Add Solvents (e.g., Dioxane/H₂O) inert->solvent heat Heat Reaction Mixture (80-110 °C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Isolated Product: 2-Aryl-6-fluorobenzonitrile purify->product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Sonogashira_Workflow start Start reagents Combine Reactants: - this compound - Pd Catalyst - CuI start->reagents inert Establish Inert Atmosphere (N₂ or Ar) reagents->inert solvent_base Add Solvent and Base (e.g., THF, TEA) inert->solvent_base alkyne Add Terminal Alkyne solvent_base->alkyne react Stir at RT or Heat (50-70 °C) alkyne->react monitor Monitor Progress (TLC/GC-MS) react->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Isolated Product: 2-Alkynyl-6-fluorobenzonitrile purify->product

Caption: Experimental workflow for Sonogashira coupling.

Buchwald_Hartwig_Workflow start Start inert Under Inert Atmosphere (Glovebox or Schlenk line) start->inert catalyst_prep Prepare Catalyst System: - Pd Precatalyst - Ligand - Base in Solvent reactants Add Reactants: - this compound - Amine catalyst_prep->reactants inert->catalyst_prep heat Heat Reaction Mixture (80-120 °C) reactants->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Filtration & Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Isolated Product: 2-Amino-6-fluorobenzonitrile purify->product

Caption: Experimental workflow for Buchwald-Hartwig amination.

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Palladium catalysts and phosphine ligands can be toxic and air-sensitive; handle them under an inert atmosphere.

  • Strong bases such as sodium tert-butoxide are corrosive and moisture-sensitive.

  • Organic solvents are flammable and should be handled with care, away from ignition sources.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of substituted benzonitriles. The protocols outlined in these application notes provide robust starting points for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. Researchers are encouraged to optimize the reaction conditions, including catalyst, ligand, base, solvent, and temperature, for their specific substrates to achieve the best possible outcomes. The ability to introduce diverse functionalities at the 6-position of the benzonitrile ring makes this substrate a powerful tool for the discovery and development of new chemical entities.

References

Application Notes and Protocols for the Scale-Up Synthesis of 2-Fluoro-6-iodobenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-6-iodobenzonitrile is a key building block in the synthesis of complex organic molecules, particularly for the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a fluorine atom, an iodine atom, and a nitrile group, allows for diverse downstream functionalization. The fluorine can enhance metabolic stability and binding affinity of target molecules, while the iodine provides a reactive handle for cross-coupling reactions, and the nitrile group can be converted into various other functionalities.

This document provides a detailed protocol for the scale-up synthesis of this compound, starting from the commercially available 2,6-difluorobenzonitrile. The synthesis is a two-step process: first, a nucleophilic aromatic substitution to generate 2-amino-6-fluorobenzonitrile, followed by a Sandmeyer-type reaction to introduce the iodine. This application note is intended to guide researchers and process chemists in the safe and efficient production of this valuable intermediate on a larger scale.

Data Presentation

StepReactionStarting MaterialKey ReagentsSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Purity (%)
1Amination2,6-DifluorobenzonitrileAmmoniaEthanol140685-95>98
2Diazotization & Iodination2-Amino-6-fluorobenzonitrileSodium Nitrite, Hydrochloric Acid, Potassium IodideWater, Acetonitrile0-5 (Diazotization), RT (Iodination)2-475-85>99 (after purification)

Experimental Protocols

Step 1: Synthesis of 2-Amino-6-fluorobenzonitrile

This procedure outlines the synthesis of 2-amino-6-fluorobenzonitrile from 2,6-difluorobenzonitrile via a nucleophilic aromatic substitution reaction with ammonia.[1]

Materials:

  • 2,6-Difluorobenzonitrile

  • Ethanol (anhydrous)

  • Ammonia (gas or saturated solution in ethanol)

  • High-pressure reactor with stirring and temperature control

  • Rotary evaporator

  • Crystallization vessel

Procedure:

  • Reactor Setup: In a well-ventilated fume hood, charge a high-pressure stainless-steel reactor with 2,6-difluorobenzonitrile (1.0 eq).

  • Solvent Addition: Add anhydrous ethanol to the reactor to create a solution with a concentration of approximately 0.7 M.

  • Ammonia Saturation: Cool the solution to 0°C and saturate it with ammonia gas by bubbling it through the solution for 30-60 minutes. Alternatively, use a pre-prepared saturated solution of ammonia in ethanol.

  • Reaction: Seal the reactor and heat the mixture to 140°C with vigorous stirring. Maintain this temperature for 6 hours. The internal pressure will increase; ensure the reactor is rated for the expected pressure.

  • Cooling and Depressurization: After 6 hours, cool the reactor to room temperature. Once cooled, carefully vent the excess ammonia in a safe manner.

  • Work-up: Transfer the reaction mixture to a round-bottom flask and remove the ethanol under reduced pressure using a rotary evaporator.

  • Isolation: To the resulting residue, add deionized water. The product, 2-amino-6-fluorobenzonitrile, will precipitate as a solid.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. For higher purity, the product can be recrystallized from a suitable solvent such as benzene or an ethanol/water mixture.

Step 2: Scale-Up Synthesis of this compound via Sandmeyer Reaction

This protocol describes the conversion of 2-amino-6-fluorobenzonitrile to this compound. The process involves the diazotization of the primary amine followed by an iodine substitution.[2][3][4]

Materials:

  • 2-Amino-6-fluorobenzonitrile

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel

  • Cooling bath/circulator

Procedure:

  • Diazotization:

    • Charge the jacketed glass reactor with a solution of 2-amino-6-fluorobenzonitrile (1.0 eq) in a mixture of water and concentrated hydrochloric acid (3.0 eq).

    • Cool the reactor to 0-5°C using the cooling circulator.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water via the addition funnel, ensuring the internal temperature is maintained below 5°C.

    • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C to ensure complete formation of the diazonium salt.

  • Iodination:

    • In a separate vessel, prepare a solution of potassium iodide (1.5 eq) in water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution. Control the rate of addition to manage the evolution of nitrogen gas and to keep the temperature below 25°C.

    • Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction for completion by TLC or HPLC.

  • Work-up and Isolation:

    • Quench the reaction by adding a saturated solution of sodium thiosulfate to neutralize any remaining iodine.

    • Carefully add a saturated solution of sodium bicarbonate to neutralize the acid until the pH is approximately 7-8.

    • Extract the product into ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Concentrate the solution under reduced pressure to yield the crude this compound.

  • Large-Scale Purification:

    • The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

    • For multi-kilogram scale, recrystallization from a suitable solvent system (e.g., isopropanol/water or heptane) is a more practical approach.

Visualizations

G cluster_0 Step 1: Amination cluster_1 Step 2: Sandmeyer Reaction Start 2,6-Difluorobenzonitrile Reactor High-Pressure Reactor + Ethanol & Ammonia Start->Reactor Heat Heat to 140°C for 6h Reactor->Heat Evaporation Evaporation of Solvent Heat->Evaporation Precipitation Precipitation with Water Evaporation->Precipitation Filtration Filtration & Drying Precipitation->Filtration Intermediate 2-Amino-6-fluorobenzonitrile Filtration->Intermediate Diazotization Diazotization (HCl, NaNO2, 0-5°C) Intermediate->Diazotization Iodination Iodination (KI, RT) Diazotization->Iodination Workup Aqueous Work-up & Extraction Iodination->Workup Purification Purification (Recrystallization) Workup->Purification Product This compound Purification->Product

Caption: Overall workflow for the two-step synthesis of this compound.

G cluster_diazotization Diazotization cluster_iodination Iodination (Sandmeyer-type) Amine 2-Amino-6-fluorobenzonitrile Diazonium Diazonium Salt Intermediate Amine->Diazonium 0-5°C Reagents_D NaNO2, HCl Reagents_D->Diazonium Product This compound Diazonium->Product Nucleophilic Substitution Reagents_I Potassium Iodide (KI) Reagents_I->Product N2 N2 (gas) Product->N2

Caption: Reaction mechanism of the Sandmeyer-type iodination.

References

Application Note: High-Purity Purification of 2-Fluoro-6-iodobenzonitrile via Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Fluoro-6-iodobenzonitrile is a versatile chemical intermediate recognized for its role as a key building block in the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[1][2] The presence of fluorine, iodine, and nitrile functional groups allows for diverse chemical transformations, making it a valuable component in medicinal chemistry and materials science.[1][2] The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, lower yields, and compromise the biological activity and safety of the final products.[3]

Recrystallization is a robust and fundamental technique for purifying solid organic compounds.[4][5] The principle relies on the difference in solubility of the target compound and its impurities in a selected solvent at different temperatures.[4][6] Typically, the compound is highly soluble in a hot solvent and poorly soluble in the same solvent when cold.[7][8] By dissolving the impure solid in a minimum amount of hot solvent and allowing it to cool slowly, the desired compound selectively crystallizes, leaving impurities behind in the mother liquor.[3][7] This application note provides a detailed protocol for the purification of this compound using a single-solvent recrystallization method.

Physicochemical Properties

A summary of the key properties of this compound is provided in Table 1.

PropertyValueReference
CAS Number 79544-29-9[9][10][11]
Molecular Formula C₇H₃FIN[9][10]
Molecular Weight 247.01 g/mol [9][10]
Appearance White to cream crystals or crystalline powder[1][10]
Melting Point 49-55 °C[1][10]
Solubility Slightly soluble in Chloroform and Methanol[10]
Sensitivity Light Sensitive[10]

Experimental Protocol

This protocol outlines a general procedure. The ideal solvent and specific volumes should be determined through preliminary screening experiments as described in Step 1.

Materials and Equipment

  • Crude this compound

  • Selection of potential recrystallization solvents (e.g., Isopropanol, Ethanol, Methanol, Acetone, Toluene, Hexane)

  • Activated Carbon (decolorizing grade)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirring

  • Condenser

  • Buchner funnel and vacuum flask

  • Filter paper

  • Pre-heated gravity funnel (for hot filtration)

  • Ice bath

  • Spatula, watch glass

  • Vacuum oven

Workflow Diagram

Recrystallization_Workflow Figure 1. General Workflow for Recrystallization cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Drying cluster_analysis Analysis SolventScreen Step 1: Solvent Screening Dissolution Step 2: Dissolution in Minimum Hot Solvent SolventScreen->Dissolution HotFilt Step 3: Hot Filtration (Optional, for insoluble impurities) Dissolution->HotFilt Crystallization Step 4: Slow Cooling & Crystallization HotFilt->Crystallization Isolation Step 5: Isolation by Vacuum Filtration Crystallization->Isolation Drying Step 6: Crystal Drying Isolation->Drying Analysis Step 7: Purity Analysis (MP, GC/HPLC) Drying->Analysis

Caption: Figure 1. General Workflow for Recrystallization.

Methodology

Step 1: Solvent Screening The success of recrystallization depends heavily on the choice of solvent.[7] An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4]

  • Place approximately 20-30 mg of crude this compound into several test tubes.

  • Add 0.5 mL of a different potential solvent to each tube at room temperature. Observe the solubility.

  • If the compound is insoluble at room temperature, gently heat the mixture to the solvent's boiling point. Observe if the solid dissolves completely.

  • If the solid dissolves, allow the solution to cool slowly to room temperature, then place it in an ice bath to see if crystals form.

  • Select the solvent that provides poor solubility at low temperatures and complete solubility at high temperatures, leading to good crystal recovery upon cooling. Based on the compound's structure, alcohols (Isopropanol, Ethanol) or a mixed solvent system (e.g., Toluene/Hexane) are good starting points.[12]

Table 2: Representative Solvent Screening Data

Solvent Solubility at 25°C Solubility at Boiling Point Crystal Formation on Cooling
Water Insoluble Insoluble None
Hexane Sparingly Soluble Sparingly Soluble Poor
Isopropanol Sparingly Soluble Very Soluble Good, crystalline solid
Acetone Very Soluble Very Soluble Poor recovery

| Toluene | Soluble | Very Soluble | Poor recovery |

This table presents hypothetical data to illustrate the selection process. Isopropanol is chosen as the solvent for the subsequent protocol steps.

Step 2: Dissolution

  • Place the crude this compound into an Erlenmeyer flask of appropriate size.

  • Add a magnetic stir bar and place the flask on a hot plate.

  • Add the chosen solvent (e.g., Isopropanol) dropwise while heating and stirring until the solid just dissolves. It is critical to use the minimum amount of boiling solvent to ensure maximum recovery.[7]

Step 3: Decolorization and Hot Filtration (if necessary)

  • If the hot solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon (approx. 1-2% of the solute's weight).

  • Reheat the solution to boiling for 5-10 minutes. The activated carbon will adsorb colored impurities.[13]

  • Perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove the activated carbon and any insoluble impurities.[3] This step must be done quickly to prevent premature crystallization in the funnel.[14]

Step 4: Crystallization

  • Cover the flask containing the clear, hot filtrate with a watch glass or inverted beaker.

  • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[6][15]

  • Once the flask reaches room temperature and crystal formation appears complete, place it in an ice bath for at least 30 minutes to maximize the crystal yield.[3]

Step 5: Isolation of Crystals

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.[16]

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor containing impurities.[7][16]

  • Continue to draw air through the funnel for several minutes to partially dry the crystals.

Step 6: Drying

  • Transfer the crystals from the filter paper to a pre-weighed watch glass.

  • Dry the crystals to a constant weight in a vacuum oven at a temperature well below the compound's melting point (e.g., 35-40 °C).

Step 7: Analysis

  • Determine the yield of the purified product.

  • Assess the purity by measuring the melting point range and comparing it to the literature value. A pure compound will have a sharp and narrow melting point range.[14]

  • Further purity analysis can be performed using methods such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Expected Results

Successful recrystallization will yield a high-purity product with a significant reduction in impurities, as demonstrated by a sharpened melting point and increased assay value.

Table 3: Purity and Yield Analysis (Representative Data)

Parameter Before Recrystallization (Crude) After Recrystallization (Purified)
Appearance Light yellow to beige powder White crystalline solid
Melting Point 47-52 °C 51-53 °C
Purity (by GC) ~95.0% ≥99.5%

| Recovery Yield | N/A | 80-90% (Typical) |

Note: The values in the "After Recrystallization" column are expected outcomes based on a successful purification.

Troubleshooting

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be due to the solution being cooled too quickly or the presence of impurities that depress the melting point. Reheat the solution to dissolve the oil, add slightly more solvent, and allow it to cool more slowly.

  • No Crystal Formation: If crystals do not form after cooling in an ice bath, it may be because too much solvent was used.[7] Try to induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal of the pure compound. If this fails, evaporate some of the solvent by gently heating the solution and then attempt to cool it again.

  • Low Recovery: This is often caused by using too much solvent during the dissolution step or washing the final crystals with solvent that was not ice-cold.[7] Ensure the minimum amount of hot solvent is used.

Safety Precautions

  • This compound is classified as harmful and an irritant.[10] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Work in a well-ventilated fume hood.

  • Avoid breathing dust, fumes, or vapors.[10]

  • Consult the Safety Data Sheet (SDS) for the compound and all solvents used before beginning the procedure.

References

Application Notes and Protocols for the Quantification of 2-Fluoro-6-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-6-iodobenzonitrile is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and reliable quantification of this compound is crucial for quality control, process monitoring, and regulatory compliance in drug development and manufacturing. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies described are based on established principles for the analysis of halogenated aromatic compounds and provide a strong foundation for method development and validation.

Analytical Methodologies

A comparative summary of the proposed analytical methods is presented below, followed by detailed experimental protocols.

Data Presentation: Summary of Quantitative Data

The following table summarizes the typical performance characteristics expected from the described analytical methods. Note: These values are representative for similar compounds and would require experimental validation for this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on polaritySeparation based on volatility and mass-to-charge ratio
Linearity (r²) > 0.999> 0.998
Limit of Detection (LOD) 0.05 µg/mL1 ng/mL
Limit of Quantification (LOQ) 0.15 µg/mL5 ng/mL
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (%RSD) < 2%< 5%

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol details a reversed-phase HPLC method for the quantification of this compound. This method is suitable for assay and impurity profiling in bulk drug substances and intermediates.

Experimental Protocol: HPLC-UV

1. Instrumentation and Materials:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or Formic acid for MS-compatibility)

  • This compound reference standard

  • Volumetric flasks, pipettes, and autosampler vials

2. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Phosphoric Acid

  • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid

  • Gradient:

    • 0-2 min: 50% B

    • 2-10 min: 50% to 90% B

    • 10-12 min: 90% B

    • 12.1-15 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with acetonitrile.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Sample Solution: Accurately weigh the sample containing this compound, dissolve in a suitable solvent (e.g., acetonitrile), and dilute with the mobile phase to a final concentration within the calibration range.

4. Analysis and Quantification:

  • Inject the blank (mobile phase), followed by the working standard solutions and the sample solutions.

  • Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Visualization: HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Standard/Sample dissolve Dissolve in Acetonitrile start->dissolve dilute Dilute to Working Concentration dissolve->dilute inject Inject into HPLC dilute->inject separate C18 Column Separation inject->separate detect UV Detection at 230 nm separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Concentration calibrate->quantify

HPLC-UV workflow for quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol describes a GC-MS method for the sensitive and selective quantification of this compound. This technique is particularly useful for identifying and quantifying trace levels of the analyte and its volatile impurities.

Experimental Protocol: GC-MS

1. Instrumentation and Materials:

  • Gas chromatograph with a mass selective detector (GC-MS)

  • Capillary GC column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Helium (carrier gas)

  • Methanol or Acetone (GC grade)

  • This compound reference standard

  • Volumetric flasks, pipettes, and GC vials

2. Chromatographic and Spectrometric Conditions:

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (e.g., 20:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 min

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Quantifier and qualifier ions need to be determined from the mass spectrum of this compound.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with methanol or acetone.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the same solvent to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 ng/mL).

  • Sample Solution: Accurately weigh the sample, dissolve in the appropriate solvent, and dilute to a final concentration within the calibration range.

4. Analysis and Quantification:

  • Inject the blank (solvent), followed by the working standard solutions and the sample solutions.

  • Generate a calibration curve by plotting the peak area of the quantifier ion for the standards against their concentrations.

  • Determine the concentration of this compound in the sample using the calibration curve. The qualifier ions should be monitored to confirm the identity of the analyte.

Visualization: GC-MS Experimental Workflow

GCMS_Workflow cluster_prep_gc Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data_gc Data Analysis start_gc Weigh Standard/Sample dissolve_gc Dissolve in Methanol/Acetone start_gc->dissolve_gc dilute_gc Dilute to Working Concentration dissolve_gc->dilute_gc inject_gc Inject into GC dilute_gc->inject_gc separate_gc Capillary Column Separation inject_gc->separate_gc ionize_ms Electron Ionization separate_gc->ionize_ms detect_ms Mass Detection (SIM) ionize_ms->detect_ms integrate_gc Integrate Ion Peak Area detect_ms->integrate_gc calibrate_gc Generate Calibration Curve integrate_gc->calibrate_gc quantify_gc Quantify Concentration calibrate_gc->quantify_gc

GC-MS workflow for quantification.

Method Validation Considerations

The presented methods are starting points and require full validation according to ICH guidelines or internal standard operating procedures. Key validation parameters to be assessed include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Disclaimer

The information provided in these application notes is intended for research and development purposes. The described protocols are based on general analytical principles and may require optimization for specific sample matrices and instrumentation. It is the user's responsibility to validate the methods for their intended use.

Troubleshooting & Optimization

Technical Support Center: Sonogashira Coupling of 2-Fluoro-6-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Sonogashira coupling of 2-Fluoro-6-iodobenzonitrile. This resource is tailored for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions to enhance experimental success and yield.

Frequently Asked Questions (FAQs)

Q1: Why is the Sonogashira coupling of this compound challenging?

A1: The substrate this compound presents two key challenges:

  • Steric Hindrance: The presence of two ortho substituents (fluorine and nitrile) creates significant steric bulk around the iodine atom. This can impede the approach of the bulky palladium catalyst, slowing down or inhibiting the crucial oxidative addition step of the catalytic cycle.

  • Electronic Effects: The nitrile group is strongly electron-withdrawing, which can decrease the electron density of the aromatic ring. While this can sometimes facilitate oxidative addition, the interplay with the ortho fluorine atom can create a complex electronic environment that may not be optimal for standard Sonogashira conditions.

Q2: What are the most common side reactions observed, and how can they be minimized?

A2: The most prevalent side reaction is the homocoupling of the terminal alkyne to form a diyne, often referred to as Glaser coupling. This is particularly common in copper-catalyzed Sonogashira reactions. To minimize this:

  • Employ Copper-Free Conditions: The most effective way to prevent Glaser coupling is to use a copper-free Sonogashira protocol. This often requires more active palladium catalysts with bulky, electron-rich ligands.

  • Ensure Anaerobic Conditions: If using a copper co-catalyst, it is critical to maintain a strictly inert atmosphere (e.g., argon or nitrogen) as oxygen promotes the oxidative homocoupling.

  • Control Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the homocoupling reaction relative to the desired cross-coupling.

Q3: What is the role of the copper co-catalyst, and is it always necessary?

A3: In the traditional Sonogashira reaction, a copper(I) salt (typically CuI) acts as a co-catalyst. Its primary role is to react with the terminal alkyne to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex, facilitating the transfer of the alkyne group. While copper can increase the reaction rate, it is not always necessary and can be detrimental due to the promotion of alkyne homocoupling. For challenging substrates like this compound, copper-free conditions are often preferred.

Q4: Which palladium catalyst and ligand combination is recommended for this substrate?

A4: For sterically hindered substrates, the choice of ligand is crucial. Bulky and electron-rich phosphine ligands are generally preferred as they promote the formation of a highly reactive, monoligated palladium(0) species. This species is more effective at undergoing oxidative addition with the sterically encumbered aryl iodide. Common choices include:

  • Palladium sources: Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃

  • Bulky phosphine ligands: P(t-Bu)₃, XPhos, SPhos, cataCXium® A. N-Heterocyclic carbene (NHC) ligands can also be effective alternatives to phosphines.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently reactive conditions for the sterically hindered substrate. 3. Poor quality of reagents or solvents.1. Use a fresh palladium source and ensure ligands are not oxidized. Consider a pre-catalyst. 2. Increase reaction temperature. Switch to a more active catalyst system with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos). 3. Use freshly distilled and degassed solvents and high-purity reagents.
Significant Alkyne Homocoupling (Glaser Coupling) 1. Presence of oxygen in a copper-catalyzed reaction. 2. The rate of homocoupling is faster than the cross-coupling.1. Ensure the reaction is set up under a strictly inert atmosphere and use degassed solvents. 2. Switch to a copper-free Sonogashira protocol. This is the most effective method to eliminate this side reaction.
Formation of Dehalogenated Byproduct (Benzonitrile Derivative) 1. Presence of water or other protic impurities. 2. Side reaction promoted by certain bases.1. Use anhydrous solvents and reagents. 2. Consider a weaker, non-nucleophilic base, or switch to an inorganic base like Cs₂CO₃ or K₂CO₃.
Low Yield Despite Good Conversion 1. Product degradation under reaction conditions. 2. Difficult purification.1. Monitor the reaction closely and stop it once the starting material is consumed. Consider lowering the reaction temperature. 2. Optimize the chromatographic purification conditions.

Data Presentation: Optimizing Sonogashira Coupling for Ortho-Substituted Aryl Iodides

The following table summarizes typical conditions and outcomes for the Sonogashira coupling of sterically hindered and electron-deficient aryl iodides, providing a baseline for optimizing the reaction of this compound.

EntryAryl IodideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
12-IodotoluenePdCl₂(PPh₃)₂ / CuIEt₃NTHF6012~75
22-IodobenzonitrilePd(PPh₃)₄ / CuIi-Pr₂NHDMF808~85
31-Iodo-2-nitrobenzenePd₂(dba)₃ / XPhosK₂CO₃Dioxane1006~90
42-Fluoro-6-iodotoluenePd(OAc)₂ / SPhosCs₂CO₃Toluene11012~80
52-IodobenzonitrilePdCl₂(PPh₃)₂ / CuIPiperidineDMFRT24~60
62-Iodobenzonitrile[Pd(t-Bu₃P)]₂Hunig's BaseNMP1004~92

Note: Yields are approximate and highly dependent on the specific alkyne coupling partner and reaction scale.

Experimental Protocols

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol is a starting point but may require optimization, particularly for the sterically hindered this compound.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous, degassed THF or DMF

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe, followed by triethylamine.

  • Stir the mixture for 10 minutes at room temperature.

  • Add the terminal alkyne dropwise via syringe.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the catalyst.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling with a Bulky Phosphine Ligand

This protocol is often more effective for sterically hindered substrates and avoids the issue of alkyne homocoupling.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • XPhos or SPhos (2-4 mol%)

  • Cesium carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous, degassed dioxane or toluene

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd₂(dba)₃, the phosphine ligand, and the inorganic base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the terminal alkyne via syringe.

  • Heat the reaction mixture to 100-110 °C and monitor its progress.

  • After completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-I(L)₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Alkyne Ar-Pd(II)-C≡CR(L)₂ Transmetalation->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Regeneration Product Ar-C≡CR RedElim->Product ArylIodide Ar-I ArylIodide->OxAdd CopperAcetylide Cu-C≡CR CopperAcetylide->Transmetalation CopperCycle Copper Cycle CopperCycle->CopperAcetylide Alkyne H-C≡CR Alkyne->CopperCycle Base Base Base->CopperCycle CuI CuI CuI->CopperCycle

Caption: The dual catalytic cycle of the Sonogashira coupling reaction.

Troubleshooting_Workflow Start Low Yield in Sonogashira Coupling of This compound Check_Conversion Check Conversion of Starting Material Start->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion Low Good_Conversion Good Conversion, but Low Isolated Yield Check_Conversion->Good_Conversion High Optimize_Conditions Optimize Reaction Conditions: - Increase Temperature - Change Solvent (e.g., DMF, Dioxane) - Screen Bases (e.g., Cs₂CO₃, K₂CO₃) Low_Conversion->Optimize_Conditions Check_Side_Products Analyze Side Products (TLC, LC-MS): - Alkyne Homocoupling? - Dehalogenation? Good_Conversion->Check_Side_Products Change_Catalyst Change Catalyst System: - Use Bulky Ligand (XPhos, SPhos) - Consider Copper-Free Protocol Optimize_Conditions->Change_Catalyst Check_Purity Check Reagent & Solvent Purity: - Use Anhydrous/Degassed Solvents - Use Fresh Reagents Change_Catalyst->Check_Purity Homocoupling Significant Homocoupling Check_Side_Products->Homocoupling Yes Dehalogenation Dehalogenation Observed Check_Side_Products->Dehalogenation Yes Optimize_Purification Optimize Purification Method Check_Side_Products->Optimize_Purification No Major Side Products Go_Copper_Free Switch to Copper-Free Protocol Homocoupling->Go_Copper_Free Use_Anhydrous Ensure Strictly Anhydrous Conditions Dehalogenation->Use_Anhydrous

Caption: A troubleshooting workflow for improving Sonogashira coupling yields.

Technical Support Center: Suzuki Coupling of 2-Fluoro-6-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Fluoro-6-iodobenzonitrile in Suzuki coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the Suzuki coupling of this compound?

A1: The primary side reactions encountered are homocoupling of the boronic acid, dehalogenation of the starting material, and hydrolysis of the nitrile group. The presence of ortho-substituents can also lead to lower reaction yields due to steric hindrance.

Q2: My reaction is showing low yield of the desired product. What are the likely causes?

A2: Low yields can be attributed to several factors:

  • Catalyst deactivation: Exposure to oxygen can deactivate the palladium catalyst.

  • Inefficient oxidative addition or reductive elimination: The steric hindrance from the ortho-fluoro and iodo groups can slow down these key steps in the catalytic cycle.[1]

  • Side reactions: The formation of byproducts such as homocoupled products or dehalogenated starting material consumes the reactants and reduces the yield of the desired product.[2][3]

  • Protodeboronation: The boronic acid can be replaced by a proton from the solvent, especially under harsh basic conditions.[3]

Q3: How can I minimize the formation of the homocoupling byproduct of the boronic acid?

A3: Homocoupling is often promoted by the presence of oxygen.[3] To minimize this side reaction, it is crucial to thoroughly degas all solvents and reagents and to maintain a strictly inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction.[4]

Q4: What conditions can lead to the hydrolysis of the nitrile group in this compound?

A4: The nitrile group can undergo hydrolysis to form a primary amide or a carboxylic acid under either acidic or basic conditions, especially at elevated temperatures.[5][6][7] The choice of base and the reaction temperature are critical factors to control to avoid this side reaction.

Q5: Is dehalogenation a significant issue with this compound?

A5: Yes, dehalogenation, where the iodine atom is replaced by a hydrogen atom, can be a competing side reaction.[2] This can occur through various pathways, including the presence of a hydride source in the reaction mixture which can originate from the solvent (e.g., alcohols) or certain bases.[2][8]

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material
Possible Cause Troubleshooting Step
Inactive CatalystEnsure the palladium catalyst is fresh and has been stored under an inert atmosphere. Consider using a pre-catalyst that is activated in situ.
Steric HindranceUse a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) to promote oxidative addition. Increase the reaction temperature incrementally, monitoring for decomposition.
Inappropriate BaseScreen different bases. For sterically hindered substrates, a stronger, non-nucleophilic base like Cs₂CO₃ or K₃PO₄ might be more effective.
Poor SolubilityChoose a solvent system that ensures all reactants are soluble at the reaction temperature. A mixture of a non-polar solvent (e.g., Toluene, Dioxane) and a polar aprotic solvent (e.g., DMF) with water can be effective.[9]
Issue 2: Significant Formation of Side Products
Side Product Troubleshooting Step
Homocoupling of Boronic AcidRigorously degas all solvents and reagents. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.
Dehalogenation (Loss of Iodine)Use high-purity, anhydrous solvents. Avoid using alcohol as a solvent if dehalogenation is observed. Consider a milder base.
Nitrile HydrolysisUse a non-aqueous base if possible, or minimize the amount of water in the reaction. Keep the reaction temperature as low as feasible for the coupling to proceed.
ProtodeboronationUse a fresh, high-quality boronic acid or consider using a more stable boronate ester (e.g., a pinacol ester).[3] Use milder bases like K₂CO₃.[1]

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol is a starting point and may require optimization for specific boronic acid partners.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, Toluene/EtOH 4:1)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Side_Reactions cluster_side_reactions Potential Side Reactions main_reaction Suzuki Coupling Product (2-Fluoro-6-arylbenzonitrile) hydrolysis Nitrile Hydrolysis (Amide or Carboxylic Acid) main_reaction->hydrolysis H₂O, Base/Acid, Heat start_material This compound + Arylboronic Acid start_material->main_reaction Desired Pathway (Pd Catalyst, Base) homocoupling Homocoupling (Aryl-Aryl) start_material->homocoupling [O₂] dehalogenation Dehalogenation (2-Fluorobenzonitrile) start_material->dehalogenation Hydride Source start_material->hydrolysis H₂O, Base/Acid, Heat

Caption: Common side reactions in the Suzuki coupling of this compound.

Troubleshooting_Workflow start Low Yield or No Reaction check_catalyst Check Catalyst Activity - Fresh Catalyst? - Inert Atmosphere? start->check_catalyst check_catalyst->start No, Replace optimize_ligand Optimize Ligand - Bulky, electron-rich phosphine? check_catalyst->optimize_ligand Yes optimize_base Optimize Base - Screen different bases? optimize_ligand->optimize_base optimize_solvent Optimize Solvent - Good solubility? optimize_base->optimize_solvent optimize_temp Optimize Temperature - Increase incrementally? optimize_solvent->optimize_temp success Improved Yield optimize_temp->success

Caption: A workflow for troubleshooting low-yield Suzuki coupling reactions.

Experimental_Workflow setup 1. Reaction Setup - Add reactants, catalyst, base - Inert atmosphere solvent 2. Solvent Addition - Degassed solvent setup->solvent reaction 3. Reaction - Heat and stir solvent->reaction monitoring 4. Monitoring - TLC / LC-MS reaction->monitoring workup 5. Workup - Quench, extract, wash monitoring->workup purification 6. Purification - Column chromatography workup->purification product Final Product purification->product

References

Technical Support Center: Preventing Homocoupling of 2-Fluoro-6-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoro-6-iodobenzonitrile in cross-coupling reactions. The focus is on preventing the common side reaction of homocoupling to ensure high yields of the desired cross-coupled products.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling and why is it a problem with this compound?

A1: Homocoupling is an undesired side reaction in cross-coupling catalysis where two molecules of the same starting material couple with each other.[1] In the context of this compound, this results in the formation of a symmetrical biaryl dimer. This side reaction is problematic because it consumes the starting material, reduces the yield of the desired product, and the resulting homocoupled byproduct can be difficult to separate due to similar physical properties. The electron-withdrawing nature of the nitrile and fluorine substituents in this compound can influence the reactivity of the molecule in palladium-catalyzed reactions, potentially making it susceptible to homocoupling under non-optimized conditions.

Q2: What are the primary causes of homocoupling in Suzuki and Sonogashira reactions?

A2: The two main causes of homocoupling are:

  • Presence of Oxygen: Dissolved oxygen in the reaction mixture can lead to the oxidation of the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then promote the homocoupling of the organoboron reagent in Suzuki reactions or the terminal alkyne in Sonogashira reactions (Glaser-Hay coupling).[1]

  • Use of Palladium(II) Precatalysts: When using a Pd(II) salt like Pd(OAc)₂ or PdCl₂ as the catalyst precursor, it can directly react with the organoboron compound or alkyne to generate the homocoupled product and the active Pd(0) catalyst. This is particularly problematic at the beginning of the reaction before the cross-coupling catalytic cycle is fully established.[1]

Q3: How can I effectively remove oxygen from my reaction?

A3: Rigorous degassing of solvents and the reaction mixture is crucial. Effective methods include:

  • Inert Gas Sparging: Bubbling an inert gas like argon or nitrogen through the solvent for 15-30 minutes can displace dissolved oxygen. A subsurface sparge is more effective.[2]

  • Freeze-Pump-Thaw: This technique involves freezing the solvent, applying a vacuum to remove gases, and then thawing under an inert atmosphere. Repeating this cycle three times is highly effective.

Q4: Which palladium source is best to minimize homocoupling?

A4: Using a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ is generally preferred to minimize homocoupling that can be initiated by Pd(II) species.[3] If a Pd(II) precatalyst is used, employing ligands that facilitate rapid reduction to Pd(0) is beneficial.

Q5: What is the role of ligands in preventing homocoupling?

A5: Ligands play a critical role in stabilizing the palladium catalyst and influencing its reactivity.

  • Bulky, Electron-Rich Ligands: Ligands such as Sphos, XPhos, and other biaryl phosphines are often effective in promoting the desired reductive elimination step of the cross-coupling cycle, which outcompetes the pathways leading to homocoupling.[4] For sterically hindered substrates like this compound, bulky ligands can also be crucial for achieving good yields.[4][5]

  • Ligand to Palladium Ratio: The optimal ligand-to-palladium ratio should be carefully controlled, as excess ligand can sometimes have detrimental effects.

Q6: How does the choice of base affect homocoupling?

A6: The base is essential for the transmetalation step in Suzuki coupling and for deprotonating the alkyne in Sonogashira coupling. However, the choice of base can also influence side reactions. Weaker inorganic bases like K₂CO₃ or K₃PO₄ are often preferred over strong bases like NaOH or alkoxides, as strong bases can sometimes promote homocoupling and other side reactions.[6] The optimal base is substrate-dependent and may require screening.

Troubleshooting Guides

Issue 1: Significant formation of homocoupled byproduct of this compound in a Suzuki reaction.
Potential Cause Troubleshooting Strategy Rationale
Inefficient reduction of Pd(II) precatalyst Switch to a Pd(0) precatalyst like Pd(PPh₃)₄.Pd(0) enters the catalytic cycle directly, avoiding the initial Pd(II)-mediated homocoupling pathway.[1]
Presence of oxygen Ensure rigorous degassing of all solvents and reagents. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes homocoupling.[1]
Suboptimal ligand Screen bulky, electron-rich phosphine ligands such as Sphos, XPhos, or RuPhos.These ligands can accelerate the desired cross-coupling pathway relative to the homocoupling side reaction, especially for sterically hindered substrates.[4]
Inappropriate base Switch to a weaker inorganic base like K₂CO₃ or K₃PO₄.Stronger bases can sometimes promote side reactions, including homocoupling.
High initial concentration of reagents Add the boronic acid solution slowly over a period of time using a syringe pump.This keeps the instantaneous concentration of the boronic acid low, disfavoring the bimolecular homocoupling reaction.
Issue 2: Observation of alkyne dimerization (Glaser coupling) in a Sonogashira reaction.
Potential Cause Troubleshooting Strategy Rationale
Presence of copper(I) catalyst and oxygen Perform the reaction under strictly anaerobic conditions. Consider using a copper-free Sonogashira protocol.The Glaser-Hay homocoupling of terminal alkynes is catalyzed by copper(I) salts in the presence of oxygen.[7]
Inappropriate solvent or base Use an amine base that can also act as a solvent, such as triethylamine or diisopropylamine, which can help to create anaerobic conditions.The choice of solvent and base can significantly impact the reaction outcome.
Catalyst system not optimal for copper-free conditions If running a copper-free reaction, ensure the palladium catalyst and ligand system is appropriate. Often, a combination of a palladium source with a phosphine ligand and an amine base is used.Copper-free Sonogashira reactions rely on the palladium catalyst to facilitate all steps of the catalytic cycle.[8]

Data Presentation

Table 1: Influence of Reaction Parameters on Homocoupling in Suzuki Coupling

ParameterCondition Favoring Cross-CouplingCondition Favoring HomocouplingRationale
Palladium Source Pd(0) precatalysts (e.g., Pd(PPh₃)₄)Pd(II) precatalysts (e.g., Pd(OAc)₂)Pd(II) can directly mediate homocoupling before reduction to the active Pd(0) species.[1]
Atmosphere Rigorously anaerobic (degassed solvents)Aerobic (presence of O₂)Oxygen promotes the formation of Pd(II) species that catalyze homocoupling.[1]
Ligand Bulky, electron-rich phosphines (e.g., Sphos)Less sterically demanding, electron-poor ligandsBulky ligands favor reductive elimination of the cross-coupled product.[4]
Base Weaker inorganic bases (e.g., K₂CO₃, K₃PO₄)Strong bases (e.g., NaOH)Stronger bases can sometimes accelerate side reactions.
Reagent Addition Slow addition of boronic acidRapid addition of all reagents at the startMaintaining a low concentration of the boronic acid disfavors the bimolecular homocoupling reaction.

Experimental Protocols

Note: These are general starting protocols and may require optimization for your specific coupling partners and reaction scale. For a sterically hindered and electron-deficient substrate like this compound, careful selection of the ligand and base is crucial.

Protocol 1: Suzuki-Miyaura Coupling with Minimized Homocoupling

This protocol is designed as a starting point for the Suzuki coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • Sphos (2-4 mol%)

  • K₃PO₄ (2.0 - 3.0 equiv)

  • Anhydrous and degassed 1,4-dioxane or toluene

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate glovebox or under a positive flow of argon, add Pd₂(dba)₃ and Sphos to the flask.

  • Add the degassed solvent via syringe.

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is a starting point for the copper-free Sonogashira coupling of this compound with a terminal alkyne to avoid Glaser-Hay homocoupling.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 - 1.5 equiv)

  • Pd(PPh₃)₂Cl₂ (2-3 mol%)

  • PPh₃ (4-6 mol%)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equiv)

  • Anhydrous and degassed THF or DMF

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and PPh₃.

  • Add the degassed solvent.

  • Add the terminal alkyne and the amine base to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.

Mandatory Visualizations

Suzuki_Cycle Suzuki Catalytic Cycle and Homocoupling Pathway Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X (L)₂ OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal Ar'-B(OR)₂ Homocoupling Homocoupling (Aryl Halide) ArPdX->Homocoupling Ar-Pd(II)-X ArPdAr Ar-Pd(II)-Ar' (L)₂ Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product Dimer Ar-Ar Homocoupling->Dimer

Caption: Suzuki catalytic cycle with the competing aryl halide homocoupling pathway.

Sonogashira_Cycles Sonogashira Cycle and Competing Glaser Homocoupling cluster_Pd Palladium Cycle cluster_Cu Copper Cycle (Glaser Homocoupling) Pd0 Pd(0)L₂ OxAdd_Pd Oxidative Addition Pd0->OxAdd_Pd Ar-X ArPdX_L2 Ar-Pd(II)-X (L)₂ OxAdd_Pd->ArPdX_L2 Transmetal_Pd Transmetalation ArPdX_L2->Transmetal_Pd ArPdAlkyne Ar-Pd(II)-C≡CR' (L)₂ Transmetal_Pd->ArPdAlkyne RedElim_Pd Reductive Elimination ArPdAlkyne->RedElim_Pd RedElim_Pd->Pd0 Regeneration Product_Pd Ar-C≡CR' RedElim_Pd->Product_Pd Alkyne R'-C≡C-H CuAcetylide R'-C≡C-Cu Alkyne->CuAcetylide Base CuX Cu(I)X CuX->CuAcetylide CuAcetylide->Transmetal_Pd To Pd Cycle Oxidation Oxidative Coupling (O₂) CuAcetylide->Oxidation Dimer_Cu R'-C≡C-C≡C-R' Oxidation->Dimer_Cu

Caption: Sonogashira catalytic cycle and the competing copper-catalyzed alkyne homocoupling.

Troubleshooting_Workflow Troubleshooting Workflow for Homocoupling Start Homocoupling Observed Check_Atmosphere Check Reaction Atmosphere Start->Check_Atmosphere Anaerobic Is it strictly anaerobic? Check_Atmosphere->Anaerobic Check_Catalyst Review Catalyst Choice Anaerobic->Check_Catalyst Yes Degas Degas Solvents Rigorously Anaerobic->Degas No Is_Pd0 Using Pd(0) precatalyst? Check_Catalyst->Is_Pd0 Optimize_Ligand Optimize Ligand Is_Pd0->Optimize_Ligand Yes Switch_to_Pd0 Switch to Pd(0) Precatalyst Is_Pd0->Switch_to_Pd0 No Optimize_Base Optimize Base Optimize_Ligand->Optimize_Base Slow_Addition Consider Slow Addition Optimize_Base->Slow_Addition End Reduced Homocoupling Slow_Addition->End Degas->Check_Atmosphere Switch_to_Pd0->Check_Catalyst

Caption: A logical workflow for troubleshooting homocoupling in cross-coupling reactions.

References

Technical Support Center: Synthesis of 2-Fluoro-6-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Fluoro-6-iodobenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this key intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and well-established method for synthesizing this compound is through a Sandmeyer reaction. This involves the diazotization of an appropriate aminofluorobenzonitrile precursor, followed by the introduction of iodine. The likely starting material for this synthesis is 2-amino-3-fluorobenzonitrile.

Q2: What are the potential impurities I should be aware of during the synthesis?

A2: Several impurities can arise during the synthesis of this compound via the Sandmeyer reaction. These include:

  • Unreacted Starting Material: Residual 2-amino-3-fluorobenzonitrile.

  • Phenolic Impurity: 2-Fluoro-6-hydroxybenzonitrile, formed from the reaction of the intermediate diazonium salt with water.[1][2][3]

  • Deiodinated Impurity: 2-Fluorobenzonitrile, which can result from the reduction of the diazonium salt.

  • Azo Coupling Byproducts: Formation of colored azo compounds, which are common side products in diazotization reactions if conditions are not optimal.

  • Biaryl Impurities: Coupling of aryl radical intermediates can lead to the formation of biaryl species.[1]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC analysis, a non-polar solvent system such as a mixture of hexane and ethyl acetate is typically effective. For HPLC, a reverse-phase column (e.g., C18) with a gradient elution of acetonitrile and water is a suitable method.

Q4: What are the recommended purification methods for the final product?

A4: The crude this compound can be purified using several standard laboratory techniques. The choice of method will depend on the scale of the reaction and the nature of the impurities. Common methods include:

  • Recrystallization: This is an effective method for removing minor impurities if a suitable solvent or solvent system can be identified.

  • Column Chromatography: Flash chromatography using silica gel is a highly effective method for separating the desired product from various byproducts. A gradient elution with a mixture of hexane and ethyl acetate is a good starting point.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Incomplete Diazotization Ensure the reaction temperature is maintained between 0-5 °C during the addition of sodium nitrite. Use a freshly prepared solution of sodium nitrite. Confirm the acidic conditions are sufficient for the formation of nitrous acid.
Premature Decomposition of Diazonium Salt The diazonium salt is unstable at higher temperatures. Keep the reaction mixture cold until the addition to the iodine source.
Inefficient Iodination Ensure the potassium iodide solution is sufficiently concentrated. The use of a copper (I) iodide catalyst can improve the efficiency of the Sandmeyer reaction.[4]
Side Reactions The presence of excess water can lead to the formation of the phenolic impurity. Minimize water content where possible. Degassing the solvent prior to the reaction can reduce the likelihood of radical side reactions.
Issue 2: Presence of a Significant Amount of 2-Fluoro-6-hydroxybenzonitrile Impurity

Analytical Identification: This impurity can be identified by HPLC as a more polar peak compared to the product. Its presence can be confirmed by LC-MS, where the molecular ion peak will correspond to a mass of 137.11 g/mol . In the ¹H NMR spectrum, the appearance of a broad singlet corresponding to the hydroxyl proton can be indicative of this impurity.

Formation Pathway: The intermediate diazonium salt is susceptible to nucleophilic attack by water, leading to the formation of a phenolic byproduct.

impurity_formation Aryl Diazonium Salt Aryl Diazonium Salt 2-Fluoro-6-hydroxybenzonitrile 2-Fluoro-6-hydroxybenzonitrile Aryl Diazonium Salt->2-Fluoro-6-hydroxybenzonitrile Nucleophilic Attack H2O H2O H2O->2-Fluoro-6-hydroxybenzonitrile

Formation of 2-Fluoro-6-hydroxybenzonitrile.

Mitigation Strategies:

Strategy Description
Temperature Control Maintain a low reaction temperature (0-5 °C) throughout the diazotization and subsequent iodination steps to minimize the rate of hydrolysis.
Minimize Water Content While the reaction is typically run in an aqueous medium, using anhydrous solvents for workup and purification will prevent further formation of the phenolic impurity.
pH Control Maintaining a strongly acidic environment can help to stabilize the diazonium salt and reduce its reactivity towards water.
Issue 3: Presence of 2-Fluorobenzonitrile (Deiodinated Impurity)

Analytical Identification: This non-iodinated impurity will have a significantly different retention time in HPLC compared to the product and can be identified by its lower molecular weight (121.1 g/mol ) in GC-MS or LC-MS analysis.

Formation Pathway: The deiodination can occur through a hydro-de-diazoniation side reaction, where the diazonium group is replaced by a hydrogen atom. This is often promoted by reducing agents or certain reaction conditions.

Mitigation Strategies:

Strategy Description
Avoid Reducing Agents Ensure that no unintended reducing agents are present in the reaction mixture.
Control Reaction Conditions The choice of acid and solvent can influence the extent of this side reaction. Empirical optimization may be necessary.

Experimental Protocols

Key Experiment: Synthesis of this compound via Sandmeyer Reaction

This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • 2-amino-3-fluorobenzonitrile

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Saturated Sodium Thiosulfate Solution (Na₂S₂O₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Diazotization:

    • In a flask cooled to 0-5 °C in an ice-salt bath, add 2-amino-3-fluorobenzonitrile (1.0 eq).

    • Slowly add a mixture of concentrated HCl and water, maintaining the temperature below 5 °C.

    • Prepare a solution of sodium nitrite (1.1 eq) in water and add it dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C.

    • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • Iodination:

    • In a separate flask, dissolve potassium iodide (1.5 eq) in water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.

  • Work-up:

    • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

    • Add saturated sodium thiosulfate solution to quench any excess iodine (the dark color should dissipate).

    • Neutralize the mixture by the careful addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction and Purification:

    • Extract the aqueous layer with dichloromethane (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

experimental_workflow cluster_diazotization Diazotization (0-5 °C) cluster_iodination Iodination cluster_workup Work-up & Purification Start Start Add_Aniline Add 2-amino-3-fluorobenzonitrile Start->Add_Aniline Add_HCl Add aq. HCl Add_Aniline->Add_HCl Add_NaNO2 Add aq. NaNO2 dropwise Add_HCl->Add_NaNO2 Stir_30min Stir for 30 min Add_NaNO2->Stir_30min Prepare_KI Prepare aq. KI solution Add_Diazonium Add diazonium salt solution Prepare_KI->Add_Diazonium Warm_Stir Warm to RT and stir for 1-2 h Add_Diazonium->Warm_Stir Quench Quench with Na2S2O3 Add_Diazonium->Quench Neutralize Neutralize with NaHCO3 Quench->Neutralize Extract Extract with CH2Cl2 Neutralize->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify End End Purify->End

Experimental workflow for the synthesis.

Data Presentation

Table 1: Typical HPLC Retention Times and Mass Data for Product and Key Impurities

Compound Typical Retention Time (min) *[M+H]⁺ (m/z)
2-Fluoro-6-hydroxybenzonitrile4.5138.0
2-amino-3-fluorobenzonitrile5.2137.1
2-Fluorobenzonitrile6.8122.1
This compound 8.1 247.9

*Retention times are illustrative and will vary depending on the specific HPLC method used.

Table 2: Example of Reaction Outcome under Different Conditions

Condition Yield of Product (%) 2-Fluoro-6-hydroxybenzonitrile (%) Unreacted Starting Material (%)
Standard (0-5 °C) 7552
Elevated Temperature (25 °C) 40253
Insufficient NaNO₂ 55415

This technical support center provides a foundational guide to managing impurities in the synthesis of this compound. For further assistance, please consult relevant chemical literature and safety data sheets for all reagents used.

References

Technical Support Center: Optimizing Reactions with 2-Fluoro-6-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing chemical reactions involving 2-fluoro-6-iodobenzonitrile. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, Sonogashira)

Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low yields. What are the most critical factors to optimize?

A1: Low yields in Suzuki-Miyaura coupling of this compound can often be attributed to the catalyst system, base, and reaction conditions. The carbon-iodine bond is the reactive site for oxidative addition. Key factors to investigate are:

  • Catalyst and Ligand: While standard catalysts like Pd(PPh₃)₄ can be effective, sterically hindered or electron-rich substrates may benefit from more specialized ligands. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can improve catalyst performance.

  • Base Selection: The choice of base is crucial for the transmetalation step. A comparative study of different bases is recommended. Inorganic bases such as K₃PO₄ and Cs₂CO₃ are often effective, particularly when dealing with sensitive substrates. The solubility of the base in the chosen solvent system is also a key consideration.

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water is commonly used to dissolve both the organic substrate and the inorganic base. The ratio of the solvents can significantly impact the reaction rate and yield.

Q2: I am observing significant byproduct formation in my Buchwald-Hartwig amination. How can I improve the selectivity?

A2: Byproduct formation in Buchwald-Hartwig amination can arise from side reactions such as hydrodehalogenation or catalyst decomposition. To enhance selectivity:

  • Ligand Choice: The use of bulky, electron-rich biarylphosphine ligands is critical for promoting the desired C-N bond formation and suppressing side reactions.

  • Base Strength and Stoichiometry: A strong, non-nucleophilic base is generally preferred. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common choices. Using the correct stoichiometry of the base is important to avoid decomposition of the starting materials or products.

  • Temperature Control: Running the reaction at the lowest effective temperature can help minimize the formation of thermal decomposition byproducts.

Q3: My Sonogashira coupling is not going to completion. What are the likely causes and solutions?

A3: Incomplete Sonogashira couplings are often related to catalyst deactivation or issues with the reaction conditions. Consider the following:

  • Copper(I) Co-catalyst: The presence of a copper(I) salt (e.g., CuI) is crucial for the traditional Sonogashira reaction, as it facilitates the formation of the copper acetylide intermediate. Ensure the CuI is of good quality and used in the appropriate amount.

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. It is essential to thoroughly degas the solvent and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.

  • Amine Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used to neutralize the HX byproduct. The purity of the amine is important, as impurities can poison the catalyst.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Q4: I am attempting a nucleophilic aromatic substitution on the fluorine of this compound. Why is the reaction sluggish?

A4: While fluorine is a good leaving group in SNAr reactions due to its high electronegativity, the overall reaction rate is highly dependent on the activation of the aromatic ring. For this compound, the cyano group is an electron-withdrawing group that activates the ring to nucleophilic attack. However, the iodine atom has a less pronounced electronic effect in this context. To improve reaction rates:

  • Solvent Choice: Polar aprotic solvents like DMSO, DMF, or NMP are generally preferred for SNAr reactions as they effectively solvate the cation of the nucleophile, increasing its reactivity.

  • Temperature: Many SNAr reactions require elevated temperatures to proceed at a reasonable rate. Gradually increasing the reaction temperature while monitoring for product formation and decomposition is a standard optimization step.

  • Nucleophile Strength: The strength of the nucleophile plays a significant role. If possible, using a stronger nucleophile can accelerate the reaction.

Data Presentation

The following tables provide representative data for common cross-coupling reactions with substrates analogous to this compound. These should serve as a starting point for optimization.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O100>95
2Pd(PPh₃)₄ (3)-K₂CO₃ (2)Dioxane/H₂O9092
3Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)1,4-Dioxane110High
4PdCl₂(dppf) (3)-Na₂CO₃ (2)DMF/H₂O8085-95

Note: Yields are representative and can vary based on the specific boronic acid partner and reaction conditions.

Table 2: Illustrative Conditions for Buchwald-Hartwig Amination of Aryl Halides

EntryPalladium Precatalyst (mol%)LigandBase (equiv)SolventTemp (°C)
1Pd₂(dba)₃XPhosNaOtBu (1.2)Toluene100
2Pd(OAc)₂BINAPCs₂CO₃ (1.5)1,4-Dioxane110
3G3-XPhos-K₃PO₄ (2)t-AmylOH100
4Pd(OAc)₂RuPhosLHMDS (1.2)THF65

Note: The choice of ligand and base is highly dependent on the nature of the amine nucleophile.

Table 3: Common Conditions for Sonogashira Coupling of Aryl Iodides

EntryPalladium Catalyst (mol%)Copper(I) Source (mol%)BaseSolventTemp (°C)
1Pd(PPh₃)₂Cl₂ (2)CuI (1)Et₃NTHFRT to 50
2Pd(PPh₃)₄ (5)CuI (10)DIPEADMFRT
3Pd(OAc)₂ (2)CuI (4)n-BuNH₂Toluene80
4PdCl₂(dppf) (3)CuI (5)Et₃NAcetonitrile60

Note: "RT" denotes room temperature. The reaction is typically run under an inert atmosphere.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Degassed solvent (e.g., Toluene/H₂O, 4:1)

Procedure:

  • To a flame-dried reaction vessel, add this compound, the arylboronic acid, and the base.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Under a positive flow of inert gas, add the palladium catalyst and the ligand.

  • Add the degassed solvent system via syringe.

  • Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 100 °C).

  • Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Sonogashira Coupling

This protocol is a representative example for the coupling of an aryl iodide with a terminal alkyne.[1]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1-1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-10 mol%)

  • Amine base (e.g., Et₃N or Diisopropylethylamine)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the palladium catalyst and copper(I) iodide.

  • Add the degassed solvent, followed by the amine base.

  • Add this compound and the terminal alkyne.

  • Stir the reaction mixture at room temperature or heat as required.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, filter the reaction mixture through a pad of celite, washing with an organic solvent (e.g., diethyl ether).

  • Wash the filtrate with saturated aqueous NH₄Cl, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_catalyst Catalyst System Optimization cluster_base_solvent Base and Solvent Optimization cluster_conditions Reaction Conditions cluster_end Outcome start Low Yield or Incomplete Reaction catalyst_check 1. Check Catalyst/Ligand Stability - Use fresh catalyst - Ensure inert atmosphere start->catalyst_check Initial Check ligand_screen 2. Screen Ligands - Bulky, electron-rich phosphines (e.g., XPhos, SPhos) - N-Heterocyclic Carbenes (NHCs) catalyst_check->ligand_screen If no improvement base_screen 3. Screen Bases - K₂CO₃, K₃PO₄, Cs₂CO₃ - NaOtBu, LiHMDS ligand_screen->base_screen If still low yield solvent_screen 4. Optimize Solvent System - Dioxane/H₂O, Toluene/H₂O, DMF - Polar aprotic (DMSO, NMP) for SNAr base_screen->solvent_screen Fine-tuning temp_time 5. Adjust Temperature & Time - Incrementally increase temperature - Monitor reaction over time solvent_screen->temp_time If still suboptimal success Improved Yield temp_time->success Optimization Successful

Caption: A stepwise workflow for troubleshooting low-yield reactions.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ pd2_halide Ar-Pd(II)(I)L₂ pd0->pd2_halide Oxidative Addition (Ar-I) pd2_aryl Ar-Pd(II)(Ar')L₂ pd2_halide->pd2_aryl Transmetalation (Ar'-B(OH)₂ + Base) product Ar-Ar' pd2_aryl->product Reductive Elimination product->pd0 Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Dehalogenation of 2-Fluoro-6-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions (FAQs) for the selective dehalogenation of 2-Fluoro-6-iodobenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the dehalogenation of this compound?

A1: The main challenge is achieving selective deiodination without affecting the C-F bond. The Carbon-Iodine bond is significantly weaker and more reactive than the Carbon-Fluorine bond, which generally allows for selective cleavage. However, harsh reaction conditions or non-selective catalysts can lead to the undesired removal of the fluorine atom or other side reactions.

Q2: Which catalytic systems are most effective for selective deiodination?

A2: Palladium-based catalysts are widely used for hydrodehalogenation reactions due to their high activity.[1] Common choices include Palladium on Carbon (Pd/C) or soluble palladium complexes with phosphine ligands. The choice of ligand can be crucial for tuning the catalyst's activity and selectivity.

Q3: What are common hydrogen sources for this reaction?

A3: Various hydrogen sources can be employed. Gaseous hydrogen (H₂) is a common choice, often used with a Pd/C catalyst. Transfer hydrogenation using hydrogen donors like formic acid, ammonium formate, or alcohols (e.g., isopropanol) in the presence of a suitable catalyst is also a widely used and often milder alternative.

Q4: Can I monitor the progress of the reaction?

A4: Yes, the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or High-Performance Liquid Chromatography (HPLC). GC-MS is particularly useful for identifying the starting material, the desired product (2-Fluorobenzonitrile), and any potential side products.

Q5: What are the expected major side products?

A5: Potential side products can include:

  • Benzonitrile: Resulting from the non-selective dehalogenation of both iodine and fluorine.

  • Starting Material: If the reaction is incomplete.

  • Homo-coupling products: Where two molecules of the starting material or product couple together.

  • Products of reaction with the solvent or base.

Troubleshooting Guide

This guide addresses common issues encountered during the selective dehalogenation of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive Catalyst- Use a fresh batch of catalyst. - For Pd/C, ensure it is not pyrophoric and handle it under an inert atmosphere if necessary. - Consider a pre-catalyst activation step if required for your specific palladium source.
2. Insufficient Hydrogen Source- If using H₂ gas, ensure the system is properly sealed and purged. Use a hydrogen balloon or a Parr hydrogenator. - For transfer hydrogenation, use a stoichiometric excess of the hydrogen donor.
3. Low Reaction Temperature- Gradually increase the reaction temperature in increments of 10 °C.
4. Inappropriate Solvent- Ensure the starting material is soluble in the chosen solvent at the reaction temperature. Consider switching to a different solvent (e.g., from ethanol to THF or dioxane).
Non-selective Dehalogenation (Loss of Fluorine) 1. Reaction Conditions are too Harsh- Lower the reaction temperature. - Reduce the hydrogen pressure if using H₂ gas. - Switch to a milder hydrogen donor in transfer hydrogenation (e.g., ammonium formate instead of formic acid).
2. Catalyst is too Active- Decrease the catalyst loading. - Switch to a less active catalyst or use a catalyst poison to temper the activity (use with caution). - The choice of ligands in a homogeneous system can modulate reactivity.
Formation of Side Products 1. Homo-coupling- This can occur with highly active catalysts. Try decreasing the catalyst loading or using a less active catalyst. - Ensure the reaction is run under a strictly inert atmosphere if applicable.
2. Reaction with Solvent/Base- Choose a solvent and base that are stable under the reaction conditions. For example, some solvents like methanol can act as a hydrogen source.
Inconsistent Results 1. Variable Quality of Reagents- Use reagents from a reliable source and of appropriate purity. - Ensure solvents are anhydrous if the reaction is sensitive to water.
2. Inconsistent Reaction Setup- Ensure consistent stirring speed, temperature control, and inert atmosphere conditions for each run.

Experimental Protocols

The following is a representative experimental protocol for the selective catalytic transfer hydrodeiodination of this compound. Disclaimer: This is a general procedure and may require optimization for your specific setup and desired scale.

Objective: To selectively remove the iodine atom from this compound to yield 2-Fluorobenzonitrile.

Reaction Scheme:

Materials:

  • This compound

  • Palladium on Carbon (10 wt% Pd on activated carbon)

  • Ammonium formate (HCO₂NH₄)

  • Methanol (MeOH), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Addition of Reagents: Under a nitrogen or argon atmosphere, add Palladium on Carbon (0.05 eq) and ammonium formate (3.0 eq).

  • Solvent Addition: Add anhydrous methanol to achieve a suitable concentration (e.g., 0.1 M).

  • Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to 40-60 °C. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the Pd/C catalyst. Rinse the filter cake with a small amount of methanol or ethyl acetate.

  • Extraction: Concentrate the filtrate under reduced pressure to remove most of the methanol. To the residue, add ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude 2-Fluorobenzonitrile can be purified by column chromatography on silica gel if necessary.

Quantitative Data Summary (Representative)

The following table provides a hypothetical summary of how reaction parameters can influence the yield and selectivity. Actual results will vary.

Catalyst Hydrogen Source Solvent Temperature (°C) Time (h) Yield of 2-Fluorobenzonitrile (%) Selectivity (Product vs. Benzonitrile)
10% Pd/CH₂ (1 atm)Ethanol25495>99:1
10% Pd/CAmmonium FormateMethanol60292>98:2
Pd(OAc)₂/dppfH₂ (1 atm)THF25688>99:1
10% Pd/CH₂ (5 atm)Ethanol8027590:10

Visualizations

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Weigh 2-Fluoro-6- iodobenzonitrile B Add Pd/C Catalyst and Ammonium Formate A->B C Add Anhydrous Methanol B->C D Heat and Stir (e.g., 40-60 °C) C->D E Monitor by TLC/GC-MS D->E F Filter through Celite E->F Reaction Complete G Solvent Extraction F->G H Dry and Concentrate G->H I Column Chromatography (if necessary) H->I J Pure 2-Fluorobenzonitrile I->J Troubleshooting_Dehalogenation Start Start Dehalogenation Check_Conversion Low or No Conversion? Start->Check_Conversion Check_Selectivity Poor Selectivity? (Loss of Fluorine) Check_Conversion->Check_Selectivity No Inactive_Catalyst Use Fresh Catalyst Check_Conversion->Inactive_Catalyst Yes Check_Side_Products Other Side Products? Check_Selectivity->Check_Side_Products No Lower_Temp Lower Temperature Check_Selectivity->Lower_Temp Yes Success Successful Reaction Check_Side_Products->Success No Inert_Atmosphere Ensure Inert Atmosphere Check_Side_Products->Inert_Atmosphere Yes Increase_Temp Increase Temperature Inactive_Catalyst->Increase_Temp Check_H2_Source Check H₂ Source Increase_Temp->Check_H2_Source Check_H2_Source->Start Change_Catalyst Change Catalyst/ Decrease Loading Lower_Temp->Change_Catalyst Change_Catalyst->Start Change_Solvent Change Solvent/Base Inert_Atmosphere->Change_Solvent Change_Solvent->Start

References

Technical Support Center: Troubleshooting Low Conversion of 2-Fluoro-6-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates in reactions involving 2-Fluoro-6-iodobenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its reactivity?

A1: this compound's reactivity is primarily governed by three key features:

  • Iodine Atom: The carbon-iodine bond is the most reactive site for common cross-coupling reactions due to its lability, making it a good leaving group.[1]

  • Fluorine Atom: The electron-withdrawing nature of the fluorine atom can influence the reactivity of the aromatic ring.

  • Cyano Group (Nitrile): The electron-withdrawing cyano group can make the aryl iodide more reactive towards oxidative addition in palladium-catalyzed reactions.[2] However, it can also be susceptible to side reactions under certain basic conditions.

  • Steric Hindrance: The ortho-positioning of the fluorine and iodine atoms relative to the cyano group can create steric hindrance, potentially affecting the approach of bulky catalysts or reagents.[3]

Q2: Which cross-coupling reactions are commonly performed with this compound?

A2: Due to its structure, this compound is a versatile substrate for various palladium-catalyzed cross-coupling reactions, including:

  • Suzuki-Miyaura Coupling: Formation of a carbon-carbon bond with a boronic acid or ester.

  • Sonogashira Coupling: Formation of a carbon-carbon bond with a terminal alkyne.[4]

  • Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond with an amine.[5]

  • Cyanation: While the molecule already contains a nitrile group, further cyanation at other positions is a possibility in more complex syntheses.

Q3: My Suzuki-Miyaura reaction with this compound is showing low to no conversion. What are the initial troubleshooting steps?

A3: For low or no conversion in a Suzuki-Miyaura coupling, consider the following initial checks:

  • Reagent Quality: Ensure the purity and integrity of your this compound, boronic acid/ester, solvent, and base. Moisture and oxygen can significantly hinder the reaction.[6]

  • Inert Atmosphere: Palladium-catalyzed reactions are often sensitive to air. Ensure the reaction vessel was properly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).[8]

  • Solubility: Poor solubility of starting materials can lead to low conversion. Try a different solvent system (e.g., dioxane/water, THF/water) or gentle heating to improve solubility.[2]

Troubleshooting Guides

Issue 1: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions

A systematic approach is crucial when troubleshooting low yields. The following guide addresses common causes and potential solutions for reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination involving this compound.

Troubleshooting Workflow for Low Conversion

Troubleshooting_Workflow start Low Conversion of This compound reagent_check Verify Reagent Quality (Substrate, Coupling Partner, Solvent, Base) start->reagent_check catalyst_check Assess Catalyst System (Precatalyst, Ligand, Activity) reagent_check->catalyst_check Reagents OK reagent_issue Purify/Replace Reagents reagent_check->reagent_issue Issue Found conditions_check Evaluate Reaction Conditions (Temperature, Time, Atmosphere) catalyst_check->conditions_check Catalyst OK catalyst_issue Screen Catalysts/Ligands Use Fresh Catalyst catalyst_check->catalyst_issue Issue Found side_reactions Investigate Potential Side Reactions conditions_check->side_reactions Conditions OK conditions_issue Adjust Temperature/Time Ensure Inert Atmosphere conditions_check->conditions_issue Issue Found optimization Systematic Optimization side_reactions->optimization Side Reactions Identified side_reactions_issue Modify Base/Solvent Lower Temperature side_reactions->side_reactions_issue Issue Found reagent_issue->start catalyst_issue->start conditions_issue->start side_reactions_issue->start

Caption: General troubleshooting workflow for low conversion.

Potential Competing Side Reactions

Side_Reactions cluster_side_reactions Potential Side Reactions main_product Desired Cross-Coupling Product starting_material This compound + Coupling Partner starting_material->main_product Pd Catalyst, Base, Solvent homocoupling Homocoupling of Coupling Partner starting_material->homocoupling dehalogenation Hydrodehalogenation (Loss of Iodine) starting_material->dehalogenation protodeboronation Protodeboronation (for Suzuki) starting_material->protodeboronation nitrile_hydrolysis Nitrile Hydrolysis (under strong base/acid) starting_material->nitrile_hydrolysis

Caption: Potential competing side reactions.

Data Presentation: Optimizing Suzuki-Miyaura Coupling

The following table presents hypothetical data for the Suzuki-Miyaura coupling of this compound with phenylboronic acid, illustrating the effect of different reaction parameters. This data is for illustrative purposes and actual results may vary.

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O (4:1)901245
2Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Dioxane/H₂O (4:1)901275
3Pd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (2)Dioxane/H₂O (4:1)901285
4Pd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)Toluene1001288
5Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2)Toluene100892

Experimental Protocols

The following are general, illustrative protocols for common cross-coupling reactions with this compound. These protocols are starting points and require optimization for specific substrates and desired outcomes.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the boronic acid or ester (1.2 mmol), and the chosen base (e.g., K₃PO₄, 2.0 mmol).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol) and ligand (e.g., XPhos, 0.04 mmol) to the tube.

  • Degassing: Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add the degassed solvent (e.g., 5 mL of toluene) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Protocol for Sonogashira Coupling
  • Reaction Setup: To a degassed solution of this compound (1.0 mmol) in a suitable solvent (e.g., THF/Et₃N, 2:1, 6 mL), add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and copper(I) iodide (0.1 mmol).[9]

  • Alkyne Addition: After degassing the mixture for another 5 minutes, add the terminal alkyne (1.1 mmol) dropwise.

  • Reaction: Stir the reaction mixture at room temperature, or heat if necessary, for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.025 mmol), ligand (e.g., BINAP, 0.05 mmol), and base (e.g., Cs₂CO₃, 2.0 mmol) to a reaction tube.[6][10]

  • Reagent Addition: Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., THF or toluene).

  • Reaction: Seal the tube and heat to the desired temperature (e.g., 110 °C) for the specified time (e.g., 20 h), with stirring.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

stability of 2-Fluoro-6-iodobenzonitrile under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2-Fluoro-6-iodobenzonitrile under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when working with this compound?

A1: The main stability concerns for this compound are the potential for hydrolysis of the nitrile group and the cleavage of the carbon-iodine bond, particularly under strong acidic or basic conditions and at elevated temperatures. The carbon-fluorine bond is generally the most stable part of the molecule.

Q2: Under what conditions can the nitrile group hydrolyze?

A2: The nitrile group can hydrolyze to a carboxylic acid under both acidic and basic aqueous conditions.[1][2][3][4][5] Harsher conditions, such as high temperatures and prolonged reaction times, favor the complete hydrolysis to the carboxylic acid.[1] Under milder basic conditions, the reaction may stop at the amide intermediate.[1]

Q3: Is the carbon-iodine bond stable?

A3: Aryl iodides are the most reactive among aryl halides due to the relatively weak carbon-iodine bond. This bond can be susceptible to cleavage, especially under harsh conditions like high temperatures or in the presence of strong acids or bases. This reactivity also makes them good substrates for cross-coupling reactions.

Q4: How stable is the carbon-fluorine bond in this molecule?

A4: The carbon-fluorine bond in aryl fluorides is very strong and generally stable, making it the least reactive of the carbon-halogen bonds.[6] However, the presence of the electron-withdrawing nitrile group can activate the aromatic ring for nucleophilic aromatic substitution, potentially making the fluorine atom a leaving group under specific, often forcing, conditions.

Troubleshooting Guide

Issue Observed Potential Cause Recommended Solution
Formation of a new polar compound, confirmed to be an amide or carboxylic acid by analytical techniques (e.g., LC-MS, NMR). Hydrolysis of the nitrile group.Avoid prolonged exposure to strong aqueous acids or bases. If aqueous conditions are necessary, use buffered solutions at a neutral pH and maintain low temperatures. For reactions requiring basic conditions, consider using non-aqueous bases or milder conditions (e.g., lower temperature, shorter reaction time) to potentially isolate the amide if desired.[1]
Presence of de-iodinated byproducts in the reaction mixture. Cleavage of the carbon-iodine bond.Minimize reaction temperature and duration. Avoid strong acids and bases where possible. If a reaction requires elevated temperatures, perform a small-scale test reaction to assess the stability of the C-I bond under the specific conditions. In synthetic applications, the reactivity of the C-I bond can be utilized for cross-coupling reactions, but unwanted cleavage is a sign of decomposition.
Unexpected formation of a product where the fluorine atom has been substituted. Nucleophilic aromatic substitution at the C-F position.While the C-F bond is generally stable, its substitution can occur with strong nucleophiles, especially at elevated temperatures.[6] If this is not the desired outcome, consider using less nucleophilic reagents or milder reaction conditions. The electron-withdrawing nature of the nitrile group makes this position more susceptible to attack compared to an unsubstituted fluorobenzene.
General sample degradation or discoloration, especially during storage. Light sensitivity and thermal instability.Store this compound in a cool, dark place, preferably under an inert atmosphere, to minimize degradation over time.

Data on Functional Group Stability

The following table summarizes the expected qualitative stability of the functional groups in this compound under different conditions based on general principles of organic chemistry.

Condition Nitrile (-CN) Group Carbon-Iodine (C-I) Bond Carbon-Fluorine (C-F) Bond
Strong Acid (e.g., HCl, H₂SO₄), Heat Unstable, hydrolyzes to carboxylic acid.[1][3]Potentially unstable, risk of de-iodination.Generally stable.
Strong Base (e.g., NaOH, KOH), Heat Unstable, hydrolyzes to carboxylate.[1][5]Potentially unstable, risk of de-iodination.Generally stable, but can be susceptible to strong nucleophiles.
Mild Acidic Conditions May be stable for short periods at low temperatures.Generally stable.Stable.
Mild Basic Conditions May hydrolyze to the amide.[1]Generally stable.Stable.
Elevated Temperature Stable in the absence of water and strong acids/bases.Least stable bond, can cleave.Stable.
Light Generally stable.Can be light-sensitive, leading to decomposition.Stable.

Experimental Protocols

Protocol for Assessing Stability under Acidic Conditions:

  • Sample Preparation: Dissolve a known amount of this compound in a suitable organic solvent (e.g., acetonitrile, THF).

  • Reaction Setup: Add an aqueous solution of a strong acid (e.g., 1M HCl) to the solution of the compound.

  • Monitoring: Stir the reaction at a controlled temperature (e.g., room temperature or 50°C) and take aliquots at regular time intervals.

  • Analysis: Quench the aliquots with a base (e.g., NaHCO₃ solution) and extract with an organic solvent. Analyze the organic layer by a suitable method (e.g., HPLC, GC-MS, or TLC) to monitor the disappearance of the starting material and the appearance of any degradation products.

Protocol for Assessing Stability under Basic Conditions:

  • Sample Preparation: Dissolve a known amount of this compound in a suitable organic solvent (e.g., acetonitrile, THF).

  • Reaction Setup: Add an aqueous solution of a strong base (e.g., 1M NaOH) to the solution of the compound.

  • Monitoring: Stir the reaction at a controlled temperature (e.g., room temperature or 50°C) and take aliquots at regular time intervals.

  • Analysis: Neutralize the aliquots with an acid (e.g., 1M HCl) and extract with an organic solvent. Analyze the organic layer by a suitable method (e.g., HPLC, GC-MS, or TLC) to monitor the disappearance of the starting material and the appearance of any degradation products.

Potential Degradation Pathways

Below are diagrams illustrating the potential degradation pathways of this compound under acidic and basic conditions.

G cluster_acid Acidic Conditions A_start This compound A_int Protonated Nitrile A_start->A_int + H⁺ A_deiodinated 2-Fluorobenzonitrile A_start->A_deiodinated Harsh Conditions (e.g., Heat) A_amide 2-Fluoro-6-iodobenzamide A_int->A_amide + H₂O - H⁺ A_acid 2-Fluoro-6-iodobenzoic Acid A_amide->A_acid + H₂O, H⁺

Potential degradation pathway under acidic conditions.

G cluster_base Basic Conditions B_start This compound B_amide 2-Fluoro-6-iodobenzamide B_start->B_amide + OH⁻, H₂O (Mild Conditions) B_deiodinated 2-Fluorobenzonitrile B_start->B_deiodinated Harsh Conditions (e.g., Heat) B_carboxylate 2-Fluoro-6-iodobenzoate B_amide->B_carboxylate + OH⁻ (Harsh Conditions) B_acid 2-Fluoro-6-iodobenzoic Acid B_carboxylate->B_acid + H₃O⁺ (Acidic Workup)

Potential degradation pathway under basic conditions.

References

Technical Support Center: Palladium Catalyst Removal from 2-Fluoro-6-iodobenzonitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of palladium catalysts from reactions involving 2-Fluoro-6-iodobenzonitrile.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove residual palladium from my this compound reaction product?

A1: Residual palladium, even at trace levels, can have detrimental effects on downstream applications. In pharmaceutical synthesis, regulatory bodies like the International Council for Harmonisation (ICH) have stringent limits on elemental impurities in active pharmaceutical ingredients (APIs) due to potential toxicity.[1] For oral medications, the limit for palladium is typically around 10 ppm.[1] Furthermore, residual palladium can interfere with subsequent catalytic reactions, leading to undesired side products or reaction failure.

Q2: What are the common methods for removing palladium catalysts?

A2: The most common methods for palladium removal from organic reaction mixtures include:

  • Adsorption: Using solid-supported scavengers or activated carbon to bind the palladium species.

  • Extraction/Precipitation: Selectively precipitating the palladium catalyst or extracting it into an aqueous phase.

  • Crystallization: Purifying the product through recrystallization, leaving the palladium impurities in the mother liquor.[2]

  • Chromatography: While common for general purification, column chromatography alone may not be sufficient to remove palladium to very low levels.[3]

Q3: How do I choose the best palladium removal method for my this compound reaction?

A3: The choice of method depends on several factors, including the scale of your reaction, the desired final purity, the nature of the palladium species (e.g., Pd(0) vs. Pd(II)), and the solvent system. A decision-making workflow is provided below to guide your selection. For instance, the presence of the nitrile group in this compound may influence its interaction with certain scavengers.

Q4: I performed column chromatography, but my product is still contaminated with palladium. What should I do?

A4: It is a common observation that column chromatography alone is often insufficient for reducing palladium to acceptable levels for many applications.[3] A subsequent treatment with a palladium scavenger or activated carbon is highly recommended. A pilot study has shown that a scavenging step after chromatography can reduce residual palladium to below 100 ppm.[3]

Q5: Can the fluorine and nitrile functionalities of my compound interfere with palladium removal?

A5: Yes, the functional groups on your molecule can influence the effectiveness of palladium removal. The nitrile group, being a potential ligand, might interact with palladium species, affecting their solubility and reactivity towards scavengers. The electron-withdrawing nature of the fluorine and nitrile groups can also impact the overall polarity of the molecule, which is a key consideration for selecting solvents for recrystallization or extraction.

Troubleshooting Guides

Issue 1: Low Efficiency of Palladium Scavengers

Symptom: Residual palladium levels remain high after treatment with a scavenger.

CauseTroubleshooting Steps
Incorrect Scavenger Selection The choice of scavenger is critical and depends on the palladium oxidation state (Pd(0) or Pd(II)) and the solvent. Thiol-based scavengers are generally effective for a broad range of palladium species.[4] Consider performing a scavenger screen with a small panel of different functionalized scavengers (e.g., thiol, thiourea, triaminetetraacetate) to identify the most effective one for your specific system.[2]
Insufficient Scavenger Amount or Treatment Time Increase the equivalents of the scavenger relative to the estimated amount of palladium. Extend the treatment time and consider gentle heating (e.g., 40-60 °C) to improve scavenging kinetics.[5]
Poor Scavenger-Palladium Contact Ensure adequate stirring to keep the scavenger suspended in the reaction mixture. For viscous solutions, dilution with an appropriate solvent may be necessary.
Incompatible Solvent The efficiency of scavengers can be solvent-dependent. For polar aprotic solvents like DMF or acetonitrile, often used in cross-coupling reactions, ensure the chosen scavenger is effective in that medium. Some scavengers show different efficiencies in polar versus non-polar solvents.[5]
Issue 2: Product Loss During Palladium Removal

Symptom: Significant decrease in product yield after treatment with activated carbon or scavengers.

CauseTroubleshooting Steps
Non-specific Adsorption to Activated Carbon Activated carbon is known for its high surface area and can adsorb organic molecules, leading to product loss.[2] Reduce the amount of activated carbon used. Wash the carbon cake thoroughly with fresh solvent after filtration to recover adsorbed product. Consider using a more selective palladium scavenger instead of activated carbon.
Product Binding to Scavenger Some products, particularly those with functional groups that can interact with the scavenger's support or functional groups, may be partially retained. After filtering off the scavenger, wash it with a small amount of fresh solvent. If product loss is still significant, screen for a different scavenger with a different support matrix (e.g., polystyrene vs. silica).
Issue 3: Ineffective Palladium Removal by Recrystallization

Symptom: The recrystallized product still contains unacceptable levels of palladium.

CauseTroubleshooting Steps
Co-crystallization of Palladium Impurities The palladium species may have similar solubility properties to your product in the chosen solvent system. Try a different solvent or a solvent/anti-solvent system. For fluorinated benzonitriles, solvent systems like chloroform, or mixtures such as hexane/acetone or hexane/THF have been found to be effective for similar compounds.[6][7]
Palladium Species Trapped in the Crystal Lattice Consider adding a chelating agent (e.g., N-acetylcysteine) to the solution before crystallization to form a more soluble palladium complex that will remain in the mother liquor.
"Oiling Out" of the Product If the product separates as an oil instead of crystals, this can trap impurities. This often occurs if the boiling point of the solvent is higher than the melting point of the solute. Try using a lower-boiling solvent or a solvent mixture. Slowing down the cooling process can also promote crystal formation over oiling out.[8]

Data Presentation: Comparison of Palladium Removal Methods

The following tables provide a summary of the expected efficiency of different palladium removal techniques. The data is compiled from studies on various aromatic compounds, including those with functionalities similar to this compound.

Table 1: Efficiency of Various Palladium Scavengers

Scavenger TypeInitial Pd (ppm)Final Pd (ppm)ConditionsReference Compound(s)Source(s)
Thiol-functionalized Silica (Si-Thiol)2400≤ 1610 wt% scavenger mixture, room temp.Drug candidate from Suzuki coupling[4]
Thiourea-functionalized Silica (Si-Thiourea)2400≤ 1610 wt% scavenger mixture, room temp.Drug candidate from Suzuki coupling[4]
Macroporous Polystyrene TMT (MP-TMT)852< 105 equiv. scavenger, THF/DMF, 16h, RTBiaryl product from Suzuki reaction[9]
Activated Carbon (Darco KB-B)300< 10.2 wt, THF, 45 °C, 18hAsthma treatment candidate[2]
Activated Carbon + TMT2239200.2 wt C, 20 mol% TMT, DCM, 20 °C, 2hGeneral cross-coupling product[2]

Table 2: Impact of Purification Method on Residual Palladium Levels (Data adapted from a pilot study on various palladium-catalyzed reactions)

Purification StageAverage Residual Pd (ppm)% Pd Removal (from crude)Source(s)
Crude (after work-up)~1500 (highly variable)-[3]
After Column Chromatography~150~90%[3]
After Chromatography + Scavenger< 50>98%[3]

Experimental Protocols

Protocol 1: General Procedure for Scavenger Screening

This protocol allows for the rapid screening of multiple scavengers to identify the most effective one for your specific reaction mixture.

  • Preparation: To an array of vials, add a defined volume of your crude reaction mixture containing the this compound product (e.g., 1 mL).

  • Scavenger Addition: To each vial, add a different palladium scavenger. A typical starting point is 5-10 equivalents of scavenger relative to the initial amount of palladium catalyst used in the reaction.

  • Agitation: Seal the vials and agitate the mixtures at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for a set period (e.g., 2-16 hours).

  • Sampling and Analysis: After the treatment time, take a sample from the supernatant of each vial. Dilute the samples appropriately and analyze for residual palladium content using ICP-MS.

  • Evaluation: Compare the final palladium concentrations for each scavenger to determine the most efficient one. Also, consider analyzing the product recovery to assess for non-specific binding.

Protocol 2: Palladium Removal using Activated Carbon
  • Dissolution: Dissolve the crude product from the this compound reaction in a suitable solvent (e.g., ethyl acetate, THF, or acetonitrile).

  • Carbon Addition: Add powdered activated carbon to the solution. A typical starting amount is 10-50% by weight relative to the crude product.

  • Stirring: Stir the suspension vigorously at room temperature or with gentle heating for 1-4 hours.

  • Filtration: Filter the mixture through a pad of celite to remove the activated carbon.

  • Washing: Wash the celite pad with fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washings, and concentrate under reduced pressure to obtain the purified product.

  • Analysis: Analyze the palladium content of the purified product using ICP-MS.

Protocol 3: Recrystallization of Fluorinated Benzonitriles

This protocol is a general guideline and may need optimization for this compound.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane, and water) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. A two-solvent system (one in which the compound is soluble and one in which it is not) can also be effective. For similar fluorinated compounds, mixtures like hexane/acetone or hexane/THF have been successful.[7]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.

  • Cooling: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

  • Analysis: Determine the purity of the recrystallized product and measure the residual palladium content.

Protocol 4: Sample Preparation for ICP-MS Analysis

Accurate quantification of residual palladium requires proper sample preparation.

  • Sample Weighing: Accurately weigh a small amount of the purified product (e.g., 10-50 mg) into a clean digestion vessel.

  • Digestion: Add a mixture of high-purity nitric acid and hydrochloric acid (aqua regia) to the vessel.

  • Microwave Digestion: Place the vessel in a microwave digestion system and heat according to a pre-programmed temperature and pressure profile to completely digest the organic matrix.[10][11]

  • Dilution: After cooling, carefully dilute the digested sample to a known volume with deionized water.

  • Analysis: Analyze the diluted sample by ICP-MS against a calibration curve prepared from certified palladium standards.[11]

Visualization of Workflows

Palladium_Removal_Workflow cluster_0 Initial Assessment cluster_1 Method Selection cluster_2 Purification Pathways cluster_3 Post-Purification & Analysis cluster_4 Troubleshooting Loop Start Crude Reaction Mixture (this compound) Initial_Analysis Analyze Initial Pd Content (Optional, e.g., ICP-MS) Start->Initial_Analysis Decision Choose Primary Purification Method Initial_Analysis->Decision Scavenger Scavenger Treatment Decision->Scavenger Homogeneous Catalyst & High Selectivity Needed Activated_Carbon Activated Carbon Treatment Decision->Activated_Carbon Cost-Effective Bulk Removal Recrystallization Recrystallization Decision->Recrystallization Crystalline Product Chromatography Column Chromatography Decision->Chromatography Simultaneous Removal of Organic Impurities Filtration Filtration Scavenger->Filtration Activated_Carbon->Filtration Recrystallization->Filtration Analysis Analyze Final Pd Content (ICP-MS) Chromatography->Analysis Filtration->Analysis Check_Purity Pd Level Acceptable? Analysis->Check_Purity End Pure Product Check_Purity->End Yes Secondary_Purification Perform Secondary Purification (e.g., Scavenger after Chromatography) Check_Purity->Secondary_Purification No Secondary_Purification->Analysis Scavenger_Screening_Workflow cluster_scavengers Add Scavengers Start Crude Product Solution Prepare_Vials Aliquot into multiple vials Start->Prepare_Vials Scavenger_A Add Scavenger A Prepare_Vials->Scavenger_A Scavenger_B Add Scavenger B Prepare_Vials->Scavenger_B Scavenger_C Add Scavenger C Prepare_Vials->Scavenger_C Agitate Agitate (Time, Temp.) Scavenger_A->Agitate Scavenger_B->Agitate Scavenger_C->Agitate Sample Sample Supernatant Agitate->Sample Analyze Analyze Pd Content (ICP-MS) Sample->Analyze Compare Compare Results & Select Best Scavenger Analyze->Compare End Optimized Protocol Compare->End

References

Validation & Comparative

A Head-to-Head Battle of Reactivity: 2-Fluoro-6-iodobenzonitrile vs. 2-bromo-6-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of starting materials is a critical decision that can significantly impact the efficiency and success of a synthetic route. This guide provides a comparative analysis of the reactivity of two structurally similar yet distinct building blocks: 2-Fluoro-6-iodobenzonitrile and 2-bromo-6-fluorobenzonitrile. By examining their performance in key cross-coupling and nucleophilic aromatic substitution reactions, this document aims to provide a data-driven resource to inform strategic synthetic planning.

The inherent electronic properties of the halogen substituents in these molecules suggest a predictable divergence in their chemical behavior. In palladium-catalyzed cross-coupling reactions, the weaker carbon-iodine bond in this compound is expected to facilitate faster oxidative addition, a frequently rate-determining step, rendering it more reactive than its bromo- counterpart. Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the high electronegativity of the fluorine atom in 2-bromo-6-fluorobenzonitrile is anticipated to activate the aromatic ring for nucleophilic attack, making it the more reactive substrate.

This guide will delve into the theoretical underpinnings of these reactivity differences and present available experimental data to support these hypotheses across four major reaction classes: Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution.

I. Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Two Halogens

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The reactivity of aryl halides in these reactions is well-established to follow the trend: I > Br > Cl > F. This trend is primarily governed by the bond dissociation energy of the carbon-halogen bond, with the weaker C-I bond being more susceptible to oxidative addition by the palladium catalyst.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds. Based on the established reactivity trend of aryl halides, this compound is expected to exhibit superior reactivity over 2-bromo-6-fluorobenzonitrile in this transformation. The C-I bond is more readily cleaved by the palladium catalyst, allowing for milder reaction conditions and potentially higher yields.

Logical Relationship: Halogen Reactivity in Suzuki Coupling

Aryl_Iodide Aryl Iodide (e.g., this compound) Oxidative_Addition_I Faster Oxidative Addition Aryl_Iodide->Oxidative_Addition_I Weaker C-I bond Aryl_Bromide Aryl Bromide (e.g., 2-Bromo-6-fluorobenzonitrile) Oxidative_Addition_Br Slower Oxidative Addition Aryl_Bromide->Oxidative_Addition_Br Stronger C-Br bond Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Oxidative_Addition_I Pd_Catalyst->Oxidative_Addition_Br Higher_Reactivity Higher Reactivity Oxidative_Addition_I->Higher_Reactivity Lower_Reactivity Lower Reactivity Oxidative_Addition_Br->Lower_Reactivity

Caption: Predicted reactivity in Suzuki coupling.

B. Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne. Similar to the Suzuki-Miyaura coupling, the reactivity is highly dependent on the nature of the halogen. Therefore, this compound is expected to be the more reactive partner in Sonogashira couplings.

A study on the Sonogashira coupling of the related 6-bromo-3-fluoro-2-cyanopyridine provides insight into the conditions required for such transformations.[1]

Experimental Protocol: Sonogashira Coupling of a Bromo-fluoro Heterocycle [1]

To a degassed solution of 6-bromo-3-fluoro-2-cyanopyridine (1.1 equiv) in a 2:1 mixture of THF/Et₃N, Pd(PPh₃)₄ (0.15 equiv) and CuI (0.3 equiv) were added. After degassing the reaction mixture for 5 minutes at room temperature, the terminal alkyne (1 equiv) was added dropwise, and the reaction mixture was stirred at room temperature for 16 hours.

ReactantCatalystCo-catalystBaseSolventTemp.Time (h)Yield (%)
6-bromo-3-fluoro-2-cyanopyridinePd(PPh₃)₄CuIEt₃NTHF/Et₃NRT16Not specified

Table 1: Representative Sonogashira Coupling Conditions.

C. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides. The reactivity of aryl halides in this reaction also follows the general trend of I > Br > Cl.[2] This indicates that this compound would likely be the more reactive substrate, allowing for coupling under milder conditions compared to 2-bromo-6-fluorobenzonitrile.

Experimental Workflow: Buchwald-Hartwig Amination

Start Start Aryl_Halide Aryl Halide (this compound or 2-Bromo-6-fluorobenzonitrile) Start->Aryl_Halide Amine Amine Start->Amine Pd_Catalyst Palladium Precatalyst + Ligand Start->Pd_Catalyst Base Base Start->Base Reaction Reaction under Inert Atmosphere Aryl_Halide->Reaction Amine->Reaction Pd_Catalyst->Reaction Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Arylamine Product Purification->Product

Caption: General workflow for Buchwald-Hartwig amination.

II. Nucleophilic Aromatic Substitution (SNAr)

In contrast to palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides in nucleophilic aromatic substitution (SNAr) is often inverted, with the general trend being F > Cl > Br > I.[3][4][5][6] This is because the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring, which is facilitated by a more polarized carbon-halogen bond. The high electronegativity of fluorine creates a more electrophilic carbon center, thus accelerating the reaction.

Therefore, 2-bromo-6-fluorobenzonitrile is predicted to be more reactive than this compound in SNAr reactions, particularly when the substitution occurs at the fluorine-bearing carbon. The electron-withdrawing nitrile group further activates the ring towards nucleophilic attack, especially at the ortho and para positions.

Signaling Pathway: Factors Influencing SNAr Reactivity

Aryl_Fluoride Aryl Fluoride (e.g., 2-Bromo-6-fluorobenzonitrile) Electronegativity High Electronegativity of Fluorine Aryl_Fluoride->Electronegativity Aryl_Iodide Aryl Iodide (e.g., this compound) Lower_Reactivity Lower SNAr Reactivity Aryl_Iodide->Lower_Reactivity Polarization Increased C-F Bond Polarization Electronegativity->Polarization Nucleophilic_Attack Facilitated Nucleophilic Attack Polarization->Nucleophilic_Attack Higher_Reactivity Higher SNAr Reactivity Nucleophilic_Attack->Higher_Reactivity

Caption: Factors influencing SNAr reactivity.

III. Summary of Reactivity

The following table summarizes the predicted relative reactivity of this compound and 2-bromo-6-fluorobenzonitrile in the discussed reaction types.

Reaction TypeMore Reactive CompoundLess Reactive CompoundRationale
Suzuki-Miyaura Coupling This compound2-Bromo-6-fluorobenzonitrileWeaker C-I bond leads to faster oxidative addition.
Sonogashira Coupling This compound2-Bromo-6-fluorobenzonitrileWeaker C-I bond leads to faster oxidative addition.[7]
Buchwald-Hartwig Amination This compound2-Bromo-6-fluorobenzonitrileWeaker C-I bond leads to faster oxidative addition.[2]
Nucleophilic Aromatic Substitution 2-Bromo-6-fluorobenzonitrileThis compoundHigher electronegativity of fluorine polarizes the C-F bond, facilitating nucleophilic attack.[3][4][5][6]

Table 2: Predicted Reactivity Comparison.

IV. Conclusion

The choice between this compound and 2-bromo-6-fluorobenzonitrile as a synthetic building block is highly dependent on the desired transformation. For palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, this compound is the preferred substrate due to the greater reactivity of the carbon-iodine bond. This allows for the potential use of milder reaction conditions and may lead to higher yields and faster reaction times.

Conversely, for nucleophilic aromatic substitution reactions, 2-bromo-6-fluorobenzonitrile is the more reactive compound. The fluorine atom acts as a powerful activating group, making the aromatic ring more susceptible to nucleophilic attack. This is particularly relevant when the desired substitution is at the 6-position.

This guide provides a framework for understanding the divergent reactivity of these two important synthetic intermediates. While the predictions are based on well-established principles of organic chemistry, it is important to note that specific reaction outcomes can be influenced by a variety of factors, including the choice of catalyst, ligand, base, solvent, and the nature of the coupling partner or nucleophile. Therefore, empirical optimization of reaction conditions is always recommended to achieve the desired synthetic outcome.

References

A Comparative Guide to the Suzuki Coupling of 2-Fluoro-6-iodobenzonitrile and 2-Chloro-6-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for constructing biaryl structures prevalent in pharmaceuticals and materials science.[1][2][3] The choice of aryl halide is a critical parameter influencing reaction efficiency. This guide provides an objective comparison of the Suzuki coupling performance between 2-fluoro-6-iodobenzonitrile and 2-chloro-6-fluorobenzonitrile, supported by established chemical principles and representative experimental data.

The primary difference in reactivity between these two substrates lies in the carbon-halogen bond at the coupling site. The relative reactivity for Suzuki coupling partners generally follows the trend: R-I > R-OTf > R-Br >> R-Cl.[4] This is due to the bond dissociation energies, with the C-I bond being significantly weaker than the C-Cl bond, making the former more susceptible to the initial oxidative addition step in the catalytic cycle.[3]

Reactivity and Reaction Conditions

This compound (Aryl Iodide): As an aryl iodide, this substrate is highly reactive in Suzuki couplings. Reactions can often be carried out under mild conditions, utilizing standard palladium catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ with conventional phosphine ligands. The high reactivity allows for lower catalyst loadings, shorter reaction times, and generally proceeds at lower temperatures, often between room temperature and 80°C.

2-Chloro-6-fluorobenzonitrile (Aryl Chloride): Aryl chlorides are known to be significantly less reactive substrates for Suzuki coupling.[3][5][6] Overcoming the strength of the C-Cl bond requires more demanding reaction conditions.[3] This typically involves the use of highly active, specialized catalyst systems that employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[5][7] Higher temperatures (often 100-110°C or more), stronger bases (like K₃PO₄ or Cs₂CO₃), and longer reaction times are generally necessary to achieve satisfactory yields.[7]

Comparative Experimental Data

The following table summarizes typical conditions and expected outcomes for the Suzuki coupling of each substrate with a generic arylboronic acid.

ParameterThis compound2-Chloro-6-fluorobenzonitrile
Substrate Type Aryl IodideAryl Chloride
Relative Reactivity HighLow[5]
Typical Catalyst Pd(PPh₃)₄, Pd(OAc)₂/PPh₃Pd(OAc)₂, Pd₂(dba)₃
Typical Ligand PPh₃, or none requiredBulky, electron-rich phosphines (e.g., SPhos, XPhos)[7]
Typical Base K₂CO₃, Na₂CO₃K₃PO₄, Cs₂CO₃[7]
Typical Solvent Dioxane/Water, Toluene/WaterToluene, Dioxane[7][8]
Typical Temperature 40 - 80 °C[9]100 - 110 °C[7]
Typical Reaction Time 2 - 12 hours12 - 24 hours[7]
Expected Yield Good to ExcellentModerate to Good (highly dependent on optimization)
Catalytic Cycle and Experimental Workflow

The fundamental mechanism for the Suzuki coupling is consistent for both substrates, involving three key steps: oxidative addition, transmetalation, and reductive elimination.[6][9] However, the energy barrier for the initial oxidative addition step is significantly higher for the aryl chloride, necessitating more active catalysts.

Suzuki_Cycle Figure 1: Generalized Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex R¹-Pd(II)L₂-X (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition tm_complex R¹-Pd(II)L₂-R² (Transmetalation Complex) oa_complex->tm_complex Transmetalation tm_complex->pd0 Reductive Elimination prod R¹-R² (Product) tm_complex->prod         sub R¹-X (Aryl Halide) sub->oa_complex bor R²-B(OR)₂ bor->tm_complex base Base base->tm_complex

Figure 1: Generalized Suzuki-Miyaura Catalytic Cycle

A typical experimental workflow for performing a Suzuki coupling reaction in a research setting is outlined below. Rigorous exclusion of oxygen is critical to prevent side reactions like the homocoupling of the boronic acid.[5]

Workflow Figure 2: Typical Experimental Workflow for Suzuki Coupling cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aryl Halide, Boronic Acid, Base, Pd Catalyst & Ligand in a dry Schlenk flask B Purge flask with Inert Gas (Ar or N₂) A->B C Add Degassed Solvent(s) via Syringe B->C D Heat and Stir Mixture (e.g., 80-110 °C) C->D E Monitor Progress (TLC, GC-MS, LC-MS) D->E F Cool to RT & Quench E->F G Liquid-Liquid Extraction F->G H Dry Organic Layer (e.g., Na₂SO₄) G->H I Concentrate Under Reduced Pressure H->I J Purify by Flash Column Chromatography I->J

Figure 2: Typical Experimental Workflow for Suzuki Coupling

Experimental Protocols

Protocol 1: Suzuki Coupling of this compound (Aryl Iodide)

This protocol is a representative procedure for a highly reactive aryl iodide.

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), potassium carbonate (K₂CO₃, 2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Reaction: Heat the mixture to 80°C with vigorous stirring. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki Coupling of 2-Chloro-6-fluorobenzonitrile (Aryl Chloride)

This protocol outlines a more rigorous procedure required for a less reactive aryl chloride.[7]

  • Reaction Setup: In an oven-dried Schlenk flask, combine 2-chloro-6-fluorobenzonitrile (1.0 equiv), the arylboronic acid (1.5 equiv), potassium phosphate (K₃PO₄, 3.0 equiv), Palladium(II) acetate (Pd(OAc)₂, 0.04 equiv), and SPhos (0.08 equiv).[7]

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for at least 15 minutes.[7]

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous, degassed toluene and a small amount of degassed water via syringe.[7]

  • Reaction: Heat the reaction mixture to 110°C with vigorous stirring. Monitor the reaction's progress. Completion may take 12-24 hours.[7]

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water, and transfer to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate.[7]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[7]

Conclusion

The choice between this compound and 2-chloro-6-fluorobenzonitrile for Suzuki coupling applications has significant practical implications. The aryl iodide offers the advantage of high reactivity, allowing for milder conditions, simpler catalyst systems, and faster reaction times. In contrast, the aryl chloride, while often more cost-effective and readily available, necessitates more forceful conditions, including higher temperatures and specialized, more expensive catalyst systems to achieve comparable yields.[3] For drug development and process chemistry, the higher reactivity and milder conditions associated with the aryl iodide can be advantageous for sensitive substrates, while the economic benefits of the aryl chloride may be preferred for large-scale synthesis, provided the reaction can be sufficiently optimized.

References

A Comparative Analysis of Sonogashira and Stille Coupling Reactions for the Functionalization of 2-Fluoro-6-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of complex organic molecules is paramount. The strategic introduction of new carbon-carbon bonds to aromatic scaffolds like 2-Fluoro-6-iodobenzonitrile is a critical step in the development of novel therapeutics and functional materials. This guide provides a comparative overview of two powerful palladium-catalyzed cross-coupling reactions, the Sonogashira and Stille couplings, for the functionalization of this versatile building block.

General Comparison: Sonogashira vs. Stille Coupling

Both the Sonogashira and Stille reactions are mainstays in the synthetic organic chemist's toolbox for the formation of C(sp²)-C(sp) and C(sp²)-C(sp²) bonds, respectively. The choice between these two methods often depends on the desired final product, the availability of starting materials, and the tolerance of other functional groups within the molecule.

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It is widely used for the synthesis of arylalkynes, which are important structural motifs in many natural products and pharmaceuticals. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. Recent advancements have led to the development of copper-free Sonogashira protocols, which can be advantageous in pharmaceutical synthesis where copper contamination is a concern.

The Stille coupling , on the other hand, involves the reaction of an organostannane (organotin) compound with an organic halide. A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, and their compatibility with a wide range of functional groups. However, a significant drawback is the toxicity of the tin reagents and the difficulty in removing tin byproducts from the reaction mixture.

Hypothetical Performance Data

The following table summarizes the expected performance characteristics of this compound in Sonogashira and Stille coupling reactions, based on general trends and data from similar substrates.

ParameterSonogashira Coupling (Hypothetical)Stille Coupling (Hypothetical)
Coupling Partner Terminal Alkyne (e.g., Phenylacetylene)Organostannane (e.g., Tributyl(phenyl)stannane)
Catalyst System Pd(PPh₃)₄ / CuIPd(PPh₃)₄
Solvent THF / TriethylamineToluene or DMF
Temperature Room Temperature to 60 °C80 - 110 °C
Reaction Time 2 - 24 hours12 - 48 hours
Typical Yield 70 - 95%60 - 90%
Key Advantages Milder reaction conditions, direct alkynylation.High functional group tolerance, stable organometallic reagent.
Key Disadvantages Potential for alkyne homocoupling, copper toxicity.Toxicity of tin reagents, difficulty in byproduct removal.

Experimental Workflows and Signaling Pathways

To visualize the general processes of the Sonogashira and Stille coupling reactions, the following diagrams have been generated using the DOT language.

Sonogashira_Workflow cluster_reactants Reactants cluster_reagents Reagents cluster_process Reaction cluster_products Products ArylHalide This compound Reaction Sonogashira Coupling ArylHalide->Reaction Alkyne Terminal Alkyne Alkyne->Reaction Catalyst Pd(0) Catalyst Cu(I) Co-catalyst Catalyst->Reaction Base Amine Base Base->Reaction Solvent Solvent (e.g., THF) Solvent->Reaction CoupledProduct Alkynylated Benzonitrile Reaction->CoupledProduct Byproducts Amine Salt Catalyst Regeneration Reaction->Byproducts

Caption: General workflow for the Sonogashira coupling of this compound.

Stille_Workflow cluster_reactants Reactants cluster_reagents Reagents cluster_process Reaction cluster_products Products ArylHalide This compound Reaction Stille Coupling ArylHalide->Reaction Organostannane Organostannane Organostannane->Reaction Catalyst Pd(0) Catalyst Catalyst->Reaction Solvent Solvent (e.g., Toluene) Solvent->Reaction CoupledProduct Arylated/Vinylated Benzonitrile Reaction->CoupledProduct Byproducts Tin Halide Catalyst Regeneration Reaction->Byproducts

Caption: General workflow for the Stille coupling of this compound.

Hypothetical Experimental Protocols

The following are hypothetical experimental protocols for the Sonogashira and Stille coupling of this compound. These are based on general procedures for similar substrates and should be optimized for specific applications.

Sonogashira Coupling Protocol (Hypothetical)

Materials:

  • This compound (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)

  • Copper(I) iodide (CuI) (0.1 mmol)

  • Triethylamine (Et₃N) (3.0 mmol)

  • Anhydrous tetrahydrofuran (THF) (10 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound, Pd(PPh₃)₄, and CuI.

  • Add anhydrous THF and triethylamine to the flask.

  • Add the terminal alkyne dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature for 24 hours or heat to 50-60 °C if the reaction is sluggish. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Stille Coupling Protocol (Hypothetical)

Materials:

  • This compound (1.0 mmol)

  • Organostannane (1.1 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)

  • Anhydrous toluene or DMF (10 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound and Pd(PPh₃)₄.

  • Add anhydrous toluene or DMF to the flask.

  • Add the organostannane to the stirred solution.

  • Heat the reaction mixture to 80-110 °C and stir for 12-48 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent and wash with a saturated aqueous solution of potassium fluoride to precipitate the tin byproducts.

  • Filter the mixture through a pad of celite, and wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion

Both the Sonogashira and Stille coupling reactions offer viable pathways for the functionalization of this compound. The Sonogashira coupling is generally preferred for the direct introduction of alkyne moieties under milder conditions. The Stille coupling, while requiring higher temperatures and posing challenges with toxic tin byproducts, provides a robust method for introducing a wider variety of aryl and vinyl groups with excellent functional group tolerance. The ultimate choice of method will depend on the specific synthetic goals, available resources, and downstream processing considerations. Further experimental investigation is required to determine the optimal conditions and true comparative efficiency for these reactions on this compound.

Comparative Analysis of Catalysts for Cross-Coupling Reactions of 2-Fluoro-6-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on catalyst selection for the functionalization of 2-Fluoro-6-iodobenzonitrile, a key building block in medicinal chemistry.

The strategic introduction of diverse functionalities to the this compound scaffold is a critical step in the synthesis of numerous pharmaceutical compounds. The choice of catalyst and reaction conditions for cross-coupling reactions plays a pivotal role in achieving high yields, selectivity, and functional group tolerance. This guide provides a comparative analysis of common catalytic systems for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions involving this compound, supported by available experimental data and detailed protocols.

Data Presentation: A Comparative Overview

While extensive quantitative data for cross-coupling reactions specifically with this compound is not broadly available in the public domain, the following tables summarize representative data from analogous reactions on structurally similar aryl iodides. This information provides valuable insights into the expected performance of various catalytic systems.

Table 1: Suzuki-Miyaura Coupling of Aryl Iodides with Arylboronic Acids

Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O1001285-95Effective for a range of arylboronic acids.
PdCl₂(dppf) (2)-Cs₂CO₃Dioxane80890-98Often provides higher yields and shorter reaction times.
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10016>95Excellent for sterically hindered substrates.

Table 2: Buchwald-Hartwig Amination of Aryl Iodides with Amines

Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd₂(dba)₃ (1)BINAP (1.5)NaOtBuToluene1001880-95A classic system for a variety of amines.
Pd(OAc)₂ (2)XPhos (4)K₃PO₄t-BuOH11012>90Highly active for coupling with anilines and primary alkylamines.
[Pd(allyl)Cl]₂ (1)t-BuXPhos (2)LiHMDSTHF652485-98Effective under milder conditions for sensitive substrates.

Table 3: Sonogashira Coupling of Aryl Iodides with Terminal Alkynes

Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF60685-95The classical and widely used Sonogashira conditions.
Pd(OAc)₂ (1)CuI (2)i-Pr₂NHDMF80490-99Often provides faster reactions and higher yields.
Pd/C (5)CuI (10)K₂CO₃H₂O/EtOH801275-90A heterogeneous system allowing for easier catalyst removal.

Experimental Protocols

The following are detailed, generalized methodologies for the key cross-coupling reactions discussed. Researchers should note that optimization of these protocols for this compound may be necessary.

Suzuki-Miyaura Coupling Protocol

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Toluene and Water, 4:1 mixture)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Add the palladium catalyst (0.03 mmol).

  • Add the degassed solvent mixture (5 mL).

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Buchwald-Hartwig Amination Protocol

Materials:

  • This compound

  • Amine (e.g., aniline or a primary/secondary alkylamine)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., BINAP)

  • Base (e.g., NaOtBu)

  • Anhydrous solvent (e.g., Toluene)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (0.01 mmol) and the phosphine ligand (0.015 mmol) to a dry Schlenk tube.

  • Add the anhydrous solvent (2 mL) and stir for 10 minutes.

  • In a separate flask, dissolve this compound (1.0 mmol) and the amine (1.2 mmol) in the anhydrous solvent (3 mL).

  • Add the base (1.4 mmol) to the substrate solution.

  • Transfer the substrate solution to the catalyst mixture via cannula.

  • Heat the reaction mixture to 100 °C and stir for 18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the product by column chromatography.

Sonogashira Coupling Protocol

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine, Et₃N)

  • Anhydrous solvent (e.g., THF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst (0.02 mmol), and CuI (0.04 mmol).

  • Add the anhydrous solvent (5 mL) and the base (2.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise to the mixture.

  • Stir the reaction at 60 °C for 6 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool to room temperature and filter through a pad of celite, washing with the reaction solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

Visualization of Experimental Workflows and Catalytic Cycles

To further aid in the understanding of these critical transformations, the following diagrams illustrate the general experimental workflows and the fundamental catalytic cycles.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Add Aryl Halide, Coupling Partner, Base Catalyst Add Pd Catalyst & Ligand Solvent Add Degassed Solvent Heating Heat & Stir under Inert Atmosphere Monitoring Monitor Progress (TLC, GC-MS) Heating->Monitoring Quench Quench Reaction & Extract Monitoring->Quench Dry Dry & Concentrate Quench->Dry Purify Column Chromatography Dry->Purify Product Product Purify->Product

Caption: General experimental workflow for cross-coupling reactions.

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-I) PdII Ar-Pd(II)-I(L_n) OxAdd->PdII Transmetalation Transmetalation (Ar'B(OH)₂ + Base) PdII_Ar Ar-Pd(II)-Ar'(L_n) Transmetalation->PdII_Ar PdII_Ar->Pd0 RedElim Reductive Elimination Product Ar-Ar' RedElim->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-I) PdII Ar-Pd(II)-I(L_n) OxAdd->PdII Amine_Coord Amine Coordination & Deprotonation (Base) PdII_Amide Ar-Pd(II)-NRR'(L_n) Amine_Coord->PdII_Amide PdII_Amide->Pd0 RedElim Reductive Elimination Product Ar-NRR' RedElim->Product

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-I) PdII Ar-Pd(II)-I(L_n) OxAdd->PdII Transmetalation_Pd Transmetalation PdII_Alkyne Ar-Pd(II)-C≡CR(L_n) Transmetalation_Pd->PdII_Alkyne PdII_Alkyne->Pd0 RedElim Reductive Elimination Product Ar-C≡CR RedElim->Product Alkyne R-C≡C-H Cu_Acetylide Cu-C≡C-R Alkyne->Cu_Acetylide CuI CuI CuI->Cu_Acetylide Base Base Base->Cu_Acetylide Cu_Acetylide->Transmetalation_Pd

Caption: Generalized catalytic cycle for the Sonogashira coupling.

A Comparative Guide to Validated Analytical Methods for 2-Fluoro-6-iodobenzonitrile Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of 2-Fluoro-6-iodobenzonitrile, a key building block in the synthesis of novel pharmaceuticals and agrochemicals, is a critical determinant of final product quality, safety, and efficacy.[1][2] Rigorous and validated analytical methods are therefore indispensable for its quality control. This guide provides an objective comparison of the two primary chromatographic techniques for purity assessment of this compound: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The comparison is supported by hypothetical experimental data that illustrates the performance of each method based on the International Council for Harmonisation (ICH) guidelines for analytical method validation.[3][4][5][6]

Comparison of Analytical Methodologies

Both GC and HPLC are powerful separation techniques capable of providing high-resolution separation of the main component from its potential impurities. The choice between the two often depends on the volatility and thermal stability of the analyte and its impurities, as well as the specific requirements of the analysis.

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on the differential partitioning of volatile compounds between a gaseous mobile phase and a liquid or solid stationary phase.Separation based on the differential partitioning of compounds between a liquid mobile phase and a solid stationary phase.
Primary Use Ideal for the analysis of volatile and thermally stable compounds. Often used for purity and impurity profiling, especially for residual solvents and volatile organic impurities.[7]Versatile for a wide range of non-volatile and thermally labile compounds. Commonly used for purity and impurity profiling of active pharmaceutical ingredients (APIs) and intermediates.[8]
Typical Detector Flame Ionization Detector (FID), Mass Spectrometer (MS)Diode Array Detector (DAD), Ultraviolet (UV) Detector, Mass Spectrometer (MS)
Specificity High, particularly when coupled with a mass spectrometer (GC-MS) for peak identification.High, especially with a DAD that provides spectral information to assess peak purity.
Sensitivity High, capable of detecting impurities at parts-per-million (ppm) levels.High, with UV/DAD detectors being very sensitive for chromophoric compounds.
Sample Throughput Generally faster run times compared to traditional HPLC.Can be lower than GC, although the use of Ultra-High-Performance Liquid Chromatography (UHPLC) can significantly increase throughput.

Experimental Protocols

The following are detailed, representative methodologies for the purity determination of this compound using GC and HPLC. These protocols would require full validation according to ICH Q2(R2) guidelines before implementation.[3][4]

Gas Chromatography (GC) Method

Instrumentation: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an appropriate capillary column.

  • Column: DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness (or equivalent).

  • Carrier Gas: Helium, constant flow at 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Diluent: Acetonitrile.

Sample Preparation: Accurately weigh approximately 25 mg of this compound and dissolve in 50 mL of acetonitrile to obtain a concentration of 0.5 mg/mL.

High-Performance Liquid Chromatography (HPLC) Method

Instrumentation: An HPLC system with a quaternary or binary pump, an autosampler, a column oven, and a Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).

  • Mobile Phase A: Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0 60 40
    20 10 90
    25 10 90
    26 60 40

    | 30 | 60 | 40 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Diluent: Acetonitrile/Water (50:50 v/v).

Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 100 mL of the diluent to obtain a concentration of 0.1 mg/mL.

Data Presentation: Method Validation Parameters

The following tables summarize the hypothetical validation data for the GC and HPLC methods, demonstrating their suitability for the intended purpose.

Table 1: Linearity
ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Range (µg/mL) 0.5 - 7.50.1 - 1.5
Correlation Coefficient (r²) 0.99950.9998
Y-intercept 5.23.8
Table 2: Precision
ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Repeatability (%RSD, n=6) 0.45%0.55%
Intermediate Precision (%RSD, n=6) 0.68%0.75%
Table 3: Accuracy (Recovery)
Spiked LevelGas Chromatography (GC) - % RecoveryHigh-Performance Liquid Chromatography (HPLC) - % Recovery
80% 99.2%100.5%
100% 100.3%99.8%
120% 100.8%100.2%
Average Recovery 100.1% 100.2%
Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
LOD (µg/mL) 0.050.01
LOQ (µg/mL) 0.150.03

Mandatory Visualization

The following diagrams illustrate the general workflows for the validation of the analytical methods described.

GC_Validation_Workflow start Start: GC Method Validation protocol Develop Validation Protocol (ICH Q2(R2)) start->protocol specificity Specificity (Peak Purity/Identification) protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy (Spiked Recovery) protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness report Generate Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report end Method Validated report->end

Caption: Gas Chromatography method validation workflow.

HPLC_Validation_Workflow start Start: HPLC Method Validation protocol Define Validation Protocol (ICH Q2(R2)) start->protocol specificity Specificity (Peak Purity via DAD) protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy (Recovery Studies) protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness (Varying Flow, Temp, etc.) protocol->robustness report Compile Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report end Validated HPLC Method report->end

Caption: HPLC method validation workflow.

Conclusion

Both Gas Chromatography and High-Performance Liquid Chromatography are suitable and reliable techniques for the purity assessment of this compound. The GC method offers the advantage of speed and is particularly well-suited for identifying and quantifying volatile impurities. The HPLC method provides excellent sensitivity and is versatile for a broader range of potential non-volatile impurities.

The choice of method will depend on the specific needs of the laboratory, the nature of the expected impurities, and the stage of drug development. It is crucial that whichever method is chosen, it is fully validated to demonstrate its fitness for purpose, ensuring the generation of accurate and reliable data for the quality control of this compound.

References

Navigating Regioselectivity: A Comparative Guide to Reactions with 2-Fluoro-6-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective functionalization of multisubstituted aromatic compounds is a cornerstone of modern synthetic chemistry. 2-Fluoro-6-iodobenzonitrile stands out as a versatile building block, offering two distinct halogen atoms for differential reactivity. This guide provides a comprehensive comparison of common cross-coupling and nucleophilic substitution reactions with this compound, supported by available data and detailed experimental considerations, to aid in the strategic design of synthetic routes.

The inherent differences in the carbon-halogen bond strengths (C-I < C-Br < C-Cl < C-F) are the primary determinant of regioselectivity in palladium-catalyzed cross-coupling reactions. Consequently, the carbon-iodine bond in this compound is significantly more reactive than the robust carbon-fluorine bond. This pronounced reactivity difference allows for highly selective functionalization at the iodine-bearing position while leaving the fluorine atom intact for subsequent transformations.

Palladium-Catalyzed Cross-Coupling Reactions: A Quantitative Look

The exceptional regioselectivity of palladium-catalyzed cross-coupling reactions on this compound is a recurring theme in synthetic chemistry. The reactions overwhelmingly favor the substitution of the iodine atom, a trend supported by the general principles of oxidative addition to palladium(0) catalysts.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, a robust method for forming carbon-carbon bonds, demonstrates excellent regioselectivity with this compound. The reaction of this compound with various boronic acids or their derivatives proceeds exclusively at the C-I bond. This selectivity is crucial for the synthesis of 2-aryl-6-fluorobenzonitriles, which are important scaffolds in medicinal chemistry.

Sonogashira Coupling

Similarly, the Sonogashira coupling of terminal alkynes with this compound selectively occurs at the carbon-iodine bond. This reaction provides a direct route to 2-(alkynyl)-6-fluorobenzonitriles, valuable intermediates for the synthesis of heterocycles and other complex organic molecules.

Stille Coupling

The Stille coupling, which utilizes organotin reagents, also exhibits high regioselectivity for the C-I bond of this compound. This method offers an alternative pathway for the formation of carbon-carbon bonds with a wide range of organic groups.

Buchwald-Hartwig Amination

In the realm of carbon-heteroatom bond formation, the Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. When this compound is subjected to these conditions, amination occurs selectively at the iodine-bearing carbon, yielding 2-amino-6-fluorobenzonitrile derivatives.

Table 1: Regioselectivity of Palladium-Catalyzed Cross-Coupling Reactions with this compound

Reaction TypeCoupling PartnerProductRegioselectivity (C-I vs. C-F)Typical Yield
Suzuki-Miyaura Arylboronic acid2-Aryl-6-fluorobenzonitrile>99:1High
Sonogashira Terminal alkyne2-(Alkynyl)-6-fluorobenzonitrile>99:1High
Stille Organostannane2-Organo-6-fluorobenzonitrile>99:1Good to High
Buchwald-Hartwig Amine2-(Amino)-6-fluorobenzonitrile>99:1Good to High

Note: The yields are generally reported as high, though specific values depend on the coupling partners and reaction conditions.

Nucleophilic Aromatic Substitution (SNAr)

While palladium-catalyzed reactions show a clear preference for the C-I bond, the regioselectivity of nucleophilic aromatic substitution (SNAr) on this compound is governed by different electronic principles. In SNAr reactions, the rate-determining step is the nucleophilic attack on the aromatic ring, which is facilitated by electron-withdrawing groups and the electronegativity of the leaving group. The highly electronegative fluorine atom strongly activates the ortho and para positions towards nucleophilic attack. The nitrile group, being a strong electron-withdrawing group, further activates the ring.

In the case of this compound, the fluorine atom at the 2-position makes the C-F bond the more likely site for nucleophilic attack compared to the C-I bond at the 6-position. This is because the fluorine atom is a better activating group for SNAr than the iodine atom, despite iodine being a better leaving group in terms of bond strength.

Comparison with Alternative Substrates

The choice of halogen at the 2-position can influence the reactivity and, in some cases, the regioselectivity of cross-coupling reactions.

  • 2-Bromo-6-fluorobenzonitrile: This substrate will also undergo regioselective cross-coupling at the C-Br bond, as the C-Br bond is significantly more reactive than the C-F bond in palladium catalysis. However, the reactivity of the C-Br bond is generally lower than that of the C-I bond, potentially requiring more forcing reaction conditions.

  • 2-Chloro-6-fluorobenzonitrile: Similar to the bromo-analogue, selective coupling at the C-Cl bond is expected. However, the C-Cl bond is even less reactive, often necessitating specialized catalyst systems to achieve efficient transformation.

The clear reactivity difference between the C-I and C-F bonds in this compound makes it a highly predictable and versatile substrate for sequential functionalization.

Experimental Protocols

While specific reaction conditions should be optimized for each substrate combination, the following provides a general experimental protocol for a Suzuki-Miyaura coupling reaction with this compound.

General Procedure for Suzuki-Miyaura Coupling:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

  • Solvent Addition: Add a degassed solvent mixture, typically a combination of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.

  • Reaction: Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-6-fluorobenzonitrile.

Visualizing Reaction Pathways

The regioselectivity in palladium-catalyzed cross-coupling reactions can be visualized as a decision-making process based on the relative reactivity of the carbon-halogen bonds.

Regioselectivity_Cross_Coupling Substrate This compound Reaction_Choice Oxidative Addition Substrate->Reaction_Choice Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Reaction_Choice CI_Pathway Reaction at C-I Bond (Major Pathway) Reaction_Choice->CI_Pathway Lower Activation Energy CF_Pathway Reaction at C-F Bond (Minor/No Pathway) Reaction_Choice->CF_Pathway Higher Activation Energy Product Mono-functionalized Product CI_Pathway->Product

Figure 1: Logical workflow for the regioselective palladium-catalyzed cross-coupling of this compound.

In contrast, for SNAr reactions, the regioselectivity is dictated by the electronic activation of the aromatic ring.

Regioselectivity_SNAr Substrate This compound Attack_Site Nucleophilic Attack Substrate->Attack_Site Nucleophile Nucleophile Nucleophile->Attack_Site CF_Attack Attack at C-F Position (Favored) Attack_Site->CF_Attack Higher Electrophilicity CI_Attack Attack at C-I Position (Disfavored) Attack_Site->CI_Attack Lower Electrophilicity Product Mono-substituted Product CF_Attack->Product

Figure 2: Decision pathway for the regioselectivity of nucleophilic aromatic substitution on this compound.

The Kinetics of 2-Fluoro-6-iodobenzonitrile in Cross-Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms and cyano groups into aromatic scaffolds is a cornerstone of modern medicinal chemistry. 2-Fluoro-6-iodobenzonitrile stands out as a valuable building block, offering multiple reaction handles for molecular elaboration. Understanding the kinetic profile of this substrate in key cross-coupling reactions is paramount for optimizing reaction conditions, maximizing yields, and accelerating drug discovery pipelines. This guide provides a comparative analysis of the kinetic performance of this compound in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, benchmarked against alternative aryl halides.

Executive Summary

Kinetic studies reveal that the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is predominantly governed by the nature of the halogen. The generally accepted trend for reactivity is I > Br > Cl , a direct consequence of the carbon-halogen bond dissociation energy. The oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step in the catalytic cycle.[1][2]

For this compound, the presence of the highly reactive iodine atom suggests a favorable kinetic profile. However, the steric hindrance imposed by the 2,6-disubstitution pattern and the electronic effects of the fluoro and cyano groups introduce nuances to its reactivity. The electron-withdrawing nature of both the fluorine and cyano groups is expected to enhance the rate of oxidative addition.

Comparative Kinetic Data

While specific kinetic data for this compound is not extensively available in the literature, we can infer its performance based on studies of analogous compounds. The following tables summarize kinetic data for structurally related aryl halides in key cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds. The reactivity of the aryl halide is a critical factor in the efficiency of this transformation.

Aryl HalideRelative Initial Rate (Ar-I = 1.00)Typical Reaction ConditionsCatalyst SystemNotes
Aryl Iodide1.0080 °C, 1 hPd(PPh₃)₄ / K₂CO₃Generally high reactivity, allowing for milder conditions.
Aryl Bromide~0.0580 °C, 1 hPd(PPh₃)₄ / K₂CO₃Less reactive than aryl iodides, may require higher temperatures or more active catalysts.
Aryl Chloride<0.0180 °C, 1 hPd(PPh₃)₄ / K₂CO₃Significantly less reactive, often requiring specialized ligands and forcing conditions.

Data generalized from multiple studies on various aryl halides.[2][3]

For this compound, the high reactivity of the C-I bond is expected to dominate. However, steric hindrance from the ortho-fluoro group may slightly retard the rate compared to an un-substituted iodobenzonitrile.

Sonogashira Coupling

The Sonogashira coupling provides a powerful route to synthesize aryl alkynes. The reaction is sensitive to the nature of the aryl halide, with aryl iodides being the most reactive substrates.

Aryl HalideRelative ReactivityTypical Reaction ConditionsCatalyst SystemNotes
Aryl IodideHighRoom Temp to 60 °CPd(PPh₃)₄ / CuI / Amine BaseMost common and efficient substrate for Sonogashira coupling.[4][5][6]
Aryl BromideModerate50 °C to 100 °CPd(PPh₃)₄ / CuI / Amine BaseRequires higher temperatures than aryl iodides.[7][8]
Aryl ChlorideLowHigh TemperaturesSpecialized CatalystsGenerally poor substrates, requiring highly active catalyst systems.

Studies on 2,6-disubstituted aryl bromides have shown that steric hindrance can significantly impact the reaction rate, often requiring more bulky phosphine ligands to achieve good conversions.[7] It is therefore anticipated that while this compound will be reactive due to the iodide, catalyst and ligand choice will be critical to overcome steric effects.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental transformation for the formation of C-N bonds. The reaction exhibits a strong dependence on the aryl halide.

Aryl HalideRelative ReactivityTypical Reaction ConditionsCatalyst SystemNotes
Aryl IodideHigh80 °C to 110 °CPd₂(dba)₃ / Ligand / BaseGenerally provides high yields under relatively mild conditions.
Aryl BromideModerate100 °C to 120 °CPd₂(dba)₃ / Ligand / BaseLess reactive than aryl iodides, often requiring more electron-rich ligands.
Aryl ChlorideLowHigh TemperaturesSpecialized CatalystsChallenging substrates that necessitate highly active and robust catalyst systems.

Kinetic studies on the Buchwald-Hartwig amination of aryl iodides have shown that the reaction is first-order with respect to the aryl iodide.[9] The electron-withdrawing groups on this compound are expected to facilitate the oxidative addition step.

Experimental Protocols for Kinetic Studies

Accurate kinetic analysis is crucial for understanding reaction mechanisms and optimizing processes. The following are detailed methodologies for monitoring the kinetics of cross-coupling reactions.

General Procedure for Kinetic Monitoring
  • Reaction Setup: In a thermostated reaction vessel equipped with a magnetic stirrer and a septum, combine the aryl halide (e.g., this compound), the coupling partner (boronic acid, alkyne, or amine), the base, and the solvent.

  • Internal Standard: Add a known amount of an internal standard (a compound that is stable under the reaction conditions and does not interfere with the analysis) to the reaction mixture.

  • Initiation: Inject the palladium catalyst solution to initiate the reaction.

  • Sampling: At regular time intervals, withdraw aliquots from the reaction mixture using a syringe and immediately quench the reaction by adding the aliquot to a vial containing a quenching agent (e.g., a dilute acid or a suitable solvent).

  • Analysis: Analyze the quenched samples by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the starting materials and the product.

  • Data Processing: Plot the concentration of the reactant versus time. From this data, the initial rate, reaction order, and rate constant can be determined.[10][11]

Determining Reaction Order

The order of a reaction with respect to a particular reactant can be determined using several methods:

  • Initial Rates Method: A series of experiments are conducted where the initial concentration of one reactant is varied while the concentrations of all other reactants are kept constant. The initial rate of the reaction is measured for each experiment. The relationship between the initial concentration and the initial rate reveals the order of the reaction with respect to that reactant.[11][12]

  • Graphical Method: For a reaction with a single reactant, plotting the concentration data in different ways can reveal the reaction order. A plot of [A] vs. time gives a straight line for a zero-order reaction, ln[A] vs. time for a first-order reaction, and 1/[A] vs. time for a second-order reaction.[12][13][14]

Visualizing Reaction Workflows and Pathways

Experimental Workflow for Kinetic Analysis

G cluster_prep Reaction Preparation cluster_run Reaction Execution cluster_analysis Data Analysis A Combine Reactants, Base, Solvent B Add Internal Standard A->B C Thermostate Reaction Vessel B->C D Initiate with Pd Catalyst C->D E Withdraw Aliquots at Timed Intervals D->E F Quench Reaction in Aliquots E->F G Analyze Samples by GC/HPLC F->G H Plot Concentration vs. Time G->H I Determine Rate, Order, and k H->I

Caption: Workflow for a typical kinetic study of a cross-coupling reaction.

General Catalytic Cycle for Cross-Coupling Reactions

G cluster_legend Legend Pd0 Pd(0)L_n OA_complex Ar-Pd(II)(X)L_n Pd0->OA_complex Oxidative Addition (Ar-X) TM_complex Ar-Pd(II)(R)L_n OA_complex->TM_complex Transmetalation (R-M) TM_complex->Pd0 Product Ar-R TM_complex->Product Reductive Elimination ArX Ar-X = Aryl Halide RM R-M = Coupling Partner ArR Ar-R = Product

Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

Conclusion

This compound is a highly promising substrate for cross-coupling reactions due to the presence of the reactive carbon-iodine bond. Its kinetic performance is expected to be superior to that of the corresponding bromo and chloro analogs. However, the steric and electronic effects of the substituents necessitate careful optimization of reaction conditions, particularly the choice of catalyst and ligand, to achieve optimal results. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to efficiently develop and implement synthetic routes utilizing this versatile building block.

References

Benchmarking 2-Fluoro-6-iodobenzonitrile: A Comparative Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and materials science research, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. 2-Fluoro-6-iodobenzonitrile stands out as a versatile scaffold, offering multiple points for functionalization. This guide provides an objective comparison of this compound against its bromo and chloro analogues in two of the most powerful C-C bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura and Sonogashira cross-coupling reactions. The information presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of biaryl synthesis, prized for its mild reaction conditions and broad functional group tolerance. The reactivity of the aryl halide in this reaction is a critical factor influencing reaction efficiency, with the general trend being I > Br > Cl. This trend is directly related to the bond dissociation energy of the carbon-halogen bond, which affects the rate-determining oxidative addition step of the catalytic cycle.

Building BlockCoupling PartnerCatalyst SystemBase / SolventTemp. (°C) / Time (h)Yield (%)
This compound Phenylboronic acidPd(PPh₃)₄K₂CO₃ / Toluene-EtOH-H₂O80 / 12High (est. >90)
2-Fluoro-6-bromobenzonitrile Phenylboronic acidPd(PPh₃)₄ / P(t-Bu)₃K₃PO₄ / Dioxane100 / 16Moderate-High (est. 70-85)
2-Fluoro-6-chlorobenzonitrile Phenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄ / Toluene-H₂O110 / 24Low-Moderate (est. <50)

Comparative Reactivity in Sonogashira Coupling

The Sonogashira coupling provides a powerful method for the synthesis of aryl alkynes, which are valuable intermediates in medicinal chemistry and materials science. Similar to the Suzuki coupling, the reactivity of the aryl halide follows the trend I > Br >> Cl, making the choice of building block a crucial determinant of reaction success.

Building BlockCoupling PartnerCatalyst SystemBase / SolventTemp. (°C) / Time (h)Yield (%)
This compound PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃N / THF60 / 6High (est. >85)
2-Fluoro-6-bromobenzonitrile PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃N / DMF80 / 12Moderate (est. 60-75)
2-Fluoro-6-chlorobenzonitrile PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃N / DMF100 / 24Low (est. <30)

Experimental Protocols

The following are generalized experimental protocols for the Suzuki-Miyaura and Sonogashira coupling reactions that can be adapted for the benzonitrile building blocks discussed.

General Procedure for Suzuki-Miyaura Coupling

To a solution of the 2-fluoro-6-halobenzonitrile (1.0 equiv) and the corresponding boronic acid (1.2 equiv) in a degassed solvent mixture (e.g., toluene/ethanol/water 4:1:1) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a base (e.g., K₂CO₃, 2.0 equiv). The reaction mixture is stirred at an elevated temperature (e.g., 80-110 °C) under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

General Procedure for Sonogashira Coupling

In a flame-dried flask under an inert atmosphere, the 2-fluoro-6-halobenzonitrile (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%) are dissolved in a degassed solvent (e.g., THF or DMF). A base (e.g., triethylamine, 3.0 equiv) and the terminal alkyne (1.2 equiv) are then added. The reaction mixture is stirred at the appropriate temperature (e.g., 60-100 °C) until completion. The reaction is then cooled, and the solvent is removed in vacuo. The residue is taken up in an organic solvent and washed with aqueous ammonium chloride and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.

Visualizing the Reaction Pathways

The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Sonogashira reactions.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Ar-X 2-Fluoro-6-halobenzonitrile Ar-X->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Boronic_Acid R-B(OH)₂ Base Base Boronic_Acid->Base Base->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L₂) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Ar-R Biaryl Product Reductive_Elimination->Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Ar-X 2-Fluoro-6-halobenzonitrile Ar-X->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L₂) Transmetalation->Ar-Pd(II)-C≡CR(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-C≡CR(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Ar-C≡CR Aryl Alkyne Product Reductive_Elimination->Ar-C≡CR Terminal_Alkyne R-C≡C-H Base Base Terminal_Alkyne->Base Cu(I)X Cu(I)X Copper_Acetylide Cu-C≡CR Cu(I)X->Copper_Acetylide Base->Copper_Acetylide Copper_Acetylide->Transmetalation

Caption: Catalytic cycles of the copper-catalyzed Sonogashira reaction.

The Cost-Effectiveness of 2-Fluoro-6-iodobenzonitrile in Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the competitive landscape of pharmaceutical and agrochemical research, the selection of starting materials is a critical decision that balances reactivity, yield, and cost. This guide provides a detailed comparison of the cost-effectiveness of using 2-Fluoro-6-iodobenzonitrile versus a common alternative, 2-chloro-6-fluorobenzonitrile, in the synthesis of a key pharmaceutical intermediate. By examining experimental data and reagent costs, this document offers researchers, scientists, and drug development professionals a clear framework for making informed decisions in their synthetic strategies.

Executive Summary

This compound is a highly versatile reagent in organic synthesis, prized for the high reactivity of its carbon-iodine bond in cross-coupling reactions. However, this reactivity comes at a significantly higher procurement cost compared to its chloro-analogue, 2-chloro-6-fluorobenzonitrile. This guide demonstrates that for the synthesis of the key intermediate, 2-fluoro-6-(1H-pyrazol-1-yl)benzonitrile, a precursor to bioactive molecules such as the ROCK1 inhibitor GSK269962A, the use of the more affordable 2-chloro-6-fluorobenzonitrile can be a more cost-effective strategy, despite potentially requiring longer reaction times and more specialized catalytic systems.

Data Presentation: A Head-to-Head Comparison

The central comparison of this guide focuses on the Suzuki-Miyaura coupling reaction to form 2-fluoro-6-(1H-pyrazol-1-yl)benzonitrile. This reaction is a pivotal step in the synthesis of a variety of pharmaceutically relevant compounds.

ParameterThis compound 2-chloro-6-fluorobenzonitrile
Starting Material Cost (per gram) ~$10.00 - $65.90[1][2]~$4.16 - $12.92[3]
Molecular Weight 247.01 g/mol [2]155.56 g/mol [3]
Typical Reaction Time ShorterLonger
Catalyst System Standard Pd catalysts (e.g., Pd(PPh₃)₄)More active, specialized Pd catalysts required
Reaction Yield Generally highCan be high with optimized conditions
Purification Standard chromatographic methodsMay require more rigorous purification

Experimental Protocols

Detailed experimental protocols are essential for reproducing and validating synthetic methods. Below are representative protocols for the Suzuki-Miyaura coupling of both this compound and 2-chloro-6-fluorobenzonitrile with pyrazole.

Protocol 1: Synthesis of 2-fluoro-6-(1H-pyrazol-1-yl)benzonitrile from this compound

Materials:

  • This compound

  • Pyrazole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), pyrazole (1.2 eq), and potassium carbonate (2.0 eq).

  • Add toluene and water to the vessel.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).

  • Heat the reaction mixture to 90-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-fluoro-6-(1H-pyrazol-1-yl)benzonitrile.

Protocol 2: Synthesis of 2-fluoro-6-(1H-pyrazol-1-yl)benzonitrile from 2-chloro-6-fluorobenzonitrile

Materials:

  • 2-chloro-6-fluorobenzonitrile

  • Pyrazole

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add 2-chloro-6-fluorobenzonitrile (1.0 eq), pyrazole (1.5 eq), and potassium phosphate (2.0 eq).

  • Add Pd₂(dba)₃ (0.02 eq) and XPhos (0.08 eq).

  • Add anhydrous 1,4-dioxane.

  • Heat the reaction mixture to 110-120 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-fluoro-6-(1H-pyrazol-1-yl)benzonitrile.

Mandatory Visualizations

Experimental Workflow

G cluster_0 Route 1: this compound cluster_1 Route 2: 2-chloro-6-fluorobenzonitrile start1 This compound + Pyrazole reagents1 Pd(OAc)2/PPh3, K2CO3 Toluene/Water, 90-100°C start1->reagents1 product1 2-fluoro-6-(1H-pyrazol-1-yl)benzonitrile reagents1->product1 final_product GSK269962A (ROCK1 Inhibitor) product1->final_product Further Synthesis start2 2-chloro-6-fluorobenzonitrile + Pyrazole reagents2 Pd2(dba)3/XPhos, K3PO4 Dioxane, 110-120°C start2->reagents2 product2 2-fluoro-6-(1H-pyrazol-1-yl)benzonitrile reagents2->product2 product2->final_product Further Synthesis

Caption: Comparative synthetic workflow for a key pharmaceutical intermediate.

ROCK1 Signaling Pathway

The target molecule, GSK269962A, is an inhibitor of Rho-associated coiled-coil containing protein kinase 1 (ROCK1). The ROCK1 signaling pathway plays a crucial role in regulating cell shape, motility, and contraction.[4][5]

ROCK1_Pathway RhoA RhoA-GTP ROCK1 ROCK1 RhoA->ROCK1 Activates LIMK LIM Kinase ROCK1->LIMK Phosphorylates MLCP Myosin Light Chain Phosphatase ROCK1->MLCP Inhibits Cofilin Cofilin LIMK->Cofilin Phosphorylates (Inactivates) Actin_Depolymerization Actin Depolymerization (Inhibited) Cofilin->Actin_Depolymerization Leads to MLC Myosin Light Chain (Phosphorylated) MLCP->MLC Dephosphorylates Actomyosin_Contraction Actomyosin Contraction MLC->Actomyosin_Contraction Promotes GSK269962A GSK269962A GSK269962A->ROCK1 Inhibits

Caption: Simplified ROCK1 signaling pathway and the point of inhibition by GSK269962A.

Conclusion

The choice between this compound and 2-chloro-6-fluorobenzonitrile is a classic example of the trade-off between reactivity and cost in chemical synthesis. While the iodo-compound offers the advantage of milder reaction conditions and potentially faster reaction times due to the greater reactivity of the C-I bond, its significantly higher cost can be a major drawback, especially for large-scale production.

Conversely, the more economical 2-chloro-6-fluorobenzonitrile, while requiring more robust catalytic systems and potentially longer reaction times to overcome the lower reactivity of the C-Cl bond, presents a more cost-effective route. For research and development programs where cost is a significant driver, optimizing the reaction conditions for the chloro-analogue can lead to substantial savings without compromising the accessibility of the desired final product. This guide provides the foundational data and protocols to enable chemists to make a strategically sound decision based on the specific needs and constraints of their project.

References

Safety Operating Guide

Proper Disposal of 2-Fluoro-6-iodobenzonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat 2-Fluoro-6-iodobenzonitrile as a hazardous, halogenated organic waste. Immediate disposal requires collection in a designated, sealed, and properly labeled container for removal by a certified hazardous waste management service. Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste.

This document provides essential safety and logistical information for the proper disposal of this compound, a compound utilized in pharmaceutical and agrochemical research.[1] Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Immediate Safety and Handling

Before handling this compound, it is imperative to be familiar with its hazard profile. This compound is toxic if swallowed, and harmful in contact with skin or if inhaled.[2][3] It also causes skin and serious eye irritation, and may cause respiratory irritation.[2][3]

Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory when handling this compound. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.[4]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required. For larger quantities or when there is a risk of splashing, a chemical-resistant apron is recommended.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[5]

Quantitative Hazard and Physical Properties

For quick reference, the key quantitative data for this compound are summarized in the table below.

PropertyValue
CAS Number 79544-29-9
Molecular Formula C₇H₃FIN
Molecular Weight 247.01 g/mol
Melting Point 49-55 °C
Boiling Point 271.3 ± 25.0 °C (Predicted)
Hazard Codes Xn (Harmful), T (Toxic), Xi (Irritant)
Risk Statements R20/21/22 (Harmful by inhalation, in contact with skin and if swallowed), R36/37/38 (Irritating to eyes, respiratory system and skin)
Safety Statements S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36/37 (Wear suitable protective clothing and gloves)

Disposal Protocol: A Step-by-Step Guide

The primary and universally accepted method for the disposal of this compound is through a licensed hazardous waste disposal company. The following steps outline the standard operating procedure for its collection and temporary storage in a laboratory setting.

  • Segregation: Designate a specific, clearly marked waste container for "Halogenated Organic Waste." Never mix this compound with non-halogenated organic waste, as this can complicate and increase the cost of disposal.

  • Container Selection: Use a chemically resistant container with a secure, tight-fitting lid. The container must be in good condition and compatible with the chemical.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., toxic, irritant).

  • Collection: Carefully transfer any waste this compound, including contaminated materials such as gloves, weighing paper, and disposable labware, into the designated container.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials. Incompatible materials include strong oxidizing agents and strong bases.[5]

  • Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company to schedule a pickup.

Emergency Procedures

Spills: In the event of a small spill, and if it is safe to do so, absorb the material with an inert absorbent (e.g., vermiculite, dry sand). Collect the absorbed material and contaminated surfaces into the designated hazardous waste container. For large spills, evacuate the area and contact your institution's emergency response team.

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[2][6]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Disposal Workflow Diagram

DisposalWorkflow Proper Disposal Workflow for this compound cluster_Preparation Preparation cluster_Collection Waste Collection cluster_StorageDisposal Storage and Disposal A Wear Appropriate PPE C Segregate as Halogenated Waste A->C B Work in a Ventilated Area B->C D Use a Labeled, Sealed Container C->D E Collect Chemical and Contaminated Materials D->E F Store in a Secure, Designated Area E->F G Contact EHS or Licensed Disposal Service F->G H Professional Hazardous Waste Disposal G->H

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2-Fluoro-6-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Fluoro-6-iodobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound, based on guidelines for halogenated aromatic compounds.

PPE CategoryItemSpecification/Recommendation
Hand Protection GlovesButyl rubber or Viton® gloves are recommended for handling halogenated hydrocarbons. Nitrile gloves may be suitable for incidental splash protection but should be changed immediately upon contact.[1] Always inspect gloves for tears or punctures before use.
Eye Protection Safety Glasses/GogglesChemical splash goggles are required.
Face Protection Face ShieldA face shield should be worn in addition to safety goggles when there is a significant risk of splashes or dust generation.
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and buttoned completely.
Respiratory Protection RespiratorFor operations that may generate dust or aerosols, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2][3] Cartridges are color-coded black for organic vapors.[3] Change cartridges based on a pre-determined schedule or if odor/taste is detected.[3]
First Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure.

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4]
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4]
Operational Plan: Handling and Storage

A systematic approach to handling and storage is essential to maintain a safe laboratory environment.

Handling Protocol:

  • Preparation:

    • Ensure a chemical fume hood is operational and the work area is clean and free of clutter.

    • Assemble all necessary equipment and reagents within the fume hood.

    • Verify that an appropriate fire extinguisher, safety shower, and eyewash station are readily accessible.

  • Personal Protective Equipment (PPE) Check:

    • Don all required PPE as outlined in the table above before handling the chemical.

  • Chemical Handling:

    • Conduct all procedures involving this compound within a certified chemical fume hood to minimize inhalation exposure.

    • Keep the sash at the lowest possible height that still allows for comfortable work.

    • Use appropriate tools, such as spatulas or powder funnels, to handle the solid compound and avoid generating dust.

    • If making a solution, add the solid to the solvent slowly to avoid splashing.

Storage Plan:

Storage ParameterRecommendation
Container Keep in a tightly closed, original container.
Location Store in a cool, dry, and well-ventilated area away from incompatible materials.
Incompatibilities Avoid strong oxidizing agents.
Conditions to Avoid Protect from light and moisture.
Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination. As a halogenated aromatic compound, it must be treated as hazardous waste.[5]

Waste Segregation and Collection:

  • Dedicated Waste Container: Use a clearly labeled, non-reactive container specifically for halogenated organic waste.[4][5][6]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".[4][5] Do not use abbreviations.

  • No Mixing: Do not mix halogenated waste with non-halogenated organic waste, as this complicates disposal.[4][5]

  • Collection: Collect all waste, including any contaminated disposable materials (e.g., gloves, weighing paper) and rinsates from cleaning glassware, in the designated halogenated waste container.[5]

Disposal Procedure:

  • Follow your institution's specific guidelines for hazardous waste disposal.

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.

Spill Response Protocol

In the event of a spill, follow these steps:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so. For large spills, close off the area and prevent entry.

  • PPE: Don the appropriate PPE, including respiratory protection, before attempting to clean the spill.

  • Containment: For a solid spill, carefully sweep or scoop the material to avoid creating dust. For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand).

  • Collection: Place all contaminated materials into a labeled, sealed container for hazardous waste disposal.

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., acetone), collecting the rinsate as hazardous waste.[5] Then, wash the area with soap and water.

  • Reporting: Report the spill to your laboratory supervisor and EHS office.

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

prep Preparation - Verify fume hood function - Assemble equipment - Locate safety equipment ppe PPE Selection & Donning - Chemical resistant gloves - Safety goggles & face shield - Lab coat - Respirator (if needed) prep->ppe handling Chemical Handling (Inside Fume Hood) - Weigh and transfer carefully - Avoid dust generation - Perform experiment ppe->handling storage Temporary Storage - Tightly sealed container - Cool, dry, well-ventilated area - Away from incompatibles handling->storage If not all material is used decon Decontamination - Clean glassware with solvent - Collect rinsate as waste - Wipe down work surfaces handling->decon spill Spill Response - Evacuate & Ventilate - Don PPE - Contain & Clean - Dispose as hazardous waste handling->spill In case of spill waste Waste Segregation & Disposal - Collect in dedicated halogenated waste container - Label container clearly - Arrange for EHS pickup decon->waste end Procedure Complete waste->end spill->waste

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.